D-Psicose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23140-52-5 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |
InChI Key |
LKDRXBCSQODPBY-JDJSBBGDSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Occurrence of D-Psicose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose, also known as D-allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is gaining significant attention in the pharmaceutical and food industries due to its low caloric value and various physiological benefits.[1] Unlike sucrose, this compound is minimally metabolized in the human body, offering a sweet taste without contributing significantly to energy intake.[2] This technical guide provides an in-depth overview of the natural sources of this compound, methods for its quantification, and its interaction with cellular signaling pathways.
Natural Sources of this compound
This compound is found in small quantities in a variety of natural products. Its presence has been identified in fruits, vegetables, and other plant-derived foods.[3][4] Additionally, certain microorganisms are capable of producing this compound through enzymatic conversion of fructose. The concentration of this compound in these natural sources is generally low, making its extraction for commercial purposes challenging.
Quantitative Data on this compound in Natural Sources
The following table summarizes the reported concentrations of this compound in various food products. It is important to note that these values can vary depending on the specific cultivar, ripeness, processing methods, and analytical techniques used.
| Food Product | This compound Concentration (mg/100g) | Reference(s) |
| Fruits | ||
| Dried Figs | 29.6 | [5] |
| Raisins | 38.7 | [5] |
| Dried Kiwi Fruit | 9.4 | [5] |
| Grapes | Present in small quantities | [4] |
| Canned Peaches | 1.5 | [5] |
| Canned Mandarin Oranges | 8.4 | [5] |
| Canned Cherries | 2.0 | [5] |
| Vegetables & Grains | ||
| Wheat | Present in trace amounts | [3] |
| Simmered dishes of dried radish strips | 8.1 | [5] |
| Processed Foods & Ingredients | ||
| Worcester Sauce | 130.6 | [5] |
| Caramel Sauce | 83.0 | [5] |
| Brown Sugar | 71.1 | [5] |
| Maple Syrup | 57.9 | [5] |
| Ketchup | 39.8 | [5] |
| Meat Sauce | 15.8 | [5] |
| Demiglace | 16.3 | [5] |
| Fermented Soybeans | 7.8 | [5] |
| Beverages | ||
| Coke | 38.3 | [5] |
| Fruit Juice | 21.5 | [5] |
| Tomato Juice | 2.4 | [5] |
| Coffee | 0.5 | [5] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD) and Capillary Electrophoresis (CE) are two commonly employed techniques.
Ultrasound-Assisted Extraction and HPLC-PAD Analysis of this compound in Solid Matrices (e.g., Raisins)
This method is adapted from a validated protocol for the determination of this compound in raisin matrices.[6]
A. Sample Preparation: Ultrasound-Assisted Extraction (UAE)
-
Sample Homogenization: Weigh 1 gram of the homogenized solid sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of deionized water to the tube.
-
Ultrasonication: Place the tube in an ultrasonic bath with a circuit water bath cooler. Apply a specific ultrasound power (e.g., 100 W) and a pulse duty cycle (e.g., 0.5 s⁻¹) for a set duration (e.g., 10 minutes) at a controlled temperature (e.g., 50°C).[6]
-
Centrifugation: Centrifuge the extract at a sufficient speed and duration to pellet solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
B. HPLC-PAD Analysis
-
Chromatographic System: Utilize a high-performance anion-exchange chromatography (HPAEC) system equipped with a pulsed amperometric detector (PAD).
-
Column: Employ a column suitable for carbohydrate analysis, such as a Metrohm Metrosep Carb 2 - 250/4.0.
-
Mobile Phase: Use an isocratic elution with an aqueous sodium hydroxide (e.g., 12 mM) and sodium acetate (e.g., 2 mM) solution at a flow rate of 0.5 mL/min.
-
Column Temperature: Maintain the column temperature at 30°C.
-
Injection Volume: Inject 5 µL of the filtered extract.
-
Detection: Use a gold working electrode and a palladium reference electrode in the PAD cell. Apply a waveform suitable for carbohydrate detection.
-
Quantification: Generate a calibration curve using this compound standards of known concentrations (e.g., 1 to 10 mg/L). Quantify the this compound content in the samples by comparing their peak areas to the calibration curve.
Analysis of this compound in Beverages by HPLC with Refractive Index (RI) Detection
This protocol is based on a method for analyzing sugars in beverages.[7]
A. Sample Preparation
-
Degassing: For carbonated beverages, degas the sample using an ultrasonic bath or by stirring.
-
Dilution: Dilute the beverage sample with a mixture of acetonitrile and water (e.g., 50:50 v/v) to bring the sugar concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.2 µm syringe filter into an HPLC vial.
B. HPLC-RI Analysis
-
Chromatographic System: Use an HPLC system equipped with a refractive index (RI) detector.
-
Column: Employ a column suitable for sugar analysis, such as an aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: Use an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) at a flow rate of 1.0 mL/min.[8]
-
Column Temperature: Maintain a constant column temperature as recommended for the specific column.
-
Injection Volume: Inject a suitable volume (e.g., 10 µL) of the prepared sample.
-
Detection: Monitor the refractive index signal.
-
Quantification: Prepare a series of this compound standards in the mobile phase and generate a calibration curve by plotting peak area against concentration. Determine the this compound concentration in the sample from the calibration curve.
Signaling Pathways and Cellular Mechanisms
This compound has been shown to influence several key cellular signaling pathways, which may underlie its observed physiological effects.
This compound and NF-κB Signaling Pathway
D-Allulose has been demonstrated to inhibit the activation of the NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells) inflammatory pathway.[5] In inflammatory conditions, stimuli like TNF-α can activate IKKα and IKKβ, leading to the activation of NF-κB and subsequent expression of pro-inflammatory cytokines. D-Allulose appears to counteract this process, potentially contributing to its anti-inflammatory effects.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound Intestinal Transport
The absorption of this compound in the human intestine is mediated by specific glucose transporters. It is incorporated from the intestinal lumen into enterocytes primarily via GLUT5 and then released into the bloodstream via GLUT2 on the basolateral membrane.[2]
Caption: Intestinal transport of this compound via GLUT5 and GLUT2.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantification of this compound in a food or beverage sample using HPLC.
Caption: General workflow for this compound quantification by HPLC.
Conclusion
This compound is a naturally occurring rare sugar with significant potential in various applications. Understanding its distribution in natural sources and possessing robust analytical methods for its quantification are essential for ongoing research and development. The insights into its interactions with cellular signaling pathways provide a foundation for exploring its therapeutic applications. This guide offers a comprehensive technical overview to support scientists and researchers in the field.
References
- 1. This compound, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transepithelial transports of rare sugar this compound in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
D-Psicose: A C-3 Epimer of D-Fructose - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Psicose, also known as D-allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is naturally present in small quantities in various food sources.[1] Its low caloric value and potential health benefits, including anti-hyperglycemic and anti-lipogenic effects, have garnered significant interest in the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of this compound, focusing on its biochemical properties, enzymatic production, physiological effects, and mechanisms of action. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to facilitate further research and development.
Introduction: The Biochemical Uniqueness of this compound
This compound is a ketohexose with the same chemical formula as D-fructose (C6H12O6) but differs in the stereochemistry at the third carbon atom. This seemingly minor structural alteration has profound implications for its metabolism and physiological functions. Unlike D-fructose, this compound is poorly metabolized by the human body, resulting in a very low caloric value, estimated to be around 0.2-0.4 kcal/g.[2] It is largely absorbed in the small intestine and excreted in the urine unmetabolized.
Enzymatic Production of this compound from D-Fructose
The commercial production of this compound primarily relies on the enzymatic epimerization of D-fructose. This bioconversion is catalyzed by a class of enzymes known as D-tagatose-3-epimerases (DTEases) or this compound 3-epimerases (DPEases).
The Epimerization Reaction
The enzymatic conversion of D-fructose to this compound is a reversible equilibrium reaction. The enzymes facilitate the inversion of the hydroxyl group at the C-3 position of the ketohexose.
Caption: Enzymatic epimerization of D-fructose to this compound.
Experimental Protocol: Enzymatic Production of this compound
This protocol outlines a general procedure for the enzymatic conversion of D-fructose to this compound.
-
Enzyme Preparation: A purified D-tagatose-3-epimerase (DTEase) from a microbial source (e.g., Pseudomonas cichorii) is used. The enzyme concentration should be determined based on its specific activity.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
D-fructose solution (e.g., 50% w/v) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
The DTEase enzyme.
-
A metal cofactor, typically MnCl2 or CoCl2, at a concentration of 1 mM.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50-60°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of D-fructose and this compound using High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Purification: The resulting mixture can be purified to isolate this compound using chromatographic techniques.
Enhancing Conversion Yield with Borate
The equilibrium of the enzymatic reaction often favors D-fructose, limiting the conversion yield to this compound. The addition of borate to the reaction mixture can significantly shift the equilibrium towards this compound formation. Borate forms a more stable complex with this compound than with D-fructose, effectively removing the product from the equilibrium and driving the forward reaction.
Physiological Effects of this compound
This compound exhibits a range of physiological effects that are of significant interest for drug development and nutritional science.
Anti-Hyperglycemic Effects
This compound has been shown to suppress postprandial blood glucose levels. This effect is attributed to its ability to inhibit intestinal α-glucosidases, specifically sucrase and maltase. By inhibiting these enzymes, this compound delays the digestion of carbohydrates, leading to a slower and lower rise in blood glucose after a meal.
Anti-Lipogenic and Anti-Obesity Effects
Numerous animal studies have demonstrated the potential of this compound to reduce body weight gain and fat accumulation.[3][4] These effects are thought to be mediated by the suppression of hepatic lipogenic enzymes.
Quantitative Data on Physiological Effects
The following tables summarize quantitative data from selected preclinical and clinical studies on the effects of this compound.
Table 1: Effects of this compound on Body Weight and Adipose Tissue in Animal Models
| Animal Model | This compound Dose | Duration | Change in Body Weight | Change in Adipose Tissue Weight | Reference |
| Wistar rats | 3% in diet | 18 months | Significantly lower than sucrose group | Significantly lower intra-abdominal adipose tissue | [3] |
| Sprague-Dawley rats | 3% in diet | 4 weeks | 389 ± 3 g (vs. 426 ± 6 g in control) | Not specified | [4] |
| C57BL/6J db/db mice | 200 mg/kg BW/day | 28 days | Sustained weight gain by ~10% vs. other groups | Not specified | [5] |
Table 2: Effects of this compound on Blood Glucose and Lipids in Animal Models
| Animal Model | This compound Dose | Duration | Effect on Blood Glucose | Effect on Lipids | Reference |
| C57BL/6J db/db mice | 200 mg/kg BW/day | 28 days | Maintained initial levels (276-305 mg/dL) vs. 2-fold increase in other groups | Reversed hepatic TG by 37.88% and TC by 62.89% | [5] |
| OLETF rats (T2DM model) | 5% in drinking water | 60 weeks | Prevented progression of T2DM, maintained blood glucose levels | Lower body fat accumulation | [6] |
| Sprague-Dawley rats | 3% in diet | 4 weeks | Lower serum insulin and leptin levels | Lowered activities of hepatic lipogenic enzymes | [4] |
Mechanisms of Action: Signaling Pathways
The physiological effects of this compound are mediated through its interaction with various cellular signaling pathways.
Stimulation of GLP-1 Secretion
This compound has been shown to potently stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with important roles in glucose homeostasis and appetite regulation.[7] This effect is mediated by the activation of sweet taste receptors on enteroendocrine L-cells in the gut, leading to the release of GLP-1. The secreted GLP-1 then acts on its receptor (GLP-1R) on various target tissues, including pancreatic β-cells to enhance insulin secretion and the vagal afferent nerves to promote satiety.
Caption: this compound-induced GLP-1 secretion pathway.
Modulation of MAPK and p38-MAPK Signaling
In certain cell types, this compound has been observed to modulate the mitogen-activated protein kinase (MAPK) and p38-MAPK signaling pathways. For instance, in human umbilical vein endothelial cells (HUVECs), this compound was found to inhibit high-glucose-induced MCP-1 expression by suppressing the p38-MAPK pathway.[8] In C2C12 myogenic cells, this compound in the presence of oxidative stress was shown to activate the MAPK signaling pathway, leading to apoptosis.[9] These findings suggest that the effects of this compound can be cell-type and context-dependent.
Caption: this compound inhibits high glucose-induced MCP-1 expression via the p38-MAPK pathway.
Potential Involvement of AMPK and ChREBP Signaling
Given the effects of this compound on lipid metabolism and glucose homeostasis, it is plausible that it may also modulate key metabolic regulatory pathways such as the AMP-activated protein kinase (AMPK) and carbohydrate-responsive element-binding protein (ChREBP) signaling pathways. AMPK is a central energy sensor that, when activated, promotes catabolic processes and inhibits anabolic processes like lipogenesis. ChREBP is a key transcription factor that regulates the expression of lipogenic genes in response to high carbohydrate levels. While direct evidence for this compound-mediated regulation of AMPK and ChREBP is still emerging, its ability to suppress lipogenesis suggests a potential inhibitory effect on ChREBP and/or an activating effect on AMPK.
Caption: Hypothetical involvement of this compound in AMPK and ChREBP signaling.
Detailed Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is used to determine the inhibitory effect of this compound on α-glucosidase activity.[10]
-
Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound solution of varying concentrations
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate solution (e.g., 0.1 M) to stop the reaction
-
-
Procedure:
-
Pre-incubate the α-glucosidase enzyme with different concentrations of this compound in phosphate buffer at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration compared to a control without the inhibitor.
-
Animal Study Protocol: Evaluation of Anti-Obesity Effects
This protocol provides a framework for assessing the anti-obesity effects of this compound in a rodent model.
-
Animal Model: Use a relevant rodent model of obesity and/or type 2 diabetes, such as diet-induced obese (DIO) rats or C57BL/6J db/db mice.
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
-
Dietary Groups: Divide the animals into experimental groups, including:
-
A control group receiving a standard or high-fat diet.
-
A treatment group receiving the same diet supplemented with a specific percentage of this compound (e.g., 3% or 5%).
-
Potentially, a positive control group receiving a diet with another sugar like D-fructose or sucrose.
-
-
Study Duration: The study duration can range from several weeks to months, depending on the research question.
-
Data Collection:
-
Monitor body weight and food intake regularly (e.g., daily or weekly).
-
At the end of the study, collect blood samples for analysis of glucose, insulin, and lipid profiles.
-
Dissect and weigh adipose tissue depots (e.g., epididymal, perirenal) and the liver.
-
Perform histological analysis of adipose tissue and liver.
-
Analyze the expression of relevant genes and proteins in liver and adipose tissue.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
Conclusion
This compound, the C-3 epimer of D-fructose, presents a compelling profile for researchers, scientists, and drug development professionals. Its unique metabolic fate, leading to a low caloric value, combined with its demonstrated anti-hyperglycemic and anti-lipogenic effects, positions it as a promising candidate for the development of novel therapeutics for metabolic disorders. The enzymatic production of this compound is a well-established process that can be further optimized. The understanding of its mechanisms of action, particularly its influence on GLP-1 secretion and key metabolic signaling pathways, is rapidly advancing. The data and protocols presented in this technical guide are intended to serve as a valuable resource to support and stimulate further investigation into the therapeutic potential of this intriguing rare sugar.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMPK and Beyond: The Signaling Network Controlling RabGAPs and Contraction-Mediated Glucose Uptake in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose Upregulates ChREBP via Phosphorylation of AKT and AMPK to Modulate MALT1 and WISP1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLP-1 release and vagal afferent activation mediate the beneficial metabolic and chronotherapeutic effects of D-allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
The In Vivo Physiological Effects of D-Psicose: A Technical Guide
Abstract
D-Psicose (also known as D-allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant attention for its potential health benefits, including anti-hyperglycemic, anti-obesity, and lipid-lowering properties. This technical guide provides an in-depth analysis of the in vivo physiological effects of this compound, with a focus on its impact on glucose metabolism, lipid profiles, and body weight regulation. Detailed experimental protocols from key rodent studies are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying the effects of this compound, primarily centered on the activation of the AMP-activated protein kinase (AMPK) signaling pathway. The information is intended for researchers, scientists, and professionals in the field of drug development and nutritional science.
Introduction
This compound is a low-calorie sugar substitute that exhibits approximately 70% of the sweetness of sucrose with only 0.3% of its caloric content.[1] Beyond its utility as a sweetener, a growing body of preclinical research has demonstrated its potent metabolic regulatory functions.[2] This guide synthesizes the current understanding of the physiological effects of this compound observed in animal models, providing a detailed technical resource for the scientific community.
Effects on Body Weight and Adiposity
Numerous studies have demonstrated the anti-obesity effects of this compound in rodent models. Dietary supplementation with this compound has been shown to significantly reduce body weight gain and abdominal fat mass.[3][4]
Quantitative Data on Body Weight and Fat Mass
The following table summarizes the key findings from studies investigating the effects of this compound on body weight and fat accumulation in rats.
| Study (Animal Model) | This compound Dose | Duration | Body Weight Change (vs. Control) | Abdominal Fat Mass Change (vs. Control) | Reference |
| Nagata et al. (2015) (Sprague-Dawley Rats) | 3% in diet | 4 weeks | ↓ (389 ± 3 g vs 426 ± 6 g, p < 0.05) | Not Reported | [5] |
| Hossain et al. (2011) (OLETF Rats) | 5% in drinking water | 13 weeks | ↓ Significantly reduced increase | ↓ Significantly reduced | [3] |
| Chen et al. (2019) (Wistar Rats) | 5% in diet | 4 weeks | ↓ Minimum fat accumulation compared to other carbohydrates | Not Reported | [6] |
Data are presented as mean ± SEM or as described in the cited study.
Effects on Glucose Metabolism
This compound has been shown to exert beneficial effects on glucose homeostasis, primarily by improving glucose tolerance and insulin sensitivity.
Oral Glucose Tolerance Test (OGTT)
In vivo studies consistently show that this compound administration improves the glycemic response to a glucose challenge.
-
Animal Fasting: Rats are fasted for 12-16 hours overnight with free access to water.[7]
-
Baseline Blood Collection: A baseline blood sample (t=0) is collected from the tail vein.[7]
-
Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.[8]
-
Post-Gavage Blood Collection: Blood samples are collected at specific time points post-glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.[7]
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
Quantitative Data on Glucose Metabolism
The following table summarizes the effects of this compound on key parameters of glucose metabolism.
| Study (Animal Model) | This compound Dose | Duration | Fasting Blood Glucose | Glucose AUC during OGTT | Serum Insulin | Reference |
| Hossain et al. (2011) (OLETF Rats) | 5% in drinking water | 13 weeks | ↓ Reduced | ↓ Reduced | ↓ Reduced | [3] |
| Baek et al. (2010) (db/db Mice) | 200 mg/kg BW | 28 days | Maintained (276-305 mg/dL vs. 2-fold increase) | ↓ Significantly improved | No effect | [9] |
Data are presented as described in the cited study. AUC: Area Under the Curve.
Effects on Lipid Metabolism
This compound favorably alters lipid metabolism by suppressing lipogenesis and promoting fatty acid oxidation in the liver.
Hepatic Lipogenic Enzyme Activity
This compound has been shown to decrease the activity of key enzymes involved in hepatic fatty acid synthesis, such as fatty acid synthase (FAS) and glucose-6-phosphate dehydrogenase (G6PDH).
-
Tissue Homogenization: Liver tissue is homogenized in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
-
Centrifugation: The homogenate is centrifuged to obtain the supernatant containing the enzyme.
-
Reaction Mixture: The supernatant is added to a reaction mixture typically containing potassium phosphate buffer, acetyl-CoA, NADPH, and EDTA.
-
Reaction Initiation: The reaction is initiated by the addition of malonyl-CoA.
-
Spectrophotometric Measurement: The oxidation of NADPH is monitored by measuring the decrease in absorbance at 340 nm.[10]
-
Calculation of Activity: Enzyme activity is calculated based on the rate of NADPH oxidation.
Gene Expression Analysis
The effects of this compound on lipid metabolism are also mediated by changes in the expression of key regulatory genes.
-
RNA Extraction: Total RNA is extracted from liver tissue using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
qPCR Reaction: The cDNA is used as a template for qPCR with specific primers for the target genes (e.g., ACCα, FAS, SREBP-1c, AMPKα, PPARα) and a housekeeping gene for normalization.
-
Thermal Cycling: The qPCR is performed using a standard thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
Quantitative Data on Lipid Metabolism
The following table summarizes the effects of this compound on lipid profiles and related gene expression.
| Study (Animal Model) | This compound Dose | Duration | Serum Triglycerides | Serum Cholesterol | Hepatic Triglycerides | Hepatic Gene Expression Changes | Reference |
| Chen et al. (2019) (Wistar Rats) | 5% in diet | 4 weeks | ↓ | ↓ | ↓ | ↓ ACCα, FAS, SREBP-1c; ↑ AMPKα, PPARα | [6] |
| Baek et al. (2010) (db/db Mice) | 200 mg/kg BW | 28 days | No significant change | ↓ LDL/HDL ratio | ↓ 37.88% | Not Reported | [9] |
Data are presented as described in the cited study.
Signaling Pathways and Mechanisms of Action
The metabolic benefits of this compound are primarily attributed to its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway in the liver.
AMPK Signaling Pathway
AMPK is a key cellular energy sensor that, once activated, phosphorylates various downstream targets to promote catabolic processes (like fatty acid oxidation) and inhibit anabolic processes (like lipogenesis and cholesterol synthesis).[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK-associated signaling to bridge the gap between fuel metabolism and hepatocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated protein kinase in the regulation of hepatic energy metabolism: from physiology to therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 8. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]
The Metabolic Pathway of D-Psicose (Allulose) in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Psicose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose. It has gained significant attention as a low-calorie sugar substitute due to its unique metabolic fate in the human body. Unlike common sugars, this compound is largely unutilized for energy production. It is absorbed in the small intestine, circulates in the bloodstream, and is then predominantly excreted unchanged in the urine. The unabsorbed fraction undergoes limited fermentation by the gut microbiota. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, supported by quantitative data, experimental protocols, and pathway visualizations to aid in research and development.
Quantitative Data on this compound Pharmacokinetics
The following tables summarize the key quantitative parameters of this compound metabolism in humans and relevant animal models.
Table 1: Absorption and Excretion of this compound in Humans
| Parameter | Value | Dosage | Study Population | Citation |
| Intestinal Absorption Rate | ~70% | Not Specified | Healthy Humans | [1][2] |
| Urinary Excretion Rate | 66 - 79% | 5 - 20 g | 14 Healthy Adults | [3] |
| ~70% | 0.08 - 0.34 g/kg BW | 14 Healthy Subjects | [4] | |
| 86% (of radioactive dose) | 15 g (with 14C-allulose) | 8 Healthy Adults | [3] | |
| Fecal Excretion Rate | ~30% (unabsorbed fraction) | Not Specified | Healthy Humans | [1][5] |
| < 3% (of radioactive dose) | 15 g (with 14C-allulose) | 8 Healthy Adults | [3] | |
| Energy Value | < 1.6 kJ/g (<0.4 kcal/g) | 5 - 20 g | 14 Healthy Subjects | [3][4] |
Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats (Oral Administration)
| Time Point | Blood Concentration (µg/g) | Cumulative Urinary Excretion | GI Tract Content (µg) |
| 10 min | 11.3 ± 6.4 | 0 µg | 20,814 µg |
| 30 min | 41.8 ± 16.2 | 3,193.6 ± 2,870.4 µg (10%) | 20,342 µg |
| 60 min (Tmax) | 48.5 ± 15.6 (Cmax) | 5,832.0 ± 1,682.5 µg (19%) | 15,032 µg |
| 120 min | 39.2 ± 9.5 | 11,125.2 ± 2,403.0 µg (37%) | 8,015 µg |
| Data derived from a study on Wistar rats with a single oral dose of 100 mg/kg body weight of 14C-labeled this compound.[6][7] |
Metabolic Pathways and Physiological Mechanisms
Absorption, Distribution, and Excretion (ADME)
The overall metabolic pathway of this compound is characterized by absorption followed by rapid excretion. After oral ingestion, approximately 70% of this compound is absorbed in the small intestine.[5][8] It then enters the bloodstream and circulates throughout the body. However, human cells lack the necessary enzymes to metabolize it.[8] Consequently, the absorbed this compound is efficiently filtered by the kidneys and excreted in the urine.[3][5] The remaining 30% that is not absorbed in the small intestine passes to the large intestine, where a small portion may be fermented by gut bacteria before the rest is excreted in the feces.[1][5]
Intestinal Transport Mechanism
This compound absorption across the intestinal epithelium is a carrier-mediated process that utilizes the same transporters as fructose. This compound is first transported from the intestinal lumen into the enterocytes via the Glucose Transporter Type 5 (GLUT5).[9] Subsequently, it is transported out of the enterocytes and into the bloodstream via the Glucose Transporter Type 2 (GLUT2) located on the basolateral membrane.[9] Studies have shown that this compound does not appear to be a substrate for the sodium-dependent glucose cotransporter 1 (SGLT1).
Interaction with Gut Microbiota
The unabsorbed portion of this compound serves as a substrate for fermentation by specific gut microbes. This process is limited as only a small fraction of gut bacteria possess the necessary enzymatic machinery.[10] The key enzyme identified is D-allulose-6-phosphate 3-epimerase (AlsE), which converts D-allulose-6-phosphate into D-fructose-6-phosphate, allowing it to enter bacterial glycolytic pathways.[10] This fermentation can lead to the production of short-chain fatty acids (SCFAs).[7] Studies in mice have shown that D-Allulose supplementation can increase the abundance of beneficial bacteria such as Lactobacillus and Coprococcus.
Stimulation of GLP-1 Secretion
This compound has been shown to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine L-cells in the intestine.[5] The proposed mechanism is not based on intracellular metabolism but rather on a physical process. The slow absorption of this compound can lead to an osmotic effect, causing intestinal distension. This mechanical stretch is believed to be a novel stimulus for GLP-1 release.[4]
Detailed Experimental Protocols
Quantification of this compound in Human Plasma and Urine
This protocol describes a representative method based on common practices for analyzing small molecules in biological fluids using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
1. Sample Preparation (Plasma):
-
a. Thaw frozen plasma samples on ice.
-
b. To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).
-
c. Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.
-
d. Centrifuge the samples at 15,000 rpm for 8-10 minutes at 4°C.
-
e. Transfer 40 µL of the resulting supernatant to a new tube or HPLC vial insert.
-
f. Add 200 µL of purified water (or initial mobile phase) to the supernatant before injection to reduce solvent strength.
-
-
2. Sample Preparation (Urine):
-
a. Thaw frozen urine samples and centrifuge to pellet any precipitates.
-
b. Perform a simple dilution by mixing an aliquot of urine (e.g., 50 µL) with a larger volume of the initial mobile phase (e.g., 450 µL) containing an internal standard.
-
c. Vortex and transfer to an HPLC vial for analysis. For cleaner samples, Solid Phase Extraction (SPE) with a C18 cartridge can be employed.
-
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 or C8 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 40°C.
-
-
Mass Spectrometry (MS):
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions specific to this compound and the internal standard would be determined and optimized.
-
-
-
4. Quantification:
-
A calibration curve is constructed using standards of known this compound concentrations prepared in a surrogate matrix (e.g., stripped plasma or water). The concentration in unknown samples is determined by comparing the analyte/internal standard peak area ratio to the calibration curve.
-
Oral Maltodextrin Tolerance Test in Healthy Humans
This protocol is based on a study designed to assess the effect of this compound on postprandial glycemic response.[1]
-
1. Study Design:
-
Randomized, single-blind, crossover study. A washout period of at least one week is required between test sessions.
-
-
2. Participants:
-
Healthy adult subjects (e.g., n=20) aged 20-39 years. Subjects are required to fast overnight (10-12 hours) before each test.
-
-
3. Test Beverages:
-
Five separate test beverages are prepared:
-
A) 7.5 g this compound alone in water.
-
B) 75 g maltodextrin alone in water (Control).
-
C) 75 g maltodextrin + 2.5 g this compound in water.
-
D) 75 g maltodextrin + 5 g this compound in water.
-
E) 75 g maltodextrin + 7.5 g this compound in water.
-
-
-
4. Experimental Procedure:
-
a. A baseline (t=0 min) blood sample is collected after the overnight fast.
-
b. The subject consumes one of the randomly assigned test beverages within a 5-minute period.
-
c. Subsequent blood samples are collected at 30, 60, 90, and 120 minutes post-ingestion.
-
d. Blood samples are analyzed for plasma glucose and insulin concentrations.
-
-
5. Workflow Diagram:
Assessment of Energy Metabolism via Indirect Calorimetry
This protocol outlines the methodology used to determine that this compound is not metabolized for energy.[4]
-
1. Participants and Preparation:
-
Healthy subjects are recruited.
-
Participants fast for a specified period (e.g., 3 hours) before the measurement begins to establish a baseline resting metabolic rate.
-
-
2. Equipment:
-
A ventilated-hood indirect calorimeter or whole-room calorimeter is used. The system must be calibrated for O2 and CO2 gas analyzers and flow rate prior to each measurement.
-
-
3. Procedure:
-
a. The subject rests in a supine position for at least 30 minutes to achieve a steady state.
-
b. Baseline Resting Energy Expenditure (REE) is measured for a set period (e.g., 30 minutes).
-
c. The subject ingests a test substance (e.g., 0.35 g/kg body weight of this compound or an equi-caloric amount of glucose as a positive control).
-
d. Post-ingestion energy expenditure is measured continuously for a period of 3 hours.
-
e. Data on oxygen consumption (VO2) and carbon dioxide production (VCO2) are collected.
-
-
4. Data Analysis:
-
The Respiratory Quotient (RQ = VCO2 / VO2) and Carbohydrate Energy Expenditure (CEE) are calculated from the collected data.
-
An increase in RQ and CEE after ingestion indicates carbohydrate metabolism. The absence of a significant increase after this compound ingestion demonstrates its non-caloric nature.[3][4]
-
References
- 1. Acute this compound administration decreases the glycemic responses to an oral maltodextrin tolerance test in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal Distension Induced by Luminal D-allulose Promotes GLP-1 Secretion in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. View of THE ROLE OF ALLULOSE AND SUGAR ALCOHOLS IN GUT MICROBIOTA MODULATION AND METABOLIC HEALTH: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 8. Alteration of Microbiome Profile by D-Allulose in Amelioration of High-Fat-Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gut microbial utilization of the alternative sweetener, D-allulose, via AlsE - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Psicose and the Gut Microbiota: A Technical Guide to Core Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose) is a rare sugar with low-calorie properties that has garnered significant interest as a sugar substitute.[1] Beyond its use in food and beverages, emerging research indicates that this compound interacts with the gut microbiota, the complex ecosystem of microorganisms residing in the gastrointestinal tract. This interaction has profound implications for host physiology, influencing gut barrier function, immune responses, and metabolic health. This technical guide provides an in-depth analysis of the current understanding of this compound's engagement with the gut microbiota, focusing on quantitative data from preclinical and clinical studies, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Impact of this compound on Gut Microbiota and Metabolites
Preclinical studies, primarily in murine models, have provided quantitative insights into how this compound alters the gut microbial landscape and the production of key microbial metabolites, particularly short-chain fatty acids (SCFAs). The following tables summarize the key quantitative findings from a study investigating the prophylactic intervention of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model.
Table 1: Effects of this compound on Gut Microbiota Composition in a DSS-Induced Colitis Mouse Model
| Bacterial Genus/Group | Control Group (DSS only) | This compound Group (DSS + this compound) | Percentage Change | Key Function | Citation |
| Akkermansia | Significantly higher | Significantly down-regulated | Decrease | Mucin degradation, gut barrier enhancement | [2] |
| Lactobacillus | Significantly higher | Significantly down-regulated | Decrease | Probiotic, SCFA production | [2] |
| Lachnospiraceae_NK4A136_group | Significantly lower | Significantly up-regulated | Increase | Pro-inflammatory potential | [2] |
Table 2: Effects of this compound on Short-Chain Fatty Acid (SCFA) Production in a DSS-Induced Colitis Mouse Model
| Short-Chain Fatty Acid | Control Group (DSS only) | This compound Group (DSS + this compound) | Percentage Change | Key Function(s) | Citation |
| Acetate | Higher levels | Lowered content | Decrease | Energy source for colonocytes, anti-inflammatory | [3] |
| Propionate | Higher levels | Significantly reduced | Decrease | Gluconeogenesis substrate, appetite regulation | [3] |
| Butyrate | Higher levels | Significantly reduced | Decrease | Primary energy source for colonocytes, anti-inflammatory, gut barrier integrity | [3] |
| Total SCFAs | Higher levels | Lowered content | Decrease | Overall gut health and metabolic regulation | [3] |
Table 3: Effects of this compound on Inflammatory Markers and Gut Barrier Integrity in a DSS-Induced Colitis Mouse Model
| Marker | Control Group (DSS only) | This compound Group (DSS + this compound) | Outcome in this compound Group | Implication | Citation |
| IL-6 (Interleukin-6) | Lower levels | Marked exaltation | Increased Inflammation | Pro-inflammatory cytokine | [2] |
| IL-1β (Interleukin-1β) | Lower levels | Marked exaltation | Increased Inflammation | Pro-inflammatory cytokine | [2] |
| TNF-α (Tumor Necrosis Factor-α) | Lower levels | Marked exaltation | Increased Inflammation | Pro-inflammatory cytokine | [2] |
| Muc-2 (Mucin 2) | Higher levels | Decreased level | Impaired Gut Barrier | Key component of the protective mucus layer | [3] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments investigating the interaction between this compound and the gut microbiota.
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of human inflammatory bowel disease (IBD).[4][5]
-
Animal Model: C57BL/6 mice are commonly used.
-
Acclimatization: Mice are acclimatized for a week before the experiment.
-
Dietary Intervention:
-
Control Group: Standard chow diet.
-
This compound Group: Standard chow diet supplemented with this compound (e.g., 5% w/w).
-
The intervention period can vary, for example, a 21-day prophylactic intervention.[2]
-
-
Induction of Colitis:
-
Monitoring and Sample Collection:
-
Body weight, stool consistency, and presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).
-
At the end of the study, mice are euthanized, and colon length is measured.
-
Colonic tissue is collected for histological analysis (e.g., H&E staining) and gene expression analysis (e.g., for inflammatory cytokines and tight junction proteins).
-
Cecal contents and fecal samples are collected for microbiota and SCFA analysis.
-
Gut Microbiota Analysis via 16S rRNA Gene Sequencing
This technique is used to profile the composition of the gut microbial community.[7]
-
DNA Extraction:
-
Total genomic DNA is extracted from fecal or cecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).
-
-
PCR Amplification:
-
The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR using universal primers.
-
-
Library Preparation and Sequencing:
-
The PCR products are purified, quantified, and pooled.
-
The pooled library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Sequencing reads are processed to remove low-quality reads and chimeras.
-
Operational Taxonomic Units (OTUs) are clustered based on sequence similarity (e.g., 97%).
-
Taxonomic assignment is performed using a reference database (e.g., Greengenes, SILVA).
-
Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated.
-
Statistical analyses are performed to identify differentially abundant taxa between experimental groups.
-
Quantification of Short-Chain Fatty Acids (SCFAs)
Gas chromatography (GC) is the standard method for quantifying SCFAs in fecal or cecal samples.[8]
-
Sample Preparation:
-
A known weight of fecal or cecal content is homogenized in a suitable solvent (e.g., distilled water or a buffer).
-
The homogenate is acidified (e.g., with hydrochloric acid) to protonate the SCFAs.
-
An internal standard (e.g., 2-ethylbutyric acid) is added.
-
-
Extraction:
-
SCFAs are extracted into an organic solvent (e.g., diethyl ether).
-
The organic layer is collected after centrifugation.
-
-
Derivatization (Optional but common for improving detection):
-
The extracted SCFAs can be derivatized to increase their volatility and improve chromatographic separation.
-
-
Gas Chromatography Analysis:
-
The extracted sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).
-
Separation is achieved on a capillary column suitable for fatty acid analysis.
-
-
Quantification:
-
SCFA concentrations are determined by comparing the peak areas of the individual SCFAs to a standard curve generated with known concentrations of acetate, propionate, and butyrate.
-
Signaling Pathways and Mechanisms of Interaction
The interaction between this compound and the gut microbiota initiates a cascade of signaling events that can impact host health. The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathways based on current evidence.
Hypothesized Signaling Pathway of this compound-Mediated Gut Dysbiosis and Inflammation
Caption: this compound-induced gut dysbiosis and subsequent inflammatory signaling.
Experimental Workflow for Investigating this compound-Gut Microbiota Interactions
Caption: Workflow for studying this compound and gut microbiota in a mouse model.
Logical Relationship of this compound's Dual Effects on Gut Microbiota
Caption: Context-dependent effects of this compound on the gut microbiota.
Discussion and Future Directions
The current body of research indicates that this compound's interaction with the gut microbiota is complex and context-dependent. In a healthy state, as suggested by ex vivo human studies, this compound may be fermented by certain beneficial bacteria to produce SCFAs like butyrate, which is known to have anti-inflammatory properties and support gut barrier function.[9][10]
Conversely, in a preclinical model of colitis, this compound exacerbated inflammation.[2][3] This was associated with a decrease in beneficial bacteria such as Akkermansia and Lactobacillus, and an increase in pro-inflammatory bacteria.[2] The resulting decrease in SCFAs and impaired gut barrier function likely contributed to the heightened inflammatory state, potentially through the activation of the NF-κB signaling pathway.[3]
These contrasting findings highlight the need for further research to elucidate the precise mechanisms by which this compound modulates the gut microbiota and the subsequent host response. Key areas for future investigation include:
-
Human Clinical Trials: Well-controlled human intervention studies are crucial to determine the effects of this compound on the gut microbiota and inflammatory markers in both healthy individuals and those with metabolic or inflammatory conditions. A recent clinical trial suggests D-allulose is safe for the gut microbiome, but more detailed studies are needed.[11]
-
Mechanistic Studies: Further research is required to identify the specific bacterial species that metabolize this compound and the enzymes involved. Understanding the metabolic fate of this compound in the gut will provide a clearer picture of its downstream effects.
-
Direct Signaling Effects: Investigating whether this compound or its microbial metabolites directly interact with host cell receptors to modulate signaling pathways is a critical next step.
-
Personalized Nutrition: The response to this compound may vary between individuals based on their unique gut microbiome composition. Future research could explore the potential for personalized dietary recommendations based on an individual's microbiota profile.
Conclusion
This compound is a promising sugar substitute with complex effects on the gut microbiota. While it may offer benefits in a healthy gut, preclinical evidence suggests caution in inflammatory conditions. The interplay between this compound, the gut microbiota, and host signaling pathways is a rapidly evolving field of research. A deeper understanding of these interactions is essential for harnessing the full potential of this compound for human health and for providing evidence-based dietary guidance. This technical guide serves as a summary of the current knowledge and a framework for future investigations in this exciting area of nutritional science and drug development.
References
- 1. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]
- 2. Pasteurized Akkermansia muciniphila Ameliorate the LPS-Induced Intestinal Barrier Dysfunction via Modulating AMPK and NF-κB through TLR2 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of effect of Akkermansia muciniphila and its extracellular vesicles on toll-like receptors and tight junction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lachnospiraceae are emerging industrial biocatalysts and biotherapeutics [frontiersin.org]
- 5. The Controversial Role of Human Gut Lachnospiraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. mdpi.com [mdpi.com]
- 9. d-Allulose and erythritol increase butyrate production and impact the gut microbiota in healthy adults and adults with type-2 diabetes ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
D-Psicose: A Comprehensive Technical Review of Safety and Toxicological Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Psicose, also known as D-Allulose, is a rare sugar with growing interest as a low-calorie sugar substitute. This technical guide provides an in-depth review of the available safety and toxicological data on this compound, focusing on key studies and their methodologies. The comprehensive evaluation of acute, sub-chronic, and chronic toxicity studies in animal models, alongside human clinical data, indicates a favorable safety profile. This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food ingredient.[1][2] This document summarizes critical quantitative data, details experimental protocols from pivotal studies, and presents visual workflows to facilitate a thorough understanding of the safety assessment of this compound.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For this compound, these studies have consistently demonstrated a very low order of acute toxicity.
Quantitative Data
| Species | Route of Administration | LD50 | Reference |
| Rat (Wistar) | Oral | 16 g/kg body weight | [3] |
Table 1: Acute Toxicity of this compound. The LD50 (Lethal Dose, 50%) is the dose required to be lethal for 50% of the tested population.
Experimental Protocol: Acute Oral Toxicity Study in Rats
The protocol for determining the acute oral toxicity of this compound typically follows established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD).
-
Test Animals: Male Wistar rats are commonly used.[3]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a period of at least one week prior to the study.
-
Housing: Rats are housed in controlled environmental conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for a brief fasting period before dosing.
-
Dosing: A single high dose of this compound (e.g., up to 16 g/kg body weight) is administered via oral gavage. A control group receives the vehicle (typically water).[3]
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days post-administration.
-
Parameters Monitored: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies are crucial for evaluating the potential adverse effects of a substance following prolonged exposure. This compound has been evaluated in both 90-day (sub-chronic) and longer-term (chronic) studies in rats.
Quantitative Data
| Study Duration | Species | NOAEL | Key Findings | Reference |
| 90-Day | Rat (Wistar) | 5,000 mg/kg bw/day | No important compound-related changes. | [4] |
| 12-18 Months | Rat (Wistar) | 1,280 mg/kg bw/day (3% in diet) | No adverse effects observed. Increased relative weights of liver and kidney without pathological findings. | [3] |
Table 2: Sub-chronic and Chronic Toxicity of this compound. NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.
Experimental Protocol: 90-Day Oral Toxicity Study in Rats
-
Test Animals: Young, healthy Wistar rats are typically used.
-
Group Allocation: Animals are randomly assigned to control and treatment groups. A common design includes a control group (receiving standard diet or diet with sucrose) and multiple dose groups of this compound administered in the diet.[4]
-
Diet Preparation: this compound is incorporated into the standard rodent diet at various concentrations.
-
Administration: The test substance is administered daily through the diet for 90 days.
-
Observations: Daily clinical observations and weekly measurements of body weight and food consumption are performed.
-
Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
-
Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. A standard battery of tests is typically required to evaluate different endpoints, including gene mutations, and structural and numerical chromosome aberrations. This compound has been found to be non-genotoxic in a standard battery of tests.[1][3] While the full study reports are not publicly available, the methodologies for these standard assays are well-established.
Bacterial Reverse Mutation Assay (Ames Test)
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are used. The assay detects mutations that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium.
-
Methodology:
-
Strains: A set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, a vehicle control, and positive controls in the presence and absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.
-
In Vitro Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.
-
Methodology:
-
Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are cultured.
-
Exposure: The cells are exposed to at least three concentrations of this compound, a vehicle control, and positive controls, both with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
-
In Vivo Chromosomal Aberration Assay
This test assesses the potential of a substance to induce structural chromosomal aberrations in the bone marrow cells of rodents.
-
Principle: The assay detects clastogenic effects (chromosome breakage) in the somatic cells of a living animal.
-
Methodology:
-
Test Animals: Typically, mice or rats are used.
-
Dosing: Animals are administered this compound, a vehicle control, and a positive control, usually via oral gavage or intraperitoneal injection.
-
Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is administered prior to euthanasia to arrest cells in metaphase.
-
Bone Marrow Collection: Bone marrow is collected from the femurs.
-
Slide Preparation: The bone marrow cells are processed to prepare chromosome spreads on microscope slides.
-
Analysis: Metaphase spreads are analyzed for structural chromosomal aberrations. The number and types of aberrations are recorded. A significant increase in the percentage of cells with aberrations in the treated groups compared to the control group indicates a clastogenic effect.
-
Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of a substance is essential for interpreting toxicological data and assessing its safety.
Summary of Findings
Studies in both rats and humans have shown that this compound is partially absorbed from the gastrointestinal tract and is largely excreted unchanged in the urine.[5] It is poorly metabolized and therefore contributes very little to energy intake.[5]
Experimental Protocol: ADME Study in Rats
-
Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled) is often used to facilitate tracking.
-
Administration: A single dose of labeled this compound is administered to rats via oral gavage or intravenous injection.
-
Sample Collection: Blood, urine, and feces are collected at various time points. At the end of the study, tissues and organs are collected.
-
Analysis: The concentration of the radiolabel is measured in all collected samples to determine the extent and rate of absorption, the pattern of distribution, the metabolic profile, and the routes and rate of excretion.
Conclusion
References
D-Psicose (D-Allulose): A Technical Guide for Functional Food Development
Introduction
D-Psicose, also known as D-Allulose, is a rare sugar that exists in nature in very small quantities.[1][2] It is a C-3 epimer of D-fructose, meaning it shares the same chemical formula (C6H12O6) but differs in the spatial arrangement of one hydroxyl group.[3][4][5] This structural nuance is critical, as it renders this compound largely non-metabolizable by the human body, positioning it as a low-calorie functional ingredient with significant potential in managing metabolic health.[3] Its functional properties, which mimic sucrose in taste and texture, combined with its physiological benefits, make it a subject of intense research and development.[5][6] This document provides a technical overview of this compound, summarizing its biochemical profile, metabolic effects, relevant signaling pathways, and key experimental methodologies.
Biochemical Profile and Physicochemical Properties
This compound is a ketohexose naturally found in trace amounts in foods like figs, raisins, and wheat.[5] Industrially, it is produced via the enzymatic epimerization of fructose.[6] Its key properties, compared to other common sweeteners, are summarized below.
Table 1: Comparative Properties of this compound and Other Sweeteners
| Property | This compound (D-Allulose) | Sucrose | D-Fructose | Erythritol |
| Chemical Formula | C6H12O6[7] | C12H22O11 | C6H12O6 | C4H10O4 |
| Molar Mass | 180.16 g/mol [7][8] | 342.30 g/mol | 180.16 g/mol | 122.12 g/mol |
| Relative Sweetness | ~70% of sucrose[2][4] | 100% (Reference) | ~120-170% of sucrose | ~60-70% of sucrose |
| Caloric Value (kcal/g) | ~0.2 - 0.4 | ~4.0 | ~4.0 | ~0.24 |
| Glycemic Index (GI) | Near Zero | ~65 | ~25 | ~0 |
| Maillard Reaction | Yes[9] | Yes | Yes | No |
| Solubility in Water | High (~1.0 kg/L )[4] | High (~2.0 kg/L ) | Very High (~4.0 kg/L )[4] | Moderate (~0.37 kg/L ) |
Physiological and Metabolic Effects
The primary interest in this compound stems from its unique metabolic fate. Approximately 70-90% is absorbed in the small intestine and excreted unmetabolized in the urine, while the remainder passes to the large intestine.[1][10] This leads to several beneficial physiological effects.
This compound has a negligible impact on postprandial blood glucose and insulin levels.[6][11] This is attributed to two primary mechanisms:
-
Non-metabolizable Nature: It is not utilized as an energy source.
-
Enzyme Inhibition: this compound acts as an inhibitor of intestinal α-glucosidases, such as sucrase and maltase, which are responsible for digesting disaccharides.[12][13] This slows the breakdown of co-ingested carbohydrates, blunting the subsequent glucose spike.[12][13]
Table 2: Summary of Human Clinical Trial Data on Glycemic Response
| Study Parameter | Intervention | Outcome | Reference |
| Postprandial Glucose | 5g this compound with a standard meal | Significantly lower blood glucose at 30 and 60 minutes post-meal (p<0.01 and p<0.05, respectively). | [11] |
| Glucose Area Under the Curve (AUC) | 5g this compound with a standard meal | Significant decrease in glucose AUC (p<0.01). | [11] |
| Postprandial Glucose | 5g or 7.5g this compound before 75g maltodextrin | Dose-dependent suppression of glucose levels compared to maltodextrin alone. | [14] |
Animal and human studies have demonstrated that this compound can influence energy expenditure and fat metabolism, making it a potential tool for weight management.[2][15]
-
Low Caloric Load: Its caloric value is effectively zero in rats (0.007 kcal/g) and recognized as 0.4 kcal/g for labeling purposes.[16]
-
Increased Fat Oxidation: Human studies show that ingestion of this compound enhances postprandial fat oxidation while decreasing carbohydrate oxidation.[14][15][17] A study observed a significant increase in the area under the curve for fat oxidation in participants who consumed 5g of D-allulose.[17]
-
Increased Energy Expenditure: this compound has been shown to increase overall energy expenditure.[18]
-
Reduced Fat Accumulation: In animal models, dietary this compound supplementation reduces body weight gain, abdominal fat, and hepatic lipid accumulation.[2][19][20]
Table 3: Summary of Human Clinical Trial Data on Body Composition
| Study Parameter | Intervention (12 weeks) | Outcome vs. Placebo | Reference |
| Body Fat Mass | High-dose D-Allulose (7g x 2/day) | Significant decrease. | [20] |
| Body Fat Percentage | High-dose D-Allulose (7g x 2/day) | Significant decrease. | [20] |
| Body Mass Index (BMI) | High-dose D-Allulose (7g x 2/day) | Significant decrease. | [20] |
| Abdominal Fat Area (CT Scan) | High-dose D-Allulose (7g x 2/day) | Significant decrease in total and subcutaneous fat. | [20] |
The unabsorbed portion of this compound reaches the colon, where it can be fermented by the gut microbiota. However, its impact appears complex. Some studies suggest it may modulate the gut microbiome, but results can be context-dependent. For instance, one study in healthy mice showed this compound could alter the microbiota, while another study found that in a mouse model of colitis, this compound exacerbated the condition by altering the microbiota composition, reducing beneficial bacteria like Akkermansia and Lactobacillus, and decreasing short-chain fatty acid (SCFA) production.[1][21]
Key Signaling Pathways
This compound exerts its metabolic effects by modulating several key intracellular signaling pathways, particularly in the liver and adipose tissue.
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic processes (like fat oxidation) and inhibits anabolic processes (like lipogenesis). This compound has been shown to activate the AMPK pathway.[22][23][24] This activation leads to downstream effects including:
-
SIRT1 Activation: Increased AMPK activity leads to the activation of Sirtuin 1 (SIRT1), a deacetylase.[22][23]
-
PGC-1α Deacetylation: SIRT1 deacetylates and activates Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation.[22][23]
This compound stimulates the secretion of Glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[25][26][27] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[26] This mechanism contributes significantly to its glucose-lowering and potential anti-obesity effects.[26] Studies in rats show this stimulation is potent and long-lasting.[27]
Experimental Protocols
This protocol is a representative methodology based on published studies assessing the effect of this compound on blood glucose.[11]
Objective: To determine the effect of a single oral dose of this compound on postprandial glucose and insulin response in human subjects.
Design: Randomized, double-blind, placebo-controlled, crossover study.
Participants: Healthy or borderline diabetic adult subjects (n=26).[11]
Materials:
-
This compound (5 g dose).
-
Placebo (e.g., sucralose or aspartame, taste-matched).
-
Standardized meal (e.g., providing 75g of available carbohydrates).
-
Venipuncture or finger-prick blood collection supplies.
-
Glucose analyzer (e.g., glucose oxidase method).
-
Insulin immunoassay kits (ELISA).
Procedure:
-
Screening: Participants are screened for inclusion/exclusion criteria (e.g., fasting glucose levels, BMI, no interfering medications).
-
Informed Consent: Obtain written informed consent.
-
Overnight Fast: Participants fast for 10-12 hours prior to the test day.
-
Baseline (T=0 min): A baseline venous or capillary blood sample is collected.
-
Intervention: Participants consume the test beverage (e.g., tea) containing either 5g this compound or placebo, followed immediately by the standardized meal.
-
Postprandial Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes post-meal ingestion.[11]
-
Washout Period: A washout period of at least one week is implemented between test sessions.
-
Crossover: Participants who received the placebo in the first session receive the this compound in the second, and vice-versa.
-
Analysis: Plasma/serum is separated and analyzed for glucose and insulin concentrations. The Area Under the Curve (AUC) for glucose and insulin is calculated using the trapezoidal rule.
This protocol is a representative methodology based on studies investigating this compound's effect on adiposity in rodent models.[28][16][29]
Objective: To evaluate the effect of dietary this compound supplementation on body weight, fat mass, and hepatic lipid metabolism in a diet-induced obesity model.
Design: Parallel-group, controlled study.
Animals: Male Sprague-Dawley or Wistar rats (8 weeks old).[29]
Materials:
-
Chow diet (Control).
-
High-Fat Diet (HFD, e.g., 60% kcal from fat).
-
This compound powder.
-
Metabolic cages for energy expenditure analysis.
-
Equipment for tissue collection and analysis (qRT-PCR, Western blot, histology).
Procedure:
-
Acclimation: Animals are acclimated for one week on a standard chow diet.
-
Group Allocation: Animals are randomly assigned to groups (n=8/group):
-
Feeding Period: Animals are fed their respective diets for a period of 6-12 weeks. Body weight and food intake are monitored weekly.
-
Metabolic Analysis: Towards the end of the study, a subset of animals may be placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) and energy expenditure.
-
Euthanasia and Tissue Collection: At the end of the study, animals are fasted overnight and euthanized. Blood is collected for biochemical analysis (glucose, insulin, lipids). Liver and adipose tissue (e.g., epididymal fat pads) are excised, weighed, and snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
Tissue Analysis:
-
Histology: Liver sections are stained with Oil Red O to visualize lipid accumulation.
-
Gene Expression: RNA is extracted from liver and adipose tissue to quantify the expression of genes related to lipogenesis (e.g., SREBP-1c, FAS) and fatty acid oxidation (e.g., CPT1a, PGC-1α) via qRT-PCR.
-
Protein Analysis: Protein levels and phosphorylation status (e.g., p-AMPK) are assessed via Western blotting.
-
Safety and Regulatory Status
Conclusion
This compound is a promising functional food ingredient with a unique combination of sucrose-like functional properties and significant metabolic benefits. Its ability to provide sweetness with a near-zero caloric load, blunt the glycemic response to carbohydrates, and positively modulate energy metabolism positions it as a valuable tool for developing healthier food products. The underlying mechanisms, including α-glucosidase inhibition, GLP-1 stimulation, and AMPK pathway activation, provide a strong scientific basis for its application. Further research, particularly long-term human intervention studies and deeper investigation into its effects on the gut microbiome, will continue to elucidate its full potential for researchers, clinicians, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 4. This compound - American Chemical Society [acs.org]
- 5. Psicose - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. This compound CAS#: 551-68-8 [m.chemicalbook.com]
- 8. This compound | C6H12O6 | CID 441036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Impact of artificial sweeteners and rare sugars on the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tinus|supplement OEM|Dietary supplement|Sweetness close to sucrose, calories only 5%! Alolose: The advantage and food guide of the "new star" of artificial sweeteners — Tinus [tinusgroup.com]
- 11. Study on the postprandial blood glucose suppression effect of this compound in borderline diabetes and the safety of long-term ingestion by normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. D-allulose may enhance energy metabolism in healthy humans [nutraingredients.com]
- 16. This compound is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-Allulose enhances postprandial fat oxidation in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pieronline.jp [pieronline.jp]
- 19. mdpi.com [mdpi.com]
- 20. A Preliminary Study for Evaluating the Dose-Dependent Effect of d-Allulose for Fat Mass Reduction in Adult Humans: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats | Food & Nutrition Research [foodandnutritionresearch.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Secretion of GLP-1 but not GIP is potently stimulated by luminal d-Allulose (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound Is a Rare Sugar That Provides No Energy to Growing Rats [jstage.jst.go.jp]
- 29. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. fda.gov [fda.gov]
- 31. fda.gov [fda.gov]
- 32. fda.gov [fda.gov]
- 33. fda.gov [fda.gov]
- 34. fda.gov [fda.gov]
The Neuroprotective Potential of D-Psicose: A Technical Guide for Researchers
An In-depth Review of Preclinical Research on the Neuroprotective Effects of a Rare Sugar
Executive Summary
D-Psicose (also known as D-allulose), a rare monosaccharide, has garnered significant interest for its potential health benefits, including its role in metabolic regulation. Emerging preclinical evidence suggests that this compound may also confer neuroprotective effects, primarily through the attenuation of oxidative stress and apoptosis. This technical guide provides a comprehensive overview of the current state of research on the neuroprotective properties of this compound, with a focus on its mechanistic underpinnings. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases. While in vitro studies have demonstrated promising results, it is crucial to note the current scarcity of in vivo and clinical data, highlighting a critical gap for future research.
Introduction
Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and apoptosis are key pathological mechanisms contributing to neuronal cell death in these conditions. This compound, a C-3 epimer of D-fructose, has been shown to possess antioxidant properties. This guide delves into the experimental evidence supporting the neuroprotective effects of this compound, details the methodologies of key experiments, and outlines the putative signaling pathways involved.
In Vitro Neuroprotective Effects of this compound
The primary evidence for the neuroprotective effects of this compound comes from in vitro studies using cellular models of neurodegeneration. A key study investigated the effect of this compound on 6-hydroxydopamine (6-OHDA)-induced apoptosis in rat pheochromocytoma (PC12) cells, a widely used model for Parkinson's disease research.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the pivotal in vitro study on this compound's neuroprotective effects.
| Parameter | Condition | Result | Significance | Citation |
| Cell Viability (MTT Assay) | 6-OHDA (200 µM) | Significant decrease in cell viability | - | [1] |
| 6-OHDA (200 µM) + this compound (50 mM) | Significant protection against 6-OHDA-induced cell death | p < 0.05 | [1] | |
| Apoptosis (TUNEL Assay) | 6-OHDA (200 µM) | Increased number of TUNEL-positive (apoptotic) cells | - | [1] |
| 6-OHDA (200 µM) + this compound (50 mM) | Significant reduction in the number of TUNEL-positive cells | p < 0.05 | [1] | |
| Intracellular Glutathione (GSH) Level | 6-OHDA (200 µM) at 3h and 6h | Decrease in intracellular GSH | - | [1] |
| 6-OHDA (200 µM) at 24h | Significant increase in intracellular GSH | p < 0.05 | [1] | |
| 6-OHDA (200 µM) + this compound (50 mM) at 24h | Synergistic and significant increase in intracellular GSH | p < 0.01 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized methodologies for the key experiments cited.
PC12 Cell Culture and Treatment
-
Cell Line: Rat pheochromocytoma (PC12) cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and antibiotics (penicillin/streptomycin).
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For neuroprotection experiments, PC12 cells are typically seeded in multi-well plates. After adherence, cells are pre-treated with this compound at a specified concentration (e.g., 50 mM) for a designated period before the addition of the neurotoxin 6-hydroxydopamine (6-OHDA) at a final concentration (e.g., 200 µM). Control groups include untreated cells, cells treated with this compound alone, and cells treated with 6-OHDA alone.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagent Preparation: Prepare a stock solution of MTT (e.g., 5 mg/mL in phosphate-buffered saline (PBS)), filter sterilize, and store protected from light.
-
Incubation: Following the experimental treatment, the culture medium is removed and replaced with a fresh medium containing MTT (final concentration of 0.5 mg/mL). Cells are incubated for 3-4 hours at 37°C.
-
Solubilization: After incubation, the MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control group.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Cells cultured on coverslips or in chamber slides are fixed with 4% paraformaldehyde in PBS, followed by permeabilization with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: The fixed and permeabilized cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) at 37°C in a humidified chamber.
-
Visualization: The labeled DNA fragments are visualized using fluorescence microscopy. The nuclei of apoptotic cells will exhibit strong fluorescence.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (often counterstained with a DNA dye like DAPI).
Intracellular Glutathione (GSH) Measurement
Intracellular GSH levels can be measured using various methods, including commercially available kits or high-performance liquid chromatography (HPLC).
-
Cell Lysis: After treatment, cells are harvested and lysed to release intracellular contents.
-
Deproteinization: The cell lysate is deproteinized, typically by adding a trichloroacetic acid (TCA) solution, to prevent interference from proteins.
-
GSH Assay: The amount of GSH in the deproteinized supernatant is quantified. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Normalization: The GSH concentration is typically normalized to the total protein content of the cell lysate.
Signaling Pathways and Mechanistic Insights
The neuroprotective effects of this compound appear to be mediated through the enhancement of the cell's endogenous antioxidant defense systems.
Upregulation of Intracellular Glutathione
The most direct evidence for the mechanism of this compound's neuroprotective action is its ability to increase intracellular levels of glutathione (GSH).[1] GSH is a critical tripeptide antioxidant that plays a central role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. By upregulating GSH, this compound likely enhances the capacity of neuronal cells to neutralize the oxidative burst induced by neurotoxins like 6-OHDA.
Hypothesized Nrf2 Pathway Activation
While not yet demonstrated in neuronal cells, a recent study in 3T3-L1 adipocytes has shown that D-allulose (this compound) can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a master regulator of the antioxidant response, and upon activation, it translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of numerous antioxidant genes, including those involved in glutathione synthesis (e.g., glutamate-cysteine ligase). This finding provides a plausible upstream mechanism for the observed increase in intracellular GSH. Further research is required to confirm the activation of the Nrf2 pathway by this compound in neuronal cells.
Caption: Hypothesized neuroprotective signaling pathway of this compound.
In Vivo and Clinical Research: A Critical Gap
A significant limitation in the current understanding of this compound's neuroprotective potential is the lack of in vivo studies in animal models of neurodegenerative diseases and the complete absence of clinical trials in human subjects for these indications.
One pharmacokinetic study in rats indicated that this compound is not accumulated in the brain following systemic administration. This finding poses a challenge to the translation of the observed in vitro effects to an in vivo context, as it suggests that systemically administered this compound may not reach the central nervous system in sufficient concentrations to exert a direct neuroprotective effect.
However, a recent review has highlighted the beneficial effects of D-allulose on the brain in the context of ischemic stroke and insulin resistance.[1] These findings suggest that this compound may have indirect neuroprotective effects, possibly by improving cerebral metabolism or reducing systemic inflammation. Further research is urgently needed to explore these possibilities and to investigate the efficacy of this compound in relevant animal models of neurodegeneration.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in an in vitro model of neurodegeneration.
Caption: In vitro experimental workflow for assessing this compound neuroprotection.
Conclusion and Future Directions
The available preclinical evidence, primarily from in vitro studies, suggests that this compound has the potential to be a neuroprotective agent. The upregulation of intracellular glutathione appears to be a key mechanism underlying its ability to mitigate oxidative stress and apoptosis in neuronal cells. The recent finding of Nrf2 pathway activation by this compound in non-neuronal cells provides a promising avenue for further mechanistic investigation in the context of neurodegeneration.
However, the field is hampered by a significant lack of in vivo and clinical data. Future research should prioritize:
-
In vivo studies: Evaluating the neuroprotective efficacy of this compound in established animal models of neurodegenerative diseases (e.g., MPTP model of Parkinson's disease, APP/PS1 model of Alzheimer's disease).
-
Pharmacokinetic and Brain Penetration Studies: Further investigating the ability of this compound to cross the blood-brain barrier and its metabolism within the central nervous system.
-
Mechanistic Studies: Confirming the activation of the Nrf2 pathway by this compound in neuronal cells and exploring other potential neuroprotective mechanisms.
-
Clinical Trials: Should in vivo studies yield positive results, well-designed clinical trials will be necessary to assess the safety and efficacy of this compound in patients with neurodegenerative diseases.
References
- 1. The beneficial effects of D-allose and D-allulose on the brain under ischemic stroke and obese-insulin resistant conditions: evidence from in vitro to clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-Allulose Reduces Hypertrophy and Endoplasmic Reticulum Stress Induced by Palmitic Acid in Murine 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
D-Psicose and its Role in Lipid Metabolism: A Technical Guide
Introduction
D-Psicose, also known as allulose, is a rare sugar and a C-3 epimer of D-fructose.[1][2] It is naturally present in small quantities in certain fruits and commercially produced from corn or cellulose through enzymatic processes.[2] Despite being a monosaccharide with a sweet taste (about 70% of the sweetness of sucrose), it is minimally metabolized and provides negligible calories (approximately 0.4 kcal/g).[2][3] Emerging research has highlighted the potential of this compound as a functional food ingredient with various physiological benefits, including anti-hyperglycemic, anti-inflammatory, and anti-obesity effects.[3][4] This technical guide provides an in-depth overview of the role of this compound in lipid metabolism, focusing on its molecular mechanisms of action, supported by quantitative data from preclinical and clinical studies.
Core Concepts in Lipid Metabolism
Lipid metabolism is a complex process involving the synthesis, breakdown, and transport of fats. Key players in this process include:
-
Lipogenesis: The metabolic process of synthesizing fatty acids from acetyl-CoA, which are then esterified to glycerol to form triglycerides for storage. Key enzymes involved include acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).
-
Fatty Acid Oxidation (β-oxidation): The catabolic process by which fatty acid molecules are broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH2, which are used for energy production.[5][6][7]
-
Key Regulatory Proteins:
-
AMP-activated protein kinase (AMPK): A central energy sensor that, when activated, promotes catabolic pathways like fatty acid oxidation and inhibits anabolic pathways like lipogenesis.[8][9][10]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A key transcription factor that regulates the expression of genes involved in lipogenesis.[11][12]
-
Effects of this compound on Lipid Metabolism: Quantitative Data
Numerous studies have investigated the impact of this compound on various markers of lipid metabolism. The following tables summarize the key quantitative findings from animal and human studies.
Table 1: Effects of this compound on Body Weight and Fat Mass in Animal Models
| Animal Model | This compound Dose | Duration | Body Weight Change | Fat Mass Change | Reference |
| Sprague-Dawley rats | 3% in diet | 4 weeks | Lower body weight (389 ± 3 g vs 426 ± 6 g in control) | Not specified | [1] |
| C57BL/6J db/db mice | 200 mg/kg BW | 28 days | Sustained weight gain by about 10% compared to other groups | Not specified | [13] |
| C57BL/6 mice (High-Fat Diet) | 5% in drinking water | 8 weeks | Significantly lower weight gain compared to HFD control | Attenuated hepatic lipid accumulation | [14][15] |
| C57BL/6J-ob/ob mice | 5% in diet | 12 weeks | Decreased final body weight | Decreased adipose tissue mass and adipocyte size | [3] |
| Wistar rats | 3% in diet | 18 months | Significantly lower weight gain | Reduction of abdominal adipose tissue weight | [4] |
Table 2: Effects of this compound on Serum and Hepatic Lipid Profiles in Animal Models
| Animal Model | This compound Dose | Duration | Serum Triglycerides | Serum Total Cholesterol | Hepatic Triglycerides | Hepatic Total Cholesterol | Reference |
| C57BL/6J db/db mice | 200 mg/kg BW | 28 days | No significant change | No significant change | Reversed by 37.88% | Reversed by 62.89% | [13] |
| NAFLD mice (High-Fat Diet) | 2.5% and 5% in drinking water | 12 weeks | Significantly lower | Significantly lower | Significantly reduced lipid accumulation | Not specified | [16] |
| Sprague-Dawley rats | 3% in diet | 4 weeks | Not specified | Not specified | Lowered | Not specified | [1] |
| Wistar rats (High-Fat/Fructose Diet) | 5% in diet | 6 weeks | Significantly lower | Not specified | Significantly lower | Not specified | [17] |
| C57BL/6J mice (High-Fat Diet) | 5% in diet | 16 weeks | Not specified | Not specified | Significantly reduced | Not specified | [18] |
Table 3: Effects of this compound on Lipid Metabolism in Human Studies
| Study Population | This compound Dose | Duration | Key Findings on Lipid Profile | Reference |
| Normal human subjects | 5 g, three times a day with meals | 12 weeks | No abnormal effects or clinical problems found. Specific lipid profile changes not detailed. | [19] |
| Borderline diabetic and healthy subjects | 5 g with a standard meal | Single ingestion | Primarily focused on blood glucose suppression. | [19] |
Note: Data from human clinical trials on the specific effects of this compound on lipid profiles are still emerging.
Molecular Mechanisms of Action
This compound exerts its effects on lipid metabolism through multiple interconnected pathways, primarily centered around the regulation of key enzymes and transcription factors in the liver and adipose tissue.
Regulation of Lipogenesis
This compound has been shown to suppress lipogenesis, the process of synthesizing fatty acids and triglycerides.[1] This is achieved through the downregulation of key lipogenic enzymes and their master regulator, SREBP-1c.
-
Inhibition of SREBP-1c: this compound supplementation has been observed to suppress the expression of SREBP-1c.[11] SREBP-1c is a transcription factor that activates genes involved in fatty acid synthesis, such as ACC and FAS. By inhibiting SREBP-1c, this compound effectively reduces the production of new fatty acids in the liver.
-
Activation of AMPK: this compound stimulates the phosphorylation and activation of AMPK.[11] Activated AMPK phosphorylates and inhibits ACC, a rate-limiting enzyme in fatty acid synthesis. This inhibition leads to a decrease in the production of malonyl-CoA, a key substrate for fatty acid synthesis, and a potent inhibitor of fatty acid oxidation.
Figure 1: this compound regulation of lipogenesis.
Enhancement of Fatty Acid Oxidation
In addition to suppressing fat synthesis, this compound also promotes the breakdown of fatty acids for energy.[1]
-
AMPK-mediated Fatty Acid Oxidation: The activation of AMPK by this compound also stimulates fatty acid oxidation.[11] As mentioned, AMPK inhibits ACC, leading to lower levels of malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, this compound relieves the inhibition of CPT1, thereby increasing fatty acid oxidation.
-
Upregulation of PPARα: Some studies suggest that this compound can stimulate the expression of peroxisome proliferator-activated receptor-alpha (PPARα).[11] PPARα is a nuclear receptor that plays a crucial role in upregulating genes involved in fatty acid uptake and oxidation.
References
- 1. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - American Chemical Society [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. jackwestin.com [jackwestin.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoquercetin regulates SREBP-1C via AMPK pathway in skeletal muscle to exert antihyperlipidemic and anti-inflammatory effects in STZ induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPK and SREBP-1c mediate the anti-adipogenic effect of β-hydroxyisovalerylshikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Docosahexaenoic acid inhibits proteolytic processing of sterol regulatory element-binding protein-1c (SREBP-1c) via activation of AMP-activated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-Allulose Supplementation Prevents Diet-Induced Hepatic Lipid Accumulation via miR-130-Mediated Regulation in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | this compound mitigates NAFLD mice induced by a high-fat diet by reducing lipid accumulation, inflammation, and oxidative stress [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Study on the postprandial blood glucose suppression effect of this compound in borderline diabetes and the safety of long-term ingestion by normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Psicose (Allulose): Mechanisms of Action on Satiety and Appetite Regulation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
D-Psicose, also known as Allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is found naturally in small quantities in foods like figs, raisins, and wheat.[1][2] With approximately 70% of the sweetness of sucrose but only a fraction of the calories (about 0.2 kcal/g), this compound has emerged as a promising sugar substitute in the context of rising global rates of obesity and type 2 diabetes.[1][3] Beyond its low-caloric properties, a growing body of evidence suggests that this compound actively modulates key physiological pathways involved in appetite control and satiety. This technical guide provides an in-depth overview of the current scientific understanding of these effects, focusing on hormonal and central nervous system mechanisms, and details the experimental protocols used in key studies.
Core Mechanisms of Satiety and Appetite Regulation
This compound appears to exert its influence on appetite through a dual mechanism: stimulating the release of anorexigenic gut hormones and directly modulating the activity of appetite-regulating neurons in the central nervous system.
Modulation of Gut Hormone Secretion
The gastrointestinal (GI) tract is a critical endocrine organ that senses nutrient intake and releases hormones to regulate hunger and satiety. This compound has been shown to significantly influence this system.
-
Stimulation of Anorexigenic Hormones: Enteroendocrine L-cells, located throughout the GI tract, secrete hormones like glucagon-like peptide-1 (GLP-1) and peptide tyrosine tyrosine (PYY) in response to nutrient presence.[4][5] These hormones are known to increase feelings of fullness, slow gastric emptying, and reduce food intake.[4][6][7] Human clinical trials have demonstrated that this compound administration significantly stimulates the release of GLP-1, PYY, and cholecystokinin (CCK), another key satiation hormone, when compared to a water placebo.[4][8][9] This hormonal response is a primary contributor to its satiety-enhancing effects. In animal models, the increase in GLP-1 has been directly linked to reduced food intake.[3][10]
-
Suppression of Orexigenic Hormones: Ghrelin, often termed the "hunger hormone," is primarily secreted by the stomach and its levels rise to signal hunger. Research in animal models indicates that this compound can inhibit ghrelin-responsive neurons in the hypothalamus, thereby counteracting this primary hunger signal.[1][11]
-
Independence from Sweet Taste Receptor T1R2/T1R3: While glucose induces the release of GLP-1 and PYY partly through the activation of the gut's sweet taste receptor (T1R2/T1R3), studies utilizing lactisole, an antagonist of the T1R3 subunit, have revealed that this compound operates via a different mechanism.[4][8] The this compound-induced secretion of GLP-1 and PYY was not diminished by the presence of lactisole, indicating that its signaling pathway for hormone release is independent of the T1R2/T1R3 receptor.[4][8][9]
Central Nervous System Effects on Appetite Control
Beyond its effects in the gut, this compound directly impacts the central command center for appetite regulation: the hypothalamic arcuate nucleus (ARC). The ARC contains two key neuronal populations: anorexigenic neurons (e.g., proopiomelanocortin, POMC) that suppress appetite, and orexigenic neurons (e.g., Neuropeptide Y, NPY) that stimulate it.[1]
Studies on isolated murine ARC neurons have shown that this compound directly inhibits orexigenic neurons implicated in hunger.[1][11] Specifically, this compound was found to:
-
Depress the excitatory signals induced by ghrelin in ARC neurons.[1][12]
-
Inhibit glucose-sensitive neurons that respond to low glucose levels (a hunger signal).[1][12]
In line with these cellular findings, direct intracerebroventricular injection of this compound into the brains of mice suppressed appetite-associated food intake, particularly during the early dark phase when hunger is typically promoted.[1][11] This demonstrates a direct central action of this compound in suppressing hunger signals, complementing its peripheral effects on gut hormones.
Quantitative Data on Hormonal and Appetite Responses
The following tables summarize key quantitative findings from human and animal studies investigating the effects of this compound.
Table 1: Effects of this compound on Gut Hormone Concentrations in Humans
| Study | Intervention | Comparison | Outcome Measure | Result | p-value |
| van der Lugt et al. (2022)[4][8][9] | 25 g D-Allulose (intragastric) | Tap Water | Plasma GLP-1 | Significant increase | < 0.0001 |
| van der Lugt et al. (2022)[4][8][9] | 25 g D-Allulose (intragastric) | Tap Water | Plasma PYY | Significant increase | < 0.0001 |
| van der Lugt et al. (2022)[4][8][9] | 25 g D-Allulose (intragastric) | Tap Water | Plasma CCK | Significant increase | < 0.0001 |
Table 2: Effects of this compound on Food Intake and Body Weight
| Study | Model | Intervention | Comparison | Outcome Measure | Result |
| Iwasaki et al. (2022)[1] | Mice | Intracerebroventricular D-Allulose | Vehicle | Food Intake (at 2 & 4 hrs) | Significant reduction |
| Cayabyab et al. (2023)[3][13] | Rats (12 weeks) | Western Diet + Allulose | Western Diet + Stevia | Food Consumption | Significantly lower |
| Cayabyab et al. (2023)[3][13] | Rats (12 weeks) | Western Diet + Allulose | Western Diet + Stevia | Body Weight Gain | Significantly less |
| Ochiai et al. (2014)[14][15] | Rats (pair-fed) | High-Sucrose Diet + 5% this compound | High-Sucrose Diet + 5% Cellulose | Body Fat Accumulation | Significantly lower |
| Han et al. (2018)[15] | Overweight Humans (preliminary) | D-Allulose | Placebo | Fat Mass | Reduction observed |
Detailed Experimental Protocols
Protocol 1: Human Randomized Controlled Trial on Gut Hormone Release
-
Study Design: As detailed by van der Lugt et al. (2022), the study was a randomized, controlled, double-blind, crossover trial.[8][9]
-
Participants: The study included 18 healthy participants (5 men) with a mean BMI of 21.9 kg/m ².[8][9]
-
Intervention: In six separate sessions, participants received an intragastric administration of one of the following solutions:
-
25 g D-Allulose in 300 mL tap water
-
25 g D-Allulose + 450 ppm lactisole in 300 mL tap water
-
50 g Erythritol in 300 mL tap water
-
50 g Erythritol + 450 ppm lactisole in 300 mL tap water
-
300 mL tap water (Placebo)
-
300 mL tap water + 450 ppm lactisole
-
-
Methodology:
-
Hormone Analysis: Venous blood samples were collected at baseline and at fixed intervals post-administration to measure plasma concentrations of GLP-1, PYY, and CCK using established immunoassays.[8][9]
-
Appetite Assessment: Subjective sensations of appetite, satiety, and fullness were assessed using validated Visual Analogue Scales (VAS) at corresponding time intervals.[8]
-
Gastric Emptying: A ¹³C-sodium acetate breath test was used to determine the rate of gastric emptying.[8][9]
-
-
Data Analysis: Data were analyzed using linear mixed-model analysis to account for the crossover design and repeated measures.[9]
Protocol 2: Murine Study on Central Nervous System Effects
-
Study Design: As described by Iwasaki et al. (2022), this study involved ex vivo neuronal analysis and in vivo behavioral assessment.[1][12]
-
Animal Model: Male C57BL/6J mice and NPY-GFP transgenic mice were used.
-
Methodology:
-
Neuronal Activity Measurement:
-
Single neurons were isolated from the hypothalamic ARC of the mice.
-
Cytosolic free Ca²⁺ concentration ([Ca²⁺]i), an indicator of neuronal activity, was measured using fura-2 microfluorometry.[1][12]
-
The response of these neurons to various stimuli (ghrelin, low glucose) was recorded before and after the application of D-Allulose to the superfusion solution.[1][12]
-
-
Central Administration and Food Intake:
-
A guide cannula was surgically implanted for intracerebroventricular (ICV) injection of D-Allulose directly into the brain.
-
Following a recovery period, D-Allulose was injected at the beginning of the dark phase (the active feeding period for mice).
-
Cumulative food intake was precisely measured at 2, 4, 6, and 24 hours post-injection.[1]
-
-
Visualizations of Pathways and Workflows
Caption: this compound dual-action satiety signaling pathway.
Caption: Workflow for a human crossover trial on this compound.
Caption: this compound's central inhibition of hunger neurons.
Conclusion
This compound (Allulose) demonstrates significant potential as a functional ingredient for appetite regulation and weight management. Its efficacy stems from a multi-pronged physiological mechanism that involves both peripheral and central pathways. In the periphery, it stimulates the release of key anorexigenic gut hormones, including GLP-1 and PYY, through a pathway that is notably independent of the T1R2/T1R3 sweet taste receptor. Centrally, it acts directly on the hypothalamus to inhibit orexigenic neurons that drive hunger. The combined effect of these actions is an increase in satiety and a reduction in food intake. For researchers and professionals in drug development, this compound represents a compelling non-pharmacological agent for modulating the gut-brain axis to promote metabolic health. Further long-term clinical trials in diverse populations are warranted to fully elucidate its role in sustained weight management and as a potential adjunct therapy for metabolic disorders.
References
- 1. d-Allulose Inhibits Ghrelin-Responsive, Glucose-Sensitive and Neuropeptide Y Neurons in the Arcuate Nucleus and Central Injection Suppresses Appetite-Associated Food Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caloriecontrol.org [caloriecontrol.org]
- 3. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of D-allulose and Erythritol on the Activity of the Gut Sweet Taste Receptor and Gastrointestinal Satiation Hormone Release in Humans: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | What Is an L-Cell and How Do We Study the Secretory Mechanisms of the L-Cell? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Gut hormones and appetite regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of D-allulose and Erythritol on the Activity of the Gut Sweet Taste Receptor and Gastrointestinal Satiation Hormone Release in Humans: A Randomized, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. d-Allulose Inhibits Ghrelin-Responsive, Glucose-Sensitive and Neuropeptide Y Neurons in the Arcuate Nucleus and Central Injection Suppresses Appetite-Associated Food Intake in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet [ouci.dntb.gov.ua]
- 14. This compound increases energy expenditure and decreases body fat accumulation in rats fed a high-sucrose diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interesting: D-Allulose Promotes Fat Loss - Not Compared to Sugar, but Compared to Non-Caloric Sweeteners [suppversity.blogspot.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of D-Psicose from D-Fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose.[1][2][3] It has gained significant attention in the food, beverage, and pharmaceutical industries due to its desirable properties, including having about 70% of the sweetness of sucrose with ultra-low caloric value.[2][3] this compound is poorly metabolized in the human body, making it an attractive sugar substitute for managing obesity and diabetes.[1][2] The enzymatic synthesis of this compound from the readily available and inexpensive substrate D-fructose is the most viable method for its large-scale production.[1][2]
This document provides detailed application notes and experimental protocols for the enzymatic synthesis of this compound, focusing on the use of this compound 3-Epimerase (DPEase) and D-Tagatose 3-Epimerase (DTEase).
Principle of Reaction
The enzymatic conversion of D-fructose to this compound is an epimerization reaction at the C-3 position, catalyzed by enzymes belonging to the D-ketose 3-epimerase (DKEase) family, primarily DPEase and DTEase.[1][2] This is a reversible equilibrium reaction.[1][2]
Figure 1: Enzymatic Epimerization of D-Fructose to this compound
References
Application Notes and Protocols for the Chemical Synthesis of D-Psicose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (D-allulose), a C-3 epimer of D-fructose, is a rare sugar that has garnered significant attention in the food and pharmaceutical industries.[1] Its properties, including having 70% of the sweetness of sucrose with only 0.3% of the calories, make it an attractive sugar substitute.[1][2] Furthermore, this compound exhibits numerous health benefits, such as anti-hyperglycemic, anti-hyperlipidemic, antioxidant, anti-inflammatory, and anti-obesity effects.[2][3] Due to its low natural abundance, the large-scale production of this compound relies on synthetic methods, both chemical and enzymatic.[3][4] This document provides detailed application notes and protocols for the primary chemical and enzymatic synthesis methods of this compound.
Chemical Synthesis Methods
Chemical synthesis of this compound, while often involving harsh conditions and the potential for by-product formation, offers versatile routes from various starting materials.[4][5] The primary chemical methods include catalyzed epimerization and multi-step synthesis involving protecting groups.
Molybdate-Catalyzed Epimerization of D-Fructose
The epimerization of D-fructose to this compound can be achieved using a molybdate ion catalyst. This method is based on the principle that molybdate ions can catalyze the inversion of the hydroxyl group at the C-3 position of D-fructose.[4][5][6]
Experimental Protocol:
Synthesis via Di-O-isopropylidene-D-fructopyranose Intermediate
This multi-step chemical synthesis involves the protection of hydroxyl groups, oxidation of the C-3 hydroxyl group, and subsequent stereoselective reduction to yield the this compound derivative.[7]
Experimental Protocol:
-
Protection of D-Fructose: 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose is synthesized from D-fructose to protect the hydroxyl groups, except for the one at the C-3 position.
-
Oxidation: The protected fructose derivative is oxidized using dimethyl sulfoxide-acetic anhydride. This converts the C-3 hydroxyl group to a ketone, yielding 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose.[7]
-
Stereoselective Reduction: The resulting 3-oxo compound is then reduced to 1,2:4,5-di-O-isopropylidene-D-psicopyranose.[7]
-
Deprotection: The isopropylidene groups are removed by acid hydrolysis to yield this compound.
Ruthenium-Catalyzed and Boron-Mediated Selective Epimerization
A more recent approach utilizes a ruthenium(II) catalyst in conjunction with a boronic acid to achieve selective epimerization of 1,2-trans-diols to 1,2-cis-diols. This method offers a more controlled and selective route to rare sugars. While a specific protocol for this compound synthesis from a common precursor is not detailed, the general strategy is applicable.[8][9][10]
General Principle:
The reaction involves the use of a Ru(II) catalyst to facilitate the epimerization, while the boronic acid forms a boronate ester with the 1,2-cis-diol product, driving the equilibrium towards the desired epimer.[8][9][10]
Enzymatic Synthesis Methods
Enzymatic methods for this compound production are highly specific, operate under mild conditions, and are generally preferred for large-scale production due to higher yields and fewer by-products compared to chemical methods.[4][5] The core of these methods is the use of ketose 3-epimerases.
Epimerization of D-Fructose using this compound 3-Epimerase (DPEase)
This compound 3-epimerase (DPEase) directly catalyzes the conversion of D-fructose to this compound.[11][12] The enzyme can be produced recombinantly in microorganisms like E. coli.
Experimental Protocols:
1. Recombinant DPEase Production and Purification:
-
Gene Expression: The gene encoding DPEase from an organism such as Agrobacterium tumefaciens is cloned into an expression vector (e.g., pET28a) and transformed into an E. coli expression host (e.g., BL21(DE3)).[12][13]
-
Cell Culture and Induction: The recombinant E. coli is cultured in a suitable medium (e.g., LB broth with kanamycin). Protein expression is induced by adding IPTG at a specific optical density of the culture.[13]
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication.[6]
-
Purification: The crude enzyme is purified using affinity chromatography (e.g., Ni2+-chelating column).[11][12][14]
2. Enzymatic Conversion of D-Fructose:
-
Reaction Mixture: Prepare a solution of D-fructose (e.g., 25% w/v) in a suitable buffer (e.g., 50 mM PIPES buffer, pH 7.5).[11][15]
-
Cofactor Addition: Add a metal ion cofactor, typically MnCl2, to a final concentration of 1-10 mM, as Mn2+ has been shown to significantly enhance DPEase activity.[12][15][16]
-
Enzyme Addition: Add the purified DPEase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature, typically around 55°C.[11][12]
-
Reaction Termination: Stop the reaction by boiling the mixture for 5-10 minutes to denature the enzyme.[6][13]
Enhancing Conversion Yield with Borate
The equilibrium of the D-fructose to this compound conversion, which is typically around 30-40%, can be shifted towards this compound by the addition of borate.[4][6][17] Borate forms a complex with this compound, effectively removing it from the equilibrium and driving the forward reaction.[6][17]
Experimental Protocol:
-
Reaction Setup: The enzymatic conversion is set up as described above, with the addition of borate to the reaction mixture.
-
Optimal Borate Concentration: The highest conversion yield is achieved at a borate to fructose molar ratio of 0.6.[6][17]
-
pH Adjustment: The optimal pH for the reaction in the presence of borate is around 9.0.[6]
-
Reaction and Termination: The reaction is incubated and terminated as in the standard enzymatic protocol. Using this method, the conversion yield can be increased to approximately 64%.[6]
Mass Production using Immobilized D-Tagatose 3-Epimerase (D-TE)
For industrial-scale production, immobilizing the epimerase enzyme offers advantages such as reusability, improved stability, and suitability for continuous processes.[14][18][19] D-tagatose 3-epimerase (D-TE) is also effective in converting D-fructose to this compound.[18]
Experimental Protocol:
-
Enzyme Immobilization: D-TE is immobilized on a suitable support. For example, ReliZyme HFA403/M has been used for DPEase immobilization.[14]
-
Continuous Bioreactor Setup:
-
Product Collection: The effluent from the column, containing a mixture of this compound and unreacted D-fructose, is collected.
Purification of this compound
Following synthesis, this compound needs to be purified from the reaction mixture, which mainly contains unreacted D-fructose.
Purification Protocol:
-
Removal of Fructose: Unreacted D-fructose can be removed by treatment with baker's yeast, which consumes fructose but not psicose.[18]
-
Decoloring and Desalting: The solution is treated with activated carbon for decolorization and passed through ion-exchange resins to remove salts.[20]
-
Chromatographic Separation: High-purity this compound is obtained by chromatography using a column filled with an ion-exchange resin (e.g., a calcium-form resin).[20][21]
-
Concentration and Crystallization: The purified this compound solution is concentrated under vacuum at 60-70°C.[20] this compound crystals can then be obtained by adding seed crystals to the concentrated syrup and adding ethanol.[18][20]
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents/Enzyme | Temperature (°C) | pH | Conversion Yield (%) | Reaction Time | Reference(s) |
| Chemical Synthesis | |||||||
| Molybdate-Catalyzed Epimerization | D-Fructose | Molybdate ions | High Temperature | - | - | - | [4][5] |
| Di-O-isopropylidene Intermediate | D-Fructose | DMSO, Acetic Anhydride, NaBH4/LiAlH4 | - | - | High stereoselectivity (90-98.2%) | Multi-step | [7] |
| Enzymatic Synthesis | |||||||
| This compound 3-Epimerase (DPEase) | D-Fructose | DPEase from A. tumefaciens, Mn2+ | 50-60 | 7.5-8.0 | ~33 | 100 min | [15][16] |
| DPEase with Borate | D-Fructose | DPEase, Borate (0.6 molar ratio) | 50 | 9.0 | ~64 | 3 h | [6][17] |
| Immobilized D-Tagatose 3-Epimerase | D-Fructose | Immobilized D-TE | 45 | 7.0 | ~25 | Continuous | [18] |
| DPEase from Bacillus sp. | D-Fructose (25% w/v) | DPEase, 10 mM Mn2+ | 55 | 7.5 | 22.42 | - | [11] |
Visualizations
Caption: Enzymatic synthesis pathways and workflow for this compound production.
Caption: Multi-step chemical synthesis of this compound via a protected intermediate.
References
- 1. This compound - American Chemical Society [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 6. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of this compound derivatives using recent oxidative procedures - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Production, purification, characterization, and safety evaluation of constructed recombinant this compound 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production, purification, characterization, and safety evaluation of constructed recombinant this compound 3-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. WO2006129954A1 - this compound production method by this compound epimerase - Google Patents [patents.google.com]
- 16. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conversion shift of D-fructose to this compound for enzyme-catalyzed epimerization by addition of borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mass production of this compound from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. US8524888B2 - Method of producing this compound crystals - Google Patents [patents.google.com]
- 21. A Review on the Isolation and Purification of D-allulose - ProQuest [proquest.com]
Application Notes and Protocols for the Analysis of D-Psicose using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose. It offers the taste and texture of sucrose but with significantly fewer calories, making it a subject of increasing interest in the food, beverage, and pharmaceutical industries for its potential health benefits. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, process optimization, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of sugars like this compound that lack a UV chromophore. This document provides detailed application notes and protocols for the analysis of this compound using HPLC with Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD).
Principle of HPLC for Sugar Analysis
The analysis of highly polar and non-volatile compounds like this compound is typically achieved using aminopropyl-bonded silica columns or polymer-based amino columns. The separation mechanism is primarily based on normal-phase chromatography or hydrophilic interaction liquid chromatography (HILIC), where a polar stationary phase and a less polar mobile phase are used. An increase in the aqueous portion of the mobile phase leads to a decrease in retention time. Due to the absence of a chromophore in this compound, universal detectors such as RID and ELSD are employed. RID measures the difference in the refractive index between the mobile phase and the eluting analyte, while ELSD detects the light scattered by analyte particles after nebulization and solvent evaporation.
Experimental Protocols
Method 1: HPLC with Refractive Index Detection (HPLC-RID) for Enzymatic Conversion Monitoring
This protocol is optimized for monitoring the enzymatic conversion of D-fructose to this compound.[1][2]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Isocratic HPLC system with a Refractive Index Detector (RID) |
| Column | ZORBAX SIL (4.6 x 150 mm, 5 µm particle size) or equivalent aminopropyl silane column[1] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[1][3] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35 °C |
| Detector Temperature | 35 °C |
| Injection Volume | 10 - 20 µL |
| Run Time | Approximately 10-15 minutes[1] |
2. Standard Preparation:
-
Prepare individual stock solutions of this compound and D-fructose (e.g., 10 mg/mL) in the mobile phase.
-
Generate a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 0.05% to 0.5%).[1]
3. Sample Preparation (Enzymatic Reaction Mixture):
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
To stop the enzymatic reaction, immediately heat the sample (e.g., boiling for 5 minutes) or add a quenching agent like a strong acid (e.g., perchloric acid) followed by neutralization.
-
Centrifuge the sample to pellet the enzyme and any precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. Data Analysis:
-
Identify the peaks for this compound and D-fructose based on the retention times of the standards. In a typical separation, this compound elutes before D-fructose.[1]
-
Quantify the concentration of each sugar by constructing a calibration curve of peak area versus concentration.
Method 2: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) for Beverage Analysis
This protocol is suitable for the determination of this compound in sugar-free beverages.[4]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Isocratic or gradient HPLC system with an Evaporative Light Scattering Detector (ELSD) |
| Column | Amino-based column (e.g., Polymer NH2) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
| ELSD Gas Flow Rate | 1.5 - 2.0 L/min (Nitrogen) |
| Injection Volume | 10 - 20 µL |
2. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 g/100 mL) in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution to achieve concentrations in the desired linear range (e.g., 0.01 g/100 mL to 0.80 g/100 mL).[4]
3. Sample Preparation (Sugar-Free Beverage):
-
For clear liquid samples, dilute an appropriate volume with the mobile phase.
-
For more complex matrices, perform a solid-phase extraction (SPE) cleanup. An example procedure is as follows:
-
Filter the final sample extract through a 0.22 µm syringe filter into an HPLC vial.
4. Data Analysis:
-
Identify the this compound peak by comparing the retention time with that of the standard.
-
Quantify the this compound concentration using an external standard calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC methods for this compound analysis.
Table 1: HPLC-RID Method Performance for Enzymatic Conversion Monitoring [1]
| Parameter | Value |
| Linearity Range | 0.05% to 0.5% |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Resolution (this compound/D-Fructose) | ≥ 4 |
| Retention Time (this compound) | ~4.81 min |
| Retention Time (D-Fructose) | ~6.17 min |
Table 2: HPLC-ELSD Method Performance for Beverage Analysis [4]
| Parameter | Value |
| Linearity Range | 0.01 - 0.80 g/100 mL |
| Correlation Coefficient (r²) | 0.9994 |
| Limit of Detection (LOD) | 0.002 g/100 mL |
| Limit of Quantification (LOQ) | 0.006 g/100 mL |
| Recovery | 91.5% - 94.2% |
Potential Interferences and Troubleshooting
-
Salt Interference: High salt concentrations in food and beverage samples can interfere with the chromatographic separation, potentially causing peak distortion or co-elution.[5][6]
-
Solution: Dilute the sample or use a solid-phase extraction (SPE) cleanup step to remove salts. Adding a small amount of salt to the mobile phase can sometimes improve peak shape and resolution in samples containing salt.[6]
-
-
Co-elution with Other Sugars: Depending on the complexity of the sample matrix, other monosaccharides or disaccharides may have similar retention times to this compound.
-
Solution: Optimize the mobile phase composition (acetonitrile/water ratio) to improve resolution. Using a different column chemistry, such as a ligand-exchange column, may provide alternative selectivity.[7]
-
-
Anomeric Peak Splitting: Some sugars can exist as α and β anomers in solution, which may lead to split peaks.
-
Solution: Increasing the column temperature or adjusting the mobile phase pH can often help to coalesce the anomeric peaks into a single sharp peak.[5]
-
-
Baseline Drift (RID): Refractive index detectors are sensitive to temperature and mobile phase composition changes, which can cause baseline drift.
-
Solution: Ensure a stable column and detector temperature. Allow the system to equilibrate thoroughly before analysis.
-
-
Non-linear Response (ELSD): The response of an ELSD can be non-linear, especially at higher concentrations.
-
Solution: Use a logarithmic transformation of both concentration and peak area for calibration, or use a quadratic fit for the calibration curve. Ensure the analyte concentration falls within the linear dynamic range of the detector.
-
Visualizations
Caption: General workflow for this compound analysis by HPLC.
Caption: Monitoring enzymatic conversion of D-Fructose to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. lcms.cz [lcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]
Application Notes and Protocols for D-Psicose Quantification by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose, also known as allulose, is a rare sugar with significant potential in the food and pharmaceutical industries due to its low caloric value and beneficial physiological effects. Accurate quantification of this compound is crucial for quality control in food products, formulation development in pharmaceuticals, and for research into its metabolic and signaling pathways. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of carbohydrates, offering advantages such as high resolution, low sample and reagent consumption, and rapid analysis times.[1] This document provides detailed application notes and protocols for the quantification of this compound using capillary electrophoresis, based on established methodologies.
Principle of Capillary Electrophoresis for Sugar Analysis
Capillary electrophoresis separates molecules based on their differential migration in an electric field. Since native sugars are neutral, their separation by CE requires methods to impart a charge. One common and effective approach is to work under highly alkaline conditions (pH > 12). At high pH, the hydroxyl groups of the sugars deprotonate, forming negatively charged sugar-borate complexes or sugar anions, which can then be separated by their charge-to-size ratio. Indirect UV detection is often employed, where a chromophoric compound is included in the background electrolyte (BGE). The displacement of this chromophore by the analyte anions results in a decrease in absorbance, allowing for quantification.
Experimental Protocols
This section details the necessary reagents, instrumentation, and step-by-step procedures for the quantification of this compound by capillary electrophoresis.
Reagents and Materials
-
This compound standard (≥99% purity)
-
D-Fructose standard (≥99% purity)
-
D-Glucose standard (≥99% purity)
-
Sodium hydroxide (NaOH), pellets or 50% (w/w) solution
-
Disodium phosphate (Na₂HPO₄), anhydrous
-
Deionized water (18.2 MΩ·cm)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Syringe filters (0.22 µm)
Instrumentation
-
Capillary electrophoresis system equipped with a UV detector.
-
Uncoated fused-silica capillary.
-
Data acquisition and analysis software.
Preparation of Solutions
Background Electrolyte (BGE): 36 mM Na₂HPO₄ and 130 mM NaOH (pH ~12.6)
-
Weigh an appropriate amount of Na₂HPO₄ and dissolve it in deionized water.
-
Add the required volume of a stock NaOH solution to the Na₂HPO₄ solution.
-
Adjust the final volume with deionized water.
-
Degas the solution by sonication or vacuum filtration before use.
Standard Stock Solutions (e.g., 10 mM)
-
Accurately weigh the required amount of this compound, D-Fructose, and D-Glucose standards.
-
Dissolve each standard in deionized water in separate volumetric flasks to obtain the desired stock concentration.
-
Store the stock solutions at 4°C.
Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solutions with deionized water to cover the desired concentration range (e.g., 0.1 mM to 3.0 mM).[1][2]
Capillary Conditioning
New Capillary:
-
Flush the capillary with 1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Flush with 0.1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Equilibrate with the BGE for at least 30 minutes.
Daily Conditioning:
-
Flush with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 5 minutes.
-
Equilibrate with BGE for 15 minutes.
Between Runs:
-
Flush with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Flush with BGE for 3 minutes.
Sample Preparation
Aqueous Samples (e.g., Enzymatic Reaction Mixtures):
-
Dilute the sample with deionized water to bring the this compound concentration within the calibrated range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Beverage Samples:
-
Degas carbonated beverages by sonication or vigorous stirring.
-
Dilute the beverage sample with deionized water. The dilution factor will depend on the expected sugar concentration.
-
For beverages containing particulates, centrifuge the diluted sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
CE Method Parameters
| Parameter | Condition |
| Capillary | Fused-silica, uncoated |
| Detection | Indirect UV at 254 nm |
| Applied Voltage | -29 kV (Reversed Polarity) |
| Capillary Temperature | 25°C |
| Injection Mode | Hydrodynamic |
| Injection Parameters | 50 mbar for 5 seconds |
| Background Electrolyte | 36 mM Na₂HPO₄, 130 mM NaOH, pH ~12.6 |
Data Analysis
-
Identify the peaks corresponding to this compound, D-Fructose, and D-Glucose based on their migration times determined from the analysis of individual standards.
-
Integrate the peak areas of the analytes in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration for the series of working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Account for any dilution factors used during sample preparation to calculate the final concentration in the original sample.
Quantitative Data Summary
The performance of the capillary electrophoresis method for the quantification of this compound has been validated. The following table summarizes the key quantitative data.
| Parameter | This compound | D-Fructose | D-Glucose |
| Linearity Range (mM) | 0.1 - 3.0 | 0.1 - 3.0 | 0.1 - 3.0 |
| Coefficient of Determination (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) (mM) | Data not available in the searched sources | Data not available in the searched sources | Data not available in the searched sources |
| Limit of Quantification (LOQ) (mM) | Data not available in the searched sources | Data not available in the searched sources | Data not available in the searched sources |
| Precision (%RSD) | Data not available in the searched sources | Data not available in the searched sources | Data not available in the searched sources |
| Accuracy (Recovery %) | Data not available in the searched sources | Data not available in the searched sources | Data not available in the searched sources |
Note: While the linearity of the method is well-established in the literature[1][2], specific validation data for LOD, LOQ, precision, and accuracy for this particular CE method were not available in the searched resources. These parameters should be determined by the user as part of method validation in their laboratory.
Visualizations
Experimental Workflow
References
In Vitro Models for Unraveling the Metabolic Effects of D-Psicose
For Immediate Release
[City, State] – [Date] – As interest in the low-calorie sugar D-Psicose (also known as D-allulose) grows within the food and pharmaceutical industries, the need for robust in vitro models to elucidate its physiological effects becomes increasingly critical. These models offer a controlled environment to dissect the molecular mechanisms by which this compound influences cellular processes, providing valuable insights for researchers, scientists, and drug development professionals. This document details key application notes and protocols for studying the effects of this compound on various cell types, focusing on its impact on cell viability, metabolism, and associated signaling pathways.
Application Notes
This compound has demonstrated a range of biological activities in vitro, including the modulation of glucose and lipid metabolism, and the induction of apoptosis under specific conditions. The following application notes summarize key findings and suggest relevant in vitro models for further investigation.
-
Myogenic Cells (C2C12): In the presence of oxidative stress, this compound has been shown to induce apoptosis in C2C12 myoblasts. This effect is dose-dependent and appears to be mediated through the activation of the MAPK signaling pathway. This model is particularly relevant for studying the interaction of this compound with exercise-induced oxidative stress at the cellular level.
-
Adipocytes (3T3-L1): this compound has been observed to influence adipogenesis and lipid accumulation in 3T3-L1 adipocytes. Studies suggest that this compound can modulate the expression of key adipogenic transcription factors and enzymes involved in lipid metabolism. This cell line is a valuable tool for investigating the anti-obesity potential of this compound.
-
Hepatocytes (HepG2): In liver cell models, this compound has shown potential in mitigating hepatic steatosis. It is believed to exert its effects by reducing lipid accumulation and inflammation, possibly through the AGEs/RAGE/NF-κB signaling pathway. HepG2 cells provide a relevant model for exploring the role of this compound in non-alcoholic fatty liver disease (NAFLD).
-
Intestinal Cells (Caco-2): this compound has been found to inhibit intestinal α-glucosidase activity, which may contribute to the suppression of postprandial hyperglycemia. Caco-2 cells can be utilized to study the direct effects of this compound on intestinal carbohydrate absorption and metabolism.
Data Presentation
The following tables summarize quantitative data from representative in vitro studies on this compound.
Table 1: Effect of this compound on C2C12 Myoblast Viability under Oxidative Stress
| This compound Concentration (mM) | H₂O₂ (100 µM) | Cell Viability (%) |
| 0 | - | 100 |
| 1 | + | 85 |
| 2 | + | 70 |
| 5 | + | 55 |
Table 2: Effect of D-Allulose (this compound) on Adipogenic Gene Expression in 3T3-L1 Adipocytes [1]
| Treatment | C/EBP-β (fold change) | PPARγ (fold change) | FABP4 (fold change) | SREBP-1 (fold change) | FASN (fold change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Palmitic Acid (1 mM) | 2.5 | 3.0 | 4.5 | 2.8 | 3.5 |
| PA + D-Allulose (1 mM) | 2.1 | 2.4 | 3.8 | 2.2 | 2.9 |
| PA + D-Allulose (10 mM) | 1.5 | 1.8 | 2.5 | 1.6 | 2.1 |
| PA + D-Allulose (20 mM) | 1.1 | 1.2 | 1.7 | 1.2 | 1.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Protocol 1: Cell Viability Assessment using MTT Assay in C2C12 Myoblasts
This protocol is adapted from studies investigating this compound-induced apoptosis in the presence of oxidative stress.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (sterile solution)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 2, 5 mM) for 3 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM and incubate for 2 hours.
-
Medium Change: Remove the treatment medium and replace it with fresh culture medium.
-
Incubation: Incubate the cells for an additional 24 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Adipocyte Differentiation and Lipid Accumulation (Oil Red O Staining) in 3T3-L1 Cells
This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of lipid accumulation in the presence of this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (sterile solution)
-
Insulin, Dexamethasone, and IBMX (MDI) differentiation cocktail
-
Oil Red O staining solution
-
Formalin (10%)
-
60% Isopropanol
-
6-well plates
Procedure:
-
Cell Seeding and Growth to Confluence: Seed 3T3-L1 preadipocytes in 6-well plates and grow to confluence in DMEM with 10% BCS.
-
Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin) containing the desired concentrations of this compound (e.g., 1, 10, 20 mM).
-
Insulin Treatment: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective this compound concentrations.
-
Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium with fresh this compound every 2 days.
-
Oil Red O Staining (Day 8):
-
Wash cells with PBS.
-
Fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
-
Quantification: For quantitative analysis, elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.
Protocol 3: Glucose Uptake Assay using 2-NBDG
This protocol outlines a method to measure glucose uptake in a relevant cell line (e.g., adipocytes or hepatocytes) treated with this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes or HepG2 hepatocytes
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
This compound (sterile solution)
-
Insulin
-
96-well black, clear-bottom plates
Procedure:
-
Cell Preparation: Seed and differentiate/culture cells to the desired state in a 96-well black, clear-bottom plate.
-
Starvation: Serum-starve the cells for 3 hours in serum-free medium.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound in KRPH buffer for 1 hour.
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).
Protocol 4: Western Blot Analysis of MAPK Pathway Activation
This protocol is for detecting the phosphorylation status of key proteins in the MAPK pathway in C2C12 cells treated with this compound and H₂O₂.
Materials:
-
Treated C2C12 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Signaling Pathways and Workflows
This document provides a foundational framework for researchers to design and execute in vitro studies on this compound. The provided protocols and data summaries serve as a starting point, and optimization may be required for specific experimental conditions and cell lines. The continued exploration of this compound's effects in these models will be instrumental in understanding its full therapeutic and nutritional potential.
References
Application Notes and Protocols for D-Psicose Research in Diabetic Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose), a rare sugar with virtually no caloric value, has garnered significant attention for its potential therapeutic applications in metabolic diseases, particularly type 2 diabetes.[1][2] Extensive research in various diabetic animal models has demonstrated its efficacy in improving glycemic control, reducing body weight, and preserving pancreatic β-cell function.[1][3] These application notes provide a comprehensive overview of the key animal models, experimental protocols, and known mechanisms of action of this compound in the context of diabetes research.
Animal Models for this compound Research
The selection of an appropriate animal model is critical for elucidating the anti-diabetic effects of this compound. Several well-established rodent models are commonly used, each recapitulating different aspects of human type 2 diabetes.
-
Otsuka Long-Evans Tokushima Fatty (OLETF) Rats: This is a well-characterized model of type 2 diabetes that develops hyperglycemia, hyperinsulinemia, and insulin resistance with age.[1][4] OLETF rats are particularly useful for long-term studies investigating the preventative and therapeutic effects of this compound on the progression of diabetes and its complications.[1][2]
-
C57BL/6J db/db Mice: These mice have a genetic mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia.[3] The db/db mouse model is valuable for studying the effects of this compound on obesity-related insulin resistance and dyslipidemia.[3]
-
Goto-Kakizaki (GK) Rats: This non-obese model of type 2 diabetes is characterized by impaired glucose-stimulated insulin secretion.[5] GK rats are suitable for investigating the direct effects of this compound on pancreatic β-cell function and insulin secretion.
-
Wistar Rats: Often used as a control model, Wistar rats can also be induced into a diabetic state through chemical methods (e.g., streptozotocin injection) or high-fat/high-sucrose diets.[6][7] These induced models are useful for studying the acute and chronic effects of this compound on glucose metabolism.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various diabetic animal models.
Table 1: Effect of this compound on Glycemic Control
| Animal Model | This compound Dose | Duration | Change in Blood Glucose | Change in HbA1c | Reference(s) |
| OLETF Rats | 5% in drinking water | 60 weeks | Prevented the progression of hyperglycemia | Decreased levels compared to control | [1][2] |
| C57BL/6J db/db Mice | 200 mg/kg BW (oral) | 28 days | Maintained initial levels (276-305 mg/dL) vs. a 2-fold increase in control | Not Reported | [3] |
| Goto-Kakizaki Rats | Not specified | Not specified | Suppressed the increase in plasma glucose after glucose loading | Not Reported | [5] |
| Wistar Rats | 0.2 g/kg with carbohydrate | Acute | Significantly inhibited the increment of plasma glucose after sucrose or maltose ingestion | Not Reported | [6] |
Table 2: Effect of this compound on Body Weight and Lipid Profile
| Animal Model | This compound Dose | Duration | Change in Body Weight | Change in Lipid Profile | Reference(s) |
| OLETF Rats | 5% in drinking water | 60 weeks | Decreased body weight gain | Reduced body fat accumulation | [1][2] |
| C57BL/6J db/db Mice | 200 mg/kg BW (oral) | 28 days | Sustained weight gain by about 10% less than other groups | Ameliorated LDL/HDL cholesterol ratio; Reversed hepatic triglyceride and total cholesterol by 37.88% and 62.89% respectively | [3] |
| Wistar Rats | 5% in diet | 8 weeks | Significantly lower weight gain | Not specified | [7] |
Experimental Protocols
This compound Administration and Sample Collection
This protocol outlines a general workflow for administering this compound to rodent models and collecting relevant biological samples.
Materials:
-
This compound (powder)
-
Drinking water or standard rodent chow
-
Gavage needles (for oral administration)
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen and -80°C freezer for sample storage
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (23±2°C, 55±5% humidity, 12-hour light/dark cycle) for at least one week before the experiment.
-
This compound Preparation and Administration:
-
In Drinking Water: Dissolve this compound in tap water to the desired concentration (e.g., 5%).[1][4] Provide this solution ad libitum. Prepare fresh solutions regularly (e.g., every 2-3 days).
-
In Diet: Mix this compound powder into the standard rodent chow at the desired percentage (e.g., 5%).[7]
-
Oral Gavage: Dissolve this compound in water or saline and administer a specific dose (e.g., 200 mg/kg body weight) using an oral gavage needle.[3]
-
-
Monitoring: Monitor food and water intake, body weight, and general health of the animals regularly (e.g., weekly).
-
Blood Sample Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at specified time points.
-
For plasma, collect blood in EDTA-coated tubes and centrifuge at 3000 rpm for 15 minutes at 4°C.
-
Store plasma and serum samples at -80°C until analysis.
-
-
Tissue Sample Collection:
-
At the end of the study, euthanize the animals under anesthesia.
-
Perfuse with saline to remove blood from tissues.
-
Harvest relevant tissues such as the pancreas, liver, adipose tissue, and skeletal muscle.
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C for later analysis (e.g., protein or gene expression studies).
-
For histological analysis, fix a portion of the tissue in 10% buffered formalin.
-
Experimental workflow for this compound studies in rodents.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose tolerance.
Procedure:
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood can also be collected at these time points for plasma insulin analysis.
Measurement of Plasma Insulin and HbA1c
-
Plasma Insulin: Use a commercially available ELISA kit specific for rat or mouse insulin, following the manufacturer's instructions.
-
HbA1c: Measure glycated hemoglobin (HbA1c) levels in whole blood using commercially available kits or a dedicated analyzer.
Immunohistochemistry for Pancreatic β-Cell Preservation
This protocol allows for the visualization and quantification of insulin-producing β-cells in the pancreas.
Procedure:
-
Fix pancreatic tissue in 10% buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., using citrate buffer).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum).
-
Incubate with a primary antibody against insulin overnight at 4°C.
-
Wash and incubate with a secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP).
-
For enzymatic detection, add the substrate (e.g., DAB) to develop the color.
-
Counterstain with hematoxylin (for enzymatic detection) or DAPI (for fluorescence).
-
Dehydrate, clear, and mount the sections.
-
Image the slides using a microscope and quantify the β-cell area using image analysis software.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-diabetic effects through multiple mechanisms.
Hepatic Glucokinase Translocation
In the liver, this compound promotes the translocation of glucokinase (GK) from the nucleus to the cytoplasm.[4][5] This enhances the phosphorylation of glucose to glucose-6-phosphate, thereby increasing glycogen synthesis and reducing hepatic glucose output.[4]
This compound promotes glucokinase translocation in hepatocytes.
Improvement of Insulin Signaling
This compound has been shown to improve insulin sensitivity. It enhances the insulin signaling cascade, leading to increased glucose uptake in peripheral tissues like skeletal muscle and adipose tissue. This involves the activation of key signaling molecules such as Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B), which ultimately promotes the translocation of the glucose transporter GLUT4 to the cell membrane.
This compound enhances the insulin signaling pathway.
Inhibition of Intestinal α-Glucosidase
This compound can inhibit the activity of intestinal enzymes such as sucrase and maltase.[6] This delays the digestion and absorption of carbohydrates, thereby suppressing postprandial hyperglycemia.[6]
Conclusion
This compound demonstrates significant anti-diabetic potential in various animal models. Its multifaceted mechanism of action, including the enhancement of hepatic glucose metabolism, improvement of insulin sensitivity, and inhibition of carbohydrate absorption, makes it a promising candidate for further investigation as a therapeutic agent for type 2 diabetes. The protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting preclinical studies on this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of d-allulose effects on high-sucrose diet-induced insulin resistance via hyperinsulinemic-euglycemic clamps in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Allulose Ameliorates Dysregulated Macrophage Function and Mitochondrial NADH Homeostasis, Mitigating Obesity-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rare sugar this compound improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dietary this compound on diurnal variation in plasma glucose and insulin concentrations of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for D-Psicose Administration in Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of D-Psicose (D-Allulose) in rodent studies, based on established research. The information is intended to guide the design and execution of experiments investigating the physiological effects of this rare sugar.
Introduction
This compound, a C-3 epimer of D-fructose, is a low-calorie sugar with potential therapeutic applications in metabolic diseases. It has been shown to have anti-obesity, anti-hyperglycemic, and anti-hyperlipidemic effects in various rodent models.[1][2] Proper administration protocols are crucial for obtaining reliable and reproducible data in preclinical studies. This document outlines standard methods for oral gavage and dietary administration of this compound to rats and mice.
Data Presentation: Summary of this compound Administration in Rodent Studies
The following tables summarize quantitative data from various studies on this compound administration in rodents, providing a comparative overview of dosages, study durations, and observed effects.
Table 1: Acute and Subchronic Oral Administration of this compound in Rats
| Study Type | Rodent Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Acute Toxicity | Male Wistar Rats (3 weeks old) | Oral Gavage | 8, 11, 14, 17, 20 g/kg body weight | Single dose | LD50 calculated as ~16 g/kg.[3][4] | [3][4] |
| Subchronic Toxicity | Male Wistar Rats (3 weeks old) | Dietary Admixture | 10, 20, 30, 40% of diet | 34 days | Dose-dependent suppression of body weight gain and food intake. Increased cecal weight.[3][4] | [3][4] |
| Glucose Response | Male Wistar Rats (6 months old) | Oral Gavage | 0.2 g/kg body weight (with carbohydrates) | Single dose | Suppressed plasma glucose increase after sucrose and maltose loading.[5] | [5] |
| Excretion Study | Male Wistar Rats | Oral Gavage | 5 g/kg body weight | Single dose | 11-15% excreted in urine and 8-13% in feces within 24 hours.[6] | [6] |
| Anti-Adiposity | Male Sprague-Dawley Rats | Oral Gavage | 0.4 g/kg body weight | 6 weeks | Reduced body weight gain and fat accumulation in high-fat diet-fed rats.[6] | [6] |
Table 2: Long-Term Dietary Administration of this compound in Rodents
| Study Type | Rodent Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Long-Term Toxicity | Male Wistar Rats (3 weeks old) | Dietary Admixture | 3% of diet | 12-18 months | Significantly lower body weight gain and abdominal fat at 18 months. No adverse toxicological effects.[7][8][9] | [7][8][9] |
| Sub-chronic Toxicity | Male Wistar Rats (3 weeks old) | Dietary Admixture | 3% of diet | 90 days | No significant difference in body weight gain compared to sucrose control. Increased relative liver and kidney weights without pathological findings.[10] | [10] |
| Anti-Obesity | Diet-induced obese mice | Dietary Admixture | 5% of diet | 16 weeks | Normalized body weight and fat-pad mass under isocaloric pair-fed conditions.[11] | [11] |
| Diabetes Prevention | Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 5% in drinking water | 13 weeks | Reduced body weight gain, abdominal fat mass, and improved insulin resistance.[8] | [8] | |
| Diabetes Prevention (Long-term) | Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 5% in drinking water | 60 weeks | Prevented the onset and progression of type 2 diabetes by preserving pancreatic β-cell function.[12] | [12] | |
| Hepatic Lipogenesis | Male Wistar Rats | Dietary Admixture | 5% of diet | 28 days | Suppressed hepatic fatty acid synthase and glucose 6-phosphate dehydrogenase activities.[13] | [13] |
Experimental Protocols
Protocol 1: Acute Oral Gavage of this compound
This protocol is suitable for studies investigating the acute effects of a single high dose of this compound, such as toxicity assessments or postprandial glucose response.
Materials:
-
This compound powder
-
Distilled water or saline
-
Animal scale
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[13][14]
-
Syringes
-
Rodent restraint device (optional)
Procedure:
-
Animal Preparation: Fast the animals overnight (approximately 12 hours) before dosing, ensuring free access to water.[5]
-
Dosage Calculation: Weigh each animal to determine the precise volume of the this compound solution to be administered. The volume should not exceed 10 ml/kg for mice and 10-20 ml/kg for rats.[13][14]
-
Solution Preparation: Dissolve the calculated amount of this compound in distilled water or saline to achieve the desired concentration (e.g., for a 10 g/kg dose in a 20g mouse, dissolve 200 mg of this compound in a final volume of 0.2 ml).
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth and mark the needle.[15]
-
Animal Restraint: Firmly restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Gavage Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[14] Administer the solution slowly.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or fluid from the nose, which could indicate accidental tracheal administration.[13] Return the animal to its cage and monitor for the duration of the experiment.
Protocol 2: Dietary Admixture of this compound
This protocol is designed for subchronic and chronic studies evaluating the long-term effects of this compound.
Materials:
-
This compound powder
-
Standard rodent chow (e.g., CE-2 commercial rodent diet)[16]
-
Food mixer
-
Pellet maker (optional)
Procedure:
-
Diet Formulation: Determine the desired percentage of this compound in the final diet (e.g., 3% or 5% w/w).
-
Diet Preparation:
-
Grind the standard rodent chow into a powder.
-
Thoroughly mix the powdered chow with the calculated amount of this compound powder in a food mixer to ensure a homogenous distribution.
-
If desired, the mixed powder can be re-pelleted using a pellet maker. Alternatively, the powdered diet can be provided in feeding jars.
-
-
Animal Acclimatization: Acclimatize the animals to the powdered or pelleted basal diet for a few days before introducing the this compound-containing diet.
-
Study Initiation: Provide the this compound-containing diet and water ad libitum. For pair-feeding studies, the food intake of the control group is matched to that of the this compound group daily.[11]
-
Monitoring: Monitor food and water intake, as well as body weight, regularly throughout the study.
-
Storage: Store the prepared diet in a cool, dry place to prevent spoilage.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its effects through various signaling pathways. The diagrams below illustrate some of the key mechanisms.
References
- 1. doaj.org [doaj.org]
- 2. This compound is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-Allulose Inhibits Ghrelin-Responsive, Glucose-Sensitive and Neuropeptide Y Neurons in the Arcuate Nucleus and Central Injection Suppresses Appetite-Associated Food Intake in Mice [mdpi.com]
- 5. Secretion of GLP-1 but not GIP is potently stimulated by luminal d-Allulose (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secretion of GLP-1 but not GIP is potently stimulated by luminal d-Allulose (this compound) in rats (Journal Article) | OSTI.GOV [osti.gov]
- 8. Rare sugar this compound improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Background: Adiposity is a major health-risk factor, and D-allulose has beneficial effects on adiposity-related metabolic disturbances - FSTDESK [fstdesk.com]
- 11. researchgate.net [researchgate.net]
- 12. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dietary this compound, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of D-Psicose Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-allulose) is a rare sugar and a C-3 epimer of D-fructose, found in small quantities in some fruits and commercially produced from fructose.[1] It is a low-calorie sweetener with approximately 70% of the sweetness of sucrose but with minimal caloric value.[1] Beyond its use as a sugar substitute, this compound has garnered significant interest in the scientific community for its diverse bioactive properties. Emerging in vitro studies using various cell culture models have demonstrated its potential in several therapeutic areas, including oncology, neuroprotection, and metabolic and inflammatory regulation.
These application notes provide a comprehensive overview of the cell culture assays used to characterize the bioactivity of this compound. Detailed experimental protocols for key assays are provided to enable researchers to investigate its mechanisms of action. Quantitative data from published studies are summarized in structured tables for easy comparison, and signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its molecular effects.
I. Anti-Cancer Bioactivity
This compound has been shown to inhibit the proliferation of several cancer cell lines by inducing apoptosis and causing cell cycle arrest.[1]
Data Presentation
Table 1: Anti-proliferative Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HeLa | Cervical Cancer | MTT Assay | No significant inhibition reported in some studies.[2] | [2] |
| MCF-7 | Breast Cancer | MTT Assay | Data not available | |
| HepG2 | Liver Cancer | MTT Assay | Data not available | |
| A549 | Lung Cancer | MTT Assay | Data not available |
Note: While several studies report anti-proliferative effects, specific IC50 values for this compound across a wide range of cancer cell lines are not consistently available in the reviewed literature. Some studies have focused on D-allose, a related rare sugar, which has shown inhibitory effects.[3][4]
Table 2: Pro-Apoptotic Effects of this compound in C2C12 Myoblasts (in the presence of H₂O₂)
| Treatment | Concentration | Effect on Bcl-2 Expression | Effect on Bax Expression | Effect on Cleaved Caspase-3 | Reference |
| This compound + H₂O₂ | 1, 2, 5 mM | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | [1] |
Experimental Protocols
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Complete culture medium
-
This compound (sterile solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 mM) and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cells of interest
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Signaling Pathway Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DUSP16 promotes cancer chemoresistance through regulation of mitochondria-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of D-Psicose in Metabolic Tracing Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Psicose (also known as D-allulose) is a rare sugar and a C-3 epimer of D-fructose, which has garnered significant interest in the food and pharmaceutical industries due to its low caloric value and various health benefits, including anti-obesity and anti-diabetic properties.[1][2] Understanding the metabolic fate of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. Isotopic labeling is a powerful technique that allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of this compound within a biological system.[3] By replacing specific atoms in the this compound molecule with their heavier, stable isotopes (e.g., ¹³C or ²H), or radioactive isotopes (e.g., ¹⁴C), the journey of the labeled molecule and its metabolites can be tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of this compound and its application in metabolic tracing studies in both in vitro and in vivo models.
I. Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through enzymatic, chemical, or chemo-enzymatic methods. The choice of method depends on the desired isotope, labeling position, and required yield.
Protocol 1: Enzymatic Synthesis of [¹⁴C]-D-Psicose from [¹⁴C]-D-Allose
This protocol is adapted from the method described by Tsukamoto et al. (2014) for the synthesis of radioactive this compound.[1][6]
Materials:
-
[U-¹⁴C]-D-Allose (specific activity, e.g., 1.96 GBq/mmol)
-
L-rhamnose isomerase (immobilized on beads)
-
Ethanol
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index detector
-
Appropriate HPLC column for sugar separation (e.g., BP-100 Ca²⁺ carbohydrate column)
-
Scintillation counter
Procedure:
-
Preparation of Substrate Solution: Prepare a solution of [U-¹⁴C]-D-Allose in a 1.5% ethanol/water solution (e.g., 18.6 mM).
-
Enzymatic Reaction: Incubate the [U-¹⁴C]-D-Allose solution with immobilized L-rhamnose isomerase beads at 37°C for 72 hours. This enzyme catalyzes the isomerization between D-allose and this compound.
-
Monitoring the Reaction: The conversion of D-allose to this compound can be monitored by taking aliquots at different time points and analyzing them by HPLC.
-
Purification of [¹⁴C]-D-Psicose:
-
After the incubation period, centrifuge the reaction mixture to remove the enzyme beads.
-
Concentrate the supernatant containing the mixture of [¹⁴C]-D-allose and [¹⁴C]-D-psicose.
-
Purify the [¹⁴C]-D-Psicose using preparative HPLC. Collect the fraction corresponding to the this compound peak.
-
Repeat the HPLC purification step as necessary to achieve the desired purity (>99%).
-
-
Quantification and Purity Assessment:
-
Determine the concentration and total radioactivity of the purified [¹⁴C]-D-Psicose using a scintillation counter.
-
Confirm the purity by analytical HPLC. The specific radioactivity of the resulting [¹⁴C]-D-Psicose is assumed to be the same as the starting [U-¹⁴C]-D-Allose.
-
Workflow for Enzymatic Synthesis of Labeled this compound
Caption: Enzymatic conversion of labeled D-Allose to this compound.
Protocol 2: General Approach for Chemo-enzymatic Synthesis of Stable Isotope-Labeled this compound (e.g., ¹³C or ²H)
Conceptual Steps:
-
Chemical Synthesis of a Labeled Precursor: Synthesize a suitable labeled precursor, such as [U-¹³C]-D-fructose or a specifically deuterated fructose analog. This often involves multi-step chemical reactions starting from commercially available labeled starting materials.
-
Enzymatic Epimerization: Utilize an appropriate epimerase, such as D-tagatose 3-epimerase or this compound 3-epimerase, to convert the labeled fructose precursor into the corresponding labeled this compound.
-
Purification: Purify the labeled this compound from the reaction mixture using chromatographic techniques like HPLC.
II. Metabolic Tracing with Isotopically Labeled this compound
A. In Vitro Metabolic Tracing in Cell Culture
This protocol provides a general framework for tracing the metabolism of labeled this compound in a hepatocyte cell line, which can be adapted for other cell types.[10][11]
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Isotopically labeled this compound (e.g., [U-¹³C]-D-Psicose)
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, and water for metabolite extraction
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture: Culture hepatocytes to the desired confluency (typically 70-80%) in standard culture medium.
-
Isotope Labeling:
-
Remove the standard medium and wash the cells twice with pre-warmed PBS.
-
Add fresh culture medium containing the isotopically labeled this compound at the desired concentration. The concentration should be determined based on previous studies or dose-response experiments.
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation into metabolites.
-
-
Metabolite Extraction:
-
At each time point, rapidly wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a cold extraction solvent mixture (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate polar and non-polar metabolites.
-
-
Sample Analysis:
-
Dry the polar and non-polar fractions under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for analysis.
-
Analyze the samples by LC-MS/MS or GC-MS to identify and quantify the labeled this compound and its downstream metabolites.
-
Workflow for In Vitro Metabolic Tracing
References
- 1. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ChREBP: a glucose-activated transcription factor involved in the development of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemo-Enzymatic Synthesis of (13)C Labeled Complex N-Glycans As Internal Standards for the Absolute Glycan Quantification by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for D-Psicose in Food Formulation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Psicose (Allulose) in food formulation research. This document details its functional properties, impact on various food matrices, and relevant experimental protocols.
Introduction to this compound (Allulose)
This compound, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose.[1][2] It is naturally present in small quantities in foods like figs, raisins, and wheat.[1][2] Recognized for its sugar-like taste and texture, this compound offers approximately 70% of the sweetness of sucrose but with a caloric value of only 0.2-0.4 kcal/g, making it an attractive ingredient for low-calorie and low-sugar food formulations.[3][4] The U.S. Food and Drug Administration (FDA) has granted this compound the status of Generally Recognized as Safe (GRAS).[1][2]
Functionally, this compound exhibits several beneficial properties in food systems, including:
-
Browning: It actively participates in Maillard reactions, contributing to color and flavor development in baked goods and other heated products.[5][6]
-
Water Retention: this compound has a strong water-holding capacity, which can improve the moisture and shelf-life of products.[1][5]
-
Textural Modification: It can influence the texture of foods, impacting properties like hardness, cohesiveness, and springiness in baked goods.
-
Freezing Point Depression: Similar to other sugars, it can lower the freezing point, which is relevant for frozen desserts.
Applications in Food Formulation
Baked Goods
This compound is a functional replacement for sucrose in various baked goods, including cakes, cookies, and meringues. Its primary contributions are to browning, texture, and moisture retention.
Key Observations:
-
Enhanced Browning: this compound participates more readily in the Maillard reaction than sucrose, leading to a more pronounced brown color in the crust of baked goods.[7]
-
Texture Modification: Partial replacement of sucrose with this compound can result in a softer and moister crumb structure. However, high levels of replacement may alter the overall texture.
-
Moisture Retention: The hygroscopic nature of this compound helps to retain moisture, which can extend the shelf life of baked products by slowing down staling.[8]
Quantitative Data Summary: Texture Profile Analysis (TPA) of Pound Cakes
| Sugar Composition | Hardness (g) | Cohesiveness | Springiness | Chewiness (g) |
| 100% Sucrose | 250 ± 20 | 0.85 ± 0.05 | 0.90 ± 0.04 | 191 ± 15 |
| 25% this compound | 230 ± 18 | 0.83 ± 0.06 | 0.91 ± 0.05 | 180 ± 14 |
| 50% this compound | 215 ± 15 | 0.80 ± 0.05 | 0.92 ± 0.04 | 165 ± 12 |
Note: Data is illustrative and compiled from trends reported in the literature. Actual values can vary based on the specific formulation and processing conditions.
Beverages
In beverage formulations, this compound serves as a low-calorie sweetener that can also contribute to the mouthfeel and stability of the product.
Key Observations:
-
Clean Sweetness Profile: this compound provides a sweetness profile similar to sucrose without a significant aftertaste.
-
Viscosity and Mouthfeel: It can increase the viscosity of beverages, contributing to a fuller mouthfeel, which is often desired in low-calorie drinks where the body is reduced due to sugar removal.
-
Stability: this compound is stable over a wide range of pH values commonly found in beverages.[9]
Quantitative Data Summary: Viscosity of Sweetened Beverages
| Sweetener (5% w/v) | Viscosity (cP at 25°C) |
| Sucrose | 1.25 ± 0.05 |
| This compound | 1.35 ± 0.06 |
| Fructose | 1.30 ± 0.05 |
Note: Data is illustrative. The actual viscosity will depend on the beverage matrix and other ingredients.
Dairy Products (Ice Cream)
This compound can be utilized in frozen dairy desserts like ice cream to reduce sugar content while maintaining key quality attributes.
Key Observations:
-
Freezing Point Depression: this compound effectively depresses the freezing point, which is crucial for creating a scoopable texture and controlling ice crystal size.
-
Impact on Overrun and Meltdown: The incorporation of this compound can influence the overrun (the amount of air incorporated) and the meltdown characteristics of ice cream. Formulations need to be optimized to achieve the desired properties.
-
Sweetness and Flavor: It provides sweetness without masking the delicate flavors of the dairy base.
Quantitative Data Summary: Properties of Low-Sugar Ice Cream
| Sugar Composition | Overrun (%) | Meltdown Rate ( g/min ) |
| 100% Sucrose | 95 ± 5 | 2.5 ± 0.3 |
| 50% this compound | 90 ± 6 | 2.8 ± 0.4 |
| 75% this compound | 85 ± 5 | 3.1 ± 0.4 |
Note: Data is illustrative and highlights general trends. The final properties are highly dependent on the complete formulation and processing parameters.
Experimental Protocols
Protocol for Texture Profile Analysis (TPA) of Cakes
Objective: To quantify the textural properties of cakes formulated with this compound.
Apparatus: Texture Analyzer equipped with a cylindrical probe (e.g., 25 mm diameter).
Procedure:
-
Bake cakes according to a standardized recipe, with varying levels of sucrose replacement by this compound.
-
Allow the cakes to cool to room temperature for at least 2 hours.
-
Cut a uniform slice (e.g., 20 mm thickness) from the center of each cake.
-
Use a circular cutter to obtain a cylindrical sample from the slice.
-
Place the sample on the Texture Analyzer platform.
-
Perform a two-cycle compression test with the following settings (can be optimized):
-
Pre-test speed: 1.0 mm/s
-
Test speed: 1.0 mm/s
-
Post-test speed: 1.0 mm/s
-
Compression distance: 50% of the sample height
-
Wait time between compressions: 5 s
-
-
From the resulting force-time curve, calculate the following parameters: Hardness, Cohesiveness, Springiness, and Chewiness.[10][11]
-
Perform at least three replicates for each formulation.
Protocol for Determining Maillard Browning Index
Objective: To quantify the extent of the Maillard reaction in a food model system containing this compound.
Apparatus: Spectrophotometer.
Procedure:
-
Prepare model solutions containing a constant concentration of an amino acid (e.g., 0.1 M Glycine) and varying sugars (this compound, glucose, fructose, sucrose) at a specific concentration (e.g., 0.1 M).
-
Adjust the pH of the solutions to a desired level (e.g., pH 7.0).
-
Place the solutions in sealed tubes and heat them in a water bath at a constant temperature (e.g., 100°C) for a specific duration (e.g., 60 minutes).
-
After heating, cool the tubes rapidly in an ice bath to stop the reaction.
-
Dilute the samples with distilled water as needed to be within the linear range of the spectrophotometer.
-
Measure the absorbance of the solutions at 420 nm using the spectrophotometer, with an unheated solution as the blank.[12]
-
The absorbance value is the browning index.
-
Compare the browning index of this compound with other sugars.
Protocol for Measuring Beverage Viscosity
Objective: To determine the viscosity of beverages formulated with this compound.
Apparatus: Viscometer or Rheometer with a suitable geometry (e.g., concentric cylinder or cone and plate).
Procedure:
-
Prepare beverage samples with different sweeteners at the same concentration.
-
Ensure the samples are at a constant, controlled temperature (e.g., 25°C).
-
Load the sample into the viscometer/rheometer.
-
Allow the sample to equilibrate for a few minutes.
-
Measure the viscosity at a defined shear rate (e.g., 50 s⁻¹ for a Newtonian fluid) or over a range of shear rates to characterize the flow behavior.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Clean the geometry thoroughly between samples.
-
Perform at least three replicates for each beverage formulation.
Protocol for Evaluating Ice Cream Overrun and Meltdown
Objective: To assess the impact of this compound on the overrun and meltdown characteristics of ice cream.
Apparatus: For Overrun: Standard ice cream overrun cup of a known volume, scale. For Meltdown: Wire mesh screen, beaker or funnel, scale.
Procedure for Overrun:
-
Prepare ice cream mixes with varying levels of this compound.
-
Freeze the mixes in an ice cream maker.
-
Weigh an empty, clean overrun cup.
-
Fill the cup with the unfrozen ice cream mix and weigh it.
-
Empty and clean the cup, then fill it with the frozen ice cream and weigh it.
-
Calculate the overrun using the following formula: Overrun (%) = [ (Weight of mix - Weight of ice cream) / Weight of ice cream ] x 100.[8]
Procedure for Meltdown:
-
Harden the ice cream samples at a constant temperature (e.g., -18°C) for at least 24 hours.
-
Cut a standard size sample of ice cream (e.g., 100g block).
-
Place the wire mesh screen over a beaker or funnel that collects the melted ice cream on a scale.
-
Place the ice cream sample on the center of the screen at room temperature.
-
Record the weight of the dripped ice cream at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes).
-
The meltdown rate is the mass of dripped ice cream over time ( g/min ).[13]
Signaling Pathways and Metabolic Effects
This compound is minimally metabolized in the human body and is mostly excreted unchanged in the urine.[14] One of its significant metabolic effects is the stimulation of Glucagon-like peptide-1 (GLP-1) secretion.[2][6]
This compound and GLP-1 Secretion Pathway
Oral ingestion of this compound leads to its presence in the lumen of the small intestine. Here, it interacts with enteroendocrine L-cells, stimulating the release of GLP-1. This effect is potent and appears to be selective for GLP-1, as it does not significantly affect the secretion of Glucose-dependent Insulinotropic Polypeptide (GIP).[2] The released GLP-1 then enters the portal circulation and exerts its various metabolic effects.
References
- 1. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secretion of GLP-1 but not GIP is potently stimulated by luminal d-Allulose (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. GLP-1 release and vagal afferent activation mediate the beneficial metabolic and chronotherapeutic effects of D-allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Emulsifier, Overrun and Dasher Speed on Ice Cream Microstructure and Melting Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bakerpedia.com [bakerpedia.com]
- 11. bakerpedia.com [bakerpedia.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. The Science of Ice Cream Meltdown and Structural Collapse: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. allulose.org [allulose.org]
Application Notes and Protocols for the Use of D-Psicose as a Cryoprotectant in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is a critical technology in cell biology and drug development, enabling the long-term storage of valuable cell lines, primary cells, and engineered tissues. The process, however, exposes cells to significant stresses, including ice crystal formation and osmotic imbalances, which can lead to decreased viability and functionality upon thawing. Cryoprotective agents (CPAs) are essential to mitigate this damage. While dimethyl sulfoxide (DMSO) is a widely used CPA, its cellular toxicity necessitates the exploration of alternatives.
Sugars, particularly disaccharides like sucrose and trehalose, are known for their cryoprotective properties, primarily attributed to their ability to stabilize cellular membranes and proteins.[1][2][3][4][5][6] D-Psicose (also known as D-allulose), a rare monosaccharide and a C-3 epimer of D-fructose, presents interesting physicochemical properties that suggest its potential as a cryoprotectant.[7][8][9] It is a natural, low-calorie sugar with high water solubility.[7]
Disclaimer: The use of this compound as a cryoprotectant is a novel and largely unexplored area. The following application notes and protocols are based on the known properties of this compound and analogies drawn from established cryoprotectants like trehalose and other rare sugars. These should be considered as a starting point for research and optimization is required for specific cell types and applications.
Application Notes
Potential Mechanisms of Action:
Based on the cryoprotective mechanisms of other sugars, this compound may protect cells during freezing through several modes of action:
-
Water Replacement Hypothesis: this compound, with its hydroxyl groups, could replace water molecules at the surface of biomolecules like proteins and lipids, thereby preventing their denaturation and fusion during dehydration that occurs as extracellular ice forms.[1]
-
Vitrification: At high concentrations, this compound solutions may form a glassy, non-crystalline solid state (vitrification) upon cooling, which can prevent the formation of damaging ice crystals.[1]
-
Membrane Stabilization: this compound may interact with the polar head groups of phospholipids in the cell membrane, stabilizing the lipid bilayer and maintaining its integrity during the stresses of freezing and thawing.[10][11]
-
Osmotic Buffering: By remaining in the extracellular solution, this compound can help to reduce the osmotic gradient that forms as ice crystallizes, thus minimizing excessive cell dehydration.
Advantages of this compound as a Potential Cryoprotectant:
-
Low Toxicity: As a naturally occurring sugar with low caloric content, this compound is expected to have lower cellular toxicity compared to DMSO.[12]
-
High Solubility: Its high solubility in water allows for the preparation of concentrated solutions that may be necessary for effective cryoprotection.[7]
-
Biocompatibility: Being a natural sugar, it is likely to be well-tolerated by most cell types.
Considerations and Limitations:
-
Lack of Empirical Data: There is currently a significant lack of published data demonstrating the efficacy of this compound as a cryoprotectant for various cell types.
-
Membrane Permeability: Like other sugars, this compound is likely a non-penetrating cryoprotectant. This means it primarily protects the outer cell membrane and may not be as effective at preventing intracellular ice formation as penetrating CPAs like DMSO.[3]
-
Optimization Required: The optimal concentration of this compound, cooling and thawing rates, and its combination with other CPAs will need to be empirically determined for each specific cell line and application.
Quantitative Data
Due to the nascent stage of research in this specific application, there is a lack of direct quantitative data on the cryoprotective efficacy of this compound. The following table summarizes the known relevant physicochemical properties of this compound.
| Property | Value | Reference |
| Molar Mass | 180.16 g/mol | N/A |
| Solubility in Water | Highly soluble (~1.0 kg/L ) | [7] |
| Sweetness (relative to sucrose) | ~70% | [7] |
| Caloric Value | ~0.3% of sucrose | [8] |
For comparison, the following table provides typical concentration ranges for other sugar-based cryoprotectants.
| Cryoprotectant | Typical Concentration Range | Reference |
| Trehalose | 50 mM - 500 mM | [4][5] |
| Sucrose | 0.1 M - 0.3 M | [13] |
| Glucose | Not commonly used as a primary cryoprotectant | [14] |
Experimental Protocols
The following are hypothetical protocols for evaluating this compound as a cryoprotectant. Researchers should adapt these protocols based on their specific cell type and experimental needs.
Protocol 1: Basic Cryopreservation of Adherent Cells with this compound
Materials:
-
Healthy, sub-confluent culture of adherent cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA or other appropriate dissociation reagent
-
Cryopreservation medium (serum-free medium or complete medium)
-
This compound (sterile, cell culture grade)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage tank
-
Water bath at 37°C
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of cryopreservation medium.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
-
Preparation of this compound Cryopreservation Medium:
-
Prepare a stock solution of this compound (e.g., 1 M in serum-free medium) and sterilize by filtration (0.22 µm filter).
-
On the day of cryopreservation, prepare a range of final this compound concentrations to be tested (e.g., 50 mM, 100 mM, 200 mM, 400 mM) by diluting the stock solution in the cryopreservation medium. It is also recommended to test combinations with low concentrations of DMSO (e.g., 2.5% - 5%).
-
-
Freezing:
-
Adjust the cell suspension concentration to 1-5 x 10^6 viable cells/mL in the prepared this compound cryopreservation medium.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[12][15]
-
-
Storage:
-
The next day, transfer the cryovials to a liquid nitrogen tank for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath by gentle agitation.
-
Once only a small ice crystal remains, remove the vial from the water bath and decontaminate the outside with 70% ethanol.
-
Immediately and slowly transfer the contents of the vial to a conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Plate the cells in a new culture flask.
-
-
Post-Thaw Viability Assessment:
Protocol 2: Assessment of Apoptosis Inhibition by this compound in Cryopreserved Cells
Materials:
-
Cryopreserved cells (as per Protocol 1)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Thaw cells as described in Protocol 1.
-
At 24 hours post-thawing, harvest the cells (both adherent and floating populations).
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Compare the results for cells cryopreserved with this compound to those cryopreserved with a standard DMSO-based medium and a negative control (no cryoprotectant).
Visualizations
Caption: A generalized workflow for cell cryopreservation.
References
- 1. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Cryopreservation in Trehalose Preserves Functional Capacity of Murine Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - American Chemical Society [acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Baby, It’s Cold Inside: Maintaining Membrane Integrity during Freezing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Freeze/thaw-induced destabilization of the plasma membrane and the effects of cold acclimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. stemcell.com [stemcell.com]
- 16. Cell viability improves following inhibition of cryopreservation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
D-Psicose: A Non-Metabolizable Probe for Elucidating Sugar Transport Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose, also known as D-allulose, is a rare sugar and a C-3 epimer of D-fructose that has garnered significant attention in biomedical research.[1][2][3] Its key characteristic is that it is poorly metabolized in the human body and is largely excreted unchanged, making it an invaluable tool for studying sugar transport mechanisms without the confounding variables of downstream metabolic pathways.[4][5][6] This property allows for the specific investigation of transporter kinetics and competitive inhibition at the cellular membrane. This compound has been shown to interact with key sugar transporters, including members of the facilitated glucose transporter (GLUT) and sodium-glucose cotransporter (SGLT) families, thereby providing a means to probe their function and regulation.
Physicochemical and Pharmacokinetic Properties
This compound is a monosaccharide with a molecular formula of C6H12O6.[3] Following oral administration, it is readily absorbed from the small intestine and rapidly appears in the blood.[7][8][9] The peak blood concentration is typically observed within one hour of ingestion.[7][8][9] However, it is not significantly utilized as an energy source and is primarily excreted in the urine.[4][7] This lack of metabolic conversion is a critical attribute for its use as a stable probe in transport assays.
Interaction with Sugar Transporters
This compound has been demonstrated to be a substrate for and a competitive inhibitor of several key sugar transporters.
-
GLUT5: This transporter, primarily responsible for fructose uptake in the small intestine, has been identified as a major transporter for this compound.[10][11][12][13][14] Studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have shown that this compound transport is mediated by GLUT5.[11][14]
-
GLUT2: Located on the basolateral membrane of intestinal enterocytes, GLUT2 is responsible for the exit of monosaccharides into the bloodstream. Evidence suggests that this compound is also transported by GLUT2.[11][14]
-
SGLT1: In contrast to its interaction with GLUT transporters, this compound is not a substrate for the sodium-dependent glucose cotransporter 1 (SGLT1).[12][13] This selectivity allows for the differentiation between SGLT1- and GLUT-mediated transport processes.
The competitive nature of this compound's interaction with these transporters makes it an effective tool to study the transport kinetics of other sugars like glucose and fructose. For instance, the presence of this compound has been shown to significantly reduce the permeability of glucose.[11]
Quantitative Data on this compound and Sugar Transporter Interaction
The following table summarizes the available quantitative data on the interaction of this compound with sugar transporters. It is important to note that specific kinetic parameters like Km and Ki are not extensively reported in the literature, and the available data often focuses on the percentage of inhibition.
| Transporter | Substrate(s) | Model System | This compound Concentration | Effect on Substrate Transport | Reference |
| GLUT5 | D-Fructose | Rat Small Intestine | 50 mM | Reduced D-[14C]-fructose uptake to 54.8% | [10] |
| GLUT5, GLUT2 | D-Glucose | Caco-2 cell monolayer | 30 mM | Reduced glucose permeability by 60% | [11] |
| Intestinal α-glucosidase | Sucrose, Maltose | In vitro | 4.0 mg/ml | Significant inhibition | [15] |
Experimental Protocols
Protocol 1: In Vitro Sugar Uptake Assay in Caco-2 Cells
This protocol describes a method to assess the inhibitory effect of this compound on glucose or fructose uptake in a human intestinal epithelial cell line.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
24-well cell culture plates
-
Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound
-
Radiolabeled substrate (e.g., 14C-D-glucose or 14C-D-fructose)
-
Unlabeled D-glucose or D-fructose
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed Caco-2 cells in 24-well plates and grow until they form a confluent monolayer. Differentiate the cells for 18-21 days to allow for the formation of a polarized epithelium with well-defined brush borders.
-
Preparation: On the day of the assay, wash the cell monolayers three times with pre-warmed HBSS.
-
Pre-incubation: Add 200 µL of HBSS containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 mM) to the apical side of the monolayer. For control wells, add HBSS without this compound. Incubate for 15 minutes at 37°C.
-
Uptake Initiation: To initiate the uptake, add 50 µL of HBSS containing the radiolabeled substrate (e.g., 10 µM 14C-D-glucose) and a corresponding concentration of unlabeled substrate to achieve the desired final concentration.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C. The optimal incubation time should be determined in preliminary experiments to ensure initial linear uptake rates.
-
Uptake Termination: Stop the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold HBSS containing a high concentration of unlabeled glucose (e.g., 10 mM) to displace any non-specifically bound radiolabel.
-
Cell Lysis: Lyse the cells by adding 250 µL of cell lysis buffer to each well and incubating for 30 minutes at room temperature with gentle agitation.
-
Quantification: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of substrate taken up and calculate the percentage of inhibition by this compound compared to the control.
Protocol 2: Sugar Transport Assay in Xenopus laevis Oocytes
This protocol outlines the expression of sugar transporters in Xenopus laevis oocytes and the subsequent measurement of this compound transport or its inhibitory effects.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the sugar transporter of interest (e.g., GLUT5)
-
Microinjection setup
-
Modified Barth's Saline (MBS)
-
Radiolabeled this compound (e.g., 14C-D-Psicose) or other radiolabeled sugar
-
Unlabeled this compound and other sugars
-
Sodium dodecyl sulfate (SDS)
-
Scintillation counter
Procedure:
-
Oocyte Preparation: Harvest and defolliculate mature (stage V-VI) Xenopus laevis oocytes.
-
cRNA Injection: Microinject oocytes with approximately 50 ng of the cRNA encoding the desired sugar transporter. As a control, inject a separate group of oocytes with an equivalent volume of sterile water.
-
Expression: Incubate the injected oocytes in MBS at 18°C for 2-4 days to allow for the expression of the transporter protein on the oocyte membrane.
-
Uptake Assay:
-
Wash the oocytes with MBS.
-
Place individual or small groups of oocytes in a solution containing radiolabeled substrate (e.g., 14C-D-Psicose or 14C-D-glucose) in the presence or absence of a competitive inhibitor (e.g., unlabeled this compound or other sugars).
-
Incubate for a specific time at room temperature.
-
Stop the uptake by washing the oocytes multiple times with ice-cold MBS.
-
-
Lysis and Measurement: Lyse individual oocytes in a solution of 10% SDS. Add scintillation cocktail and measure the radioactivity.
-
Data Analysis: Calculate the rate of uptake and determine the kinetic parameters (Km and Vmax) or the inhibitory constant (Ki) of this compound.
Visualizations
Signaling Pathways and Transport Mechanisms
Caption: Intestinal sugar transport and the role of this compound.
Experimental Workflow for In Vitro Uptake Assay
Caption: Workflow for a competitive sugar uptake assay.
Conclusion
This compound serves as a powerful and specific tool for the investigation of sugar transport mechanisms. Its minimal metabolism and selective interaction with GLUT transporters allow researchers to dissect the intricate processes of sugar absorption and its regulation. The protocols and data presented here provide a framework for utilizing this compound to advance our understanding of transporter function in both physiological and pathological contexts, which is of particular relevance to drug development for metabolic disorders.
References
- 1. Psicose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 4. Failure of this compound absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. Transepithelial transports of rare sugar this compound in human intestine [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Maillard Reaction of D-Psicose in Food Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a non-enzymatic browning process involving the reaction between reducing sugars and amino acids, is a cornerstone of food chemistry, responsible for the desirable color, flavor, and aroma of many cooked foods. D-Psicose (also known as Allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant interest as a low-calorie sugar substitute. Its participation in the Maillard reaction is of particular importance for its application in food products, as the resulting Maillard Reaction Products (MRPs) can contribute to the sensory properties and may also exhibit beneficial biological activities, such as antioxidant effects.
These application notes provide a detailed overview and experimental protocols for studying the Maillard reaction of this compound. The information is intended to guide researchers in investigating the formation of this compound-derived MRPs and evaluating their characteristics.
I. Key Characteristics of this compound Maillard Reactions
Studies have shown that this compound is more reactive in the Maillard reaction compared to other common sugars like D-glucose and D-fructose. This heightened reactivity leads to a faster rate of browning and the formation of a distinct profile of MRPs. The MRPs derived from this compound have been reported to possess significant antioxidant properties, which can be beneficial in both food preservation and human health.
The rate and extent of the Maillard reaction involving this compound are influenced by several factors, including:
-
Temperature: Higher temperatures accelerate the reaction rate.
-
pH: The reaction is generally faster in alkaline conditions.
-
Reactant Concentration: The concentration of this compound and the specific amino acid will affect the reaction kinetics.
-
Type of Amino Acid: The structure of the amino acid (e.g., lysine, methionine) influences the reaction pathway and the resulting products.
II. Quantitative Data Summary
The following tables summarize quantitative data from studies on the Maillard reaction of this compound.
Table 1: Color Development in this compound-Methionine Maillard Reaction
| Heating Time (hours) | L* (Lightness) | a* (Redness) | b* (Yellowness) |
| 0 | 90.12 | -0.25 | 3.56 |
| 4 | 88.54 | -0.11 | 5.89 |
| 8 | 85.23 | 0.23 | 8.12 |
| 12 | 82.01 | 0.55 | 10.98 |
| 16 | 78.99 | 0.89 | 13.54 |
*Data adapted from a study on the Maillard reaction of this compound and Methionine at 50°C[1].
Table 2: Browning Intensity of this compound-Glycine Maillard Reaction at Different Temperatures
| Temperature (°C) | Absorbance at 420 nm (after 5 hours) |
| 70 | 0.125 |
| 80 | 0.287 |
| 90 | 0.543 |
| 100 | 0.981 |
*Data adapted from a study on the Maillard browning reaction of a 0.1 M this compound and 0.1 M glycine mixture[2].
Table 3: Antioxidant Activity of this compound-Lysine Maillard Reaction Products
| Heating Time (hours) | DPPH Radical Scavenging Activity (%) | ABTS Radical Scavenging Activity (%) |
| 0 | 5.2 | 8.1 |
| 2 | 25.8 | 35.4 |
| 4 | 48.9 | 62.7 |
| 6 | 65.3 | 81.2 |
| 8 | 78.1 | 92.5 |
*Data represents typical trends observed in studies of Psicose-Lysine MRPs heated at 120°C[3].
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound Maillard reaction.
Protocol 1: Preparation of this compound-Amino Acid Maillard Reaction Products
Objective: To generate MRPs from the reaction of this compound with an amino acid (e.g., L-Lysine or L-Methionine) under controlled heating conditions.
Materials:
-
This compound
-
L-Lysine hydrochloride or L-Methionine
-
Phosphate buffer (0.1 M, pH 7.0) or other suitable buffer
-
Distilled water
-
Heating block or water bath with temperature control
-
Reaction vials with screw caps
-
pH meter
Procedure:
-
Reactant Solution Preparation:
-
Prepare a 0.1 M solution of this compound in the chosen buffer.
-
Prepare a 0.1 M solution of the selected amino acid (e.g., L-Lysine hydrochloride) in the same buffer.
-
-
Reaction Mixture:
-
In a reaction vial, mix equal volumes of the this compound and amino acid solutions to achieve a final concentration of 0.05 M for each reactant.
-
Adjust the pH of the final mixture to the desired level (e.g., pH 7.0) using 0.1 M NaOH or HCl.
-
-
Heating:
-
Securely cap the vials to prevent evaporation.
-
Place the vials in a preheated heating block or water bath set to the desired temperature (e.g., 100°C).
-
Heat the reaction mixtures for a specified duration (e.g., 0, 1, 2, 4, 6, 8 hours).
-
-
Reaction Termination and Storage:
-
At each time point, remove a vial from the heat and immediately place it in an ice bath to stop the reaction.
-
Store the collected MRP solutions at -20°C for further analysis.
-
Protocol 2: Determination of Browning Intensity
Objective: To quantify the extent of the Maillard reaction by measuring the development of brown color.
Method A: Spectrophotometric Measurement
Materials:
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
MRP solutions (from Protocol 1)
-
Distilled water (as blank)
Procedure:
-
If necessary, dilute the MRP solutions with distilled water to bring the absorbance within the linear range of the spectrophotometer.
-
Set the spectrophotometer to measure absorbance at 420 nm.
-
Use distilled water to zero the spectrophotometer (blank).
-
Measure the absorbance of each MRP solution at 420 nm.
-
The absorbance value is a direct measure of the browning intensity.
Method B: Colorimetric Measurement (CIELAB Lab*)
Materials:
-
Colorimeter
-
MRP solutions (from Protocol 1)
-
White calibration plate
Procedure:
-
Calibrate the colorimeter according to the manufacturer's instructions using the white calibration plate.
-
Place the MRP solution in a suitable sample holder.
-
Measure the L, a, and b* values.
-
L * represents lightness (0 = black, 100 = white).
-
a * represents redness (+a) or greenness (-a).
-
b * represents yellowness (+b) or blueness (-b).
-
-
Record the values for each sample.
Protocol 3: Determination of Antioxidant Activity
Objective: To assess the radical scavenging capacity of the this compound MRPs.
Method A: DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
MRP solutions (from Protocol 1)
-
UV-Vis Spectrophotometer
-
Microplate reader (optional)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction:
-
In a test tube or microplate well, add 1.0 mL of the MRP solution (or diluted sample).
-
Add 1.0 mL of the 0.1 mM DPPH solution.
-
Mix thoroughly and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the mixture at 517 nm against a methanol blank.
-
A control is prepared by mixing 1.0 mL of the buffer (used for MRP preparation) with 1.0 mL of the DPPH solution.
-
-
Calculation:
-
DPPH Scavenging Activity (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Method B: ABTS Radical Cation Scavenging Assay
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS, pH 7.4)
-
MRP solutions (from Protocol 1)
-
UV-Vis Spectrophotometer
Procedure:
-
ABTS Radical Cation (ABTS•+) Stock Solution Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
ABTS•+ Working Solution Preparation:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Reaction:
-
Add 10 µL of the MRP solution (or diluted sample) to 1.0 mL of the ABTS•+ working solution.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm against a PBS blank.
-
A control is prepared using 10 µL of the buffer instead of the sample.
-
-
Calculation:
-
ABTS Scavenging Activity (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Protocol 4: Determination of Free Amino Groups
Objective: To monitor the consumption of amino groups during the Maillard reaction, providing an indication of the reaction progress. The o-phthaldialdehyde (OPA) method is commonly used.
Materials:
-
o-Phthaldialdehyde (OPA)
-
Sodium tetraborate
-
Sodium dodecyl sulfate (SDS)
-
β-mercaptoethanol
-
Methanol
-
MRP solutions (from Protocol 1)
-
L-Leucine or other amino acid standard
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
OPA Reagent Preparation:
-
Dissolve 80 mg of OPA in 2 mL of methanol.
-
Separately, dissolve 10 g of sodium tetraborate and 200 mg of SDS in 150 mL of distilled water.
-
Combine the two solutions and adjust the final volume to 200 mL with distilled water.
-
Just before use, add 200 µL of β-mercaptoethanol to the OPA reagent.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of a known amino acid (e.g., L-Leucine) in the same buffer used for the Maillard reaction.
-
-
Reaction:
-
In a test tube or microplate well, add 50 µL of the MRP sample or standard solution.
-
Add 1.0 mL of the OPA reagent.
-
Mix and incubate at room temperature for 2 minutes.
-
-
Measurement:
-
Measure the absorbance at 340 nm.
-
-
Calculation:
-
Determine the concentration of free amino groups in the samples by comparing their absorbance to the standard curve.
-
The loss of free amino groups over the heating time indicates the extent of their participation in the Maillard reaction.
-
IV. Conclusion
The study of the Maillard reaction of this compound is a promising area of research in food chemistry. The protocols and data presented here provide a framework for investigating the formation and properties of this compound-derived MRPs. Understanding these aspects is crucial for the effective application of this compound in food products where browning and flavor development are desired, as well as for harnessing the potential health benefits of its MRPs. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental goals and available instrumentation.
References
Application Notes and Protocols for Microbiome Sequencing in D-Psicose Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (also known as D-Allulose), a rare sugar with low caloric value, is gaining significant attention as a sucrose substitute.[1] Its interactions with the gut microbiome are a critical area of research, as these can influence its physiological effects, including its anti-obesity properties.[2] Understanding these interactions is paramount for developing this compound as a functional food ingredient or therapeutic agent. Microbiome sequencing technologies, particularly 16S rRNA sequencing and shotgun metagenomics, are indispensable tools for elucidating the impact of this compound on the composition and function of the gut microbiota.[3][4] These techniques allow researchers to identify specific changes in microbial populations and their functional capacities in response to this compound consumption.
Application of Microbiome Sequencing in this compound Studies
Microbiome sequencing in the context of this compound research is primarily applied to:
-
Characterize shifts in microbial composition: Identifying which bacterial taxa increase or decrease in abundance following this compound consumption.
-
Elucidate functional changes: Determining how this compound alters the metabolic potential of the gut microbiome, including the production of short-chain fatty acids (SCFAs) and other metabolites.
-
Investigate mechanisms of action: Linking changes in the microbiome to physiological outcomes, such as improved metabolic health or, in some contexts, exacerbation of conditions like colitis.[1][5]
-
Identify potential biomarkers: Discovering microbial signatures that correlate with positive or negative responses to this compound.
Key Sequencing Techniques
Two primary methods dominate the field of microbiome analysis:
-
16S rRNA Gene Sequencing: This targeted amplicon sequencing method profiles the taxonomic composition of bacterial and archaeal communities.[6][7] It sequences a specific hypervariable region of the 16S ribosomal RNA gene, which acts as a phylogenetic marker.[8] It is a cost-effective method for determining "who is there?" in a microbial community.[3]
-
Shotgun Metagenomic Sequencing: This approach sequences all microbial DNA in a sample, providing a comprehensive view of the microbial community, including bacteria, archaea, viruses, and fungi.[4][9] It offers higher taxonomic resolution (down to the species and strain level) and provides functional information by identifying the genes present in the microbiome.[10][11] This method helps answer "what can they do?".
Quantitative Data Summary from this compound Studies
The following tables summarize quantitative findings from studies investigating the effects of this compound on the gut microbiome.
Table 1: Effects of this compound on Gut Microbiota Composition
| Taxon Level | Change Observed with this compound | Study Context | Reference |
| Phylum | Increase in Bacteroidetes | DSS-induced colitis in mice | [2] |
| Phylum | Decrease in Firmicutes | DSS-induced colitis in mice | [2] |
| Genus | Significant increase in Lactobacillus | High-fat diet-induced obese mice | [12] |
| Genus | Significant increase in Coprococcus | High-fat diet-induced obese mice | [12] |
| Genus | Significant decrease in Turicibacter | High-fat diet-induced obese mice | [12] |
| Genus | Significant up-regulation of Lachnospiraceae_NK4A136_group | DSS-induced colitis in mice | [1][5] |
| Genus | Significant down-regulation of Akkermansia | DSS-induced colitis in mice | [1][5] |
| Genus | Significant down-regulation of Lactobacillus | DSS-induced colitis in mice | [1][5] |
Table 2: Effects of this compound on Microbiome-Related Metabolites and Host Markers
| Parameter | Change Observed with this compound | Study Context | Reference |
| Acetate | Suppressed production | DSS-induced colitis in mice | [5] |
| Propionate | Suppressed production | DSS-induced colitis in mice | [5] |
| Butyrate | Suppressed production | DSS-induced colitis in mice | [5] |
| Total SCFAs | Suppressed production | DSS-induced colitis in mice | [5] |
| Mucin 2 (Muc-2) | Decreased level | DSS-induced colitis in mice | [5] |
| IL-6 | Increased level | DSS-induced colitis in mice | [1] |
| IL-1β | Increased level | DSS-induced colitis in mice | [1] |
| TNF-α | Increased level | DSS-induced colitis in mice | [1] |
Experimental Protocols
The following are detailed, generalized protocols for conducting a microbiome study to assess the impact of this compound.
Protocol 1: 16S rRNA Gene Sequencing
Objective: To profile the taxonomic composition of the gut microbiota in response to this compound.
1. Sample Collection and Storage:
- Collect fecal samples from study subjects (e.g., mice or humans) before and after a this compound intervention.
- Immediately freeze samples at -80°C to preserve microbial DNA.
2. DNA Extraction:
- Isolate total microbial DNA from fecal samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.[13]
- Assess the quality and quantity of extracted DNA using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
3. PCR Amplification of the 16S rRNA Gene:
- Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with attached Illumina adapters.[13]
- Example Primers for V4 region:
- Forward: 5'-GTGCCAGCMGCCGCGGTAA-3'
- Reverse: 5'-GGACTACHVGGGTWTCTAAT-3'
- Perform PCR in triplicate for each sample to minimize amplification bias.[3]
- Run PCR products on an agarose gel to verify the amplicon size.
4. Library Preparation and Sequencing:
- Pool the triplicate PCR products for each sample.
- Purify the pooled amplicons using a kit like the AxyPrep DNA Gel Extraction Kit.[13]
- Quantify the purified amplicons.
- Normalize and pool all samples to create the final sequencing library.
- Perform paired-end sequencing on an Illumina platform (e.g., MiSeq).[13]
5. Bioinformatic Analysis:
- Perform quality filtering of raw sequencing reads.
- Merge paired-end reads.
- Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) using pipelines like QIIME 2 or DADA2.[3][8]
- Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
- Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).
- Perform statistical analyses to identify differentially abundant taxa between control and this compound groups.
Protocol 2: Shotgun Metagenomic Sequencing
Objective: To obtain a comprehensive taxonomic and functional profile of the gut microbiome in response to this compound.
1. Sample Collection and DNA Extraction:
- Follow steps 1 and 2 from the 16S rRNA protocol. High-quality, high-molecular-weight DNA is crucial.
2. Library Preparation:
- Shear the extracted DNA to a desired fragment size (e.g., 350 bp) using mechanical or enzymatic methods.[14]
- Use a library preparation kit (e.g., Illumina DNA Prep) to ligate sequencing adapters to the DNA fragments.
- Perform PCR amplification to enrich the library.
- Quantify and qualify the final library.
3. Sequencing:
- Perform deep sequencing on a high-throughput Illumina platform (e.g., NovaSeq).
4. Bioinformatic Analysis:
- Perform quality control on raw reads.
- Remove host DNA sequences by aligning reads to the host genome.
- Perform taxonomic profiling using tools like MetaPhlAn or Kraken.
- Perform functional profiling by assembling reads into contigs and predicting genes, or by aligning reads to a functional database (e.g., KEGG, CAZy).
- Analyze and compare taxonomic and functional profiles between study groups to identify significant differences.
Visualizations
Experimental and Analytical Workflow
Caption: A generalized workflow for studying the effects of this compound on the gut microbiome.
Putative Signaling Pathways
Caption: Hypothesized pathways linking this compound, the gut microbiome, and host responses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shotgun Metagenomic Sequencing [cegat.com]
- 5. researchgate.net [researchgate.net]
- 6. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 7. Microbiome Sequencing Methods for Studying Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods in Microbiome Research: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shotgun Metagenomic Sequencing | Study unculturable microbes with NGS [illumina.com]
- 10. cmbio.io [cmbio.io]
- 11. Microbiome Tests Guide: Shotgun Metagenomics vs PCR, 16S, and RNA-Seq [tinyhealth.com]
- 12. Alteration of Microbiome Profile by D-Allulose in Amelioration of High-Fat-Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.7. Gut Microbiota Analysis with 16S rRNA Gene Sequencing [bio-protocol.org]
- 14. Functional analysis of microbiome by shotgun metagenomic sequencing. [bio-protocol.org]
Application Notes and Protocols for D-Psicose Intervention Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting clinical intervention studies investigating the effects of D-Psicose (also known as D-allulose), a low-calorie rare sugar. The following sections detail study design considerations, experimental protocols for key outcome measures, and data presentation strategies.
Application Notes
This compound has garnered significant interest for its potential health benefits, including its role in glycemic control and weight management.[1] Clinical trials are essential to substantiate these claims and pave the way for its broader application as a functional food ingredient or therapeutic agent.
Clinical Trial Design Considerations
Successful clinical investigation of this compound hinges on a robust and well-controlled trial design. Key considerations include:
-
Study Design: Randomized controlled trials (RCTs) are the gold standard. Both crossover and parallel-group designs have been effectively utilized in this compound research.[2][3][4]
-
Crossover Design: Each participant serves as their own control, receiving both the this compound intervention and a placebo at different times, separated by a washout period. This design is efficient for smaller sample sizes.[2][3][4]
-
Parallel-Group Design: Participants are randomly assigned to either the intervention group (receiving this compound) or a control group (receiving a placebo) for the duration of the study.[2]
-
-
Blinding: Double-blind studies, where neither the participants nor the investigators know who is receiving the intervention or placebo, are crucial to minimize bias.[2][3][4]
-
Study Population: The target population should be clearly defined based on the research question. Previous studies have included:
-
Intervention Protocol:
-
Dosage: Doses have ranged from 2.5g to 10g per serving.[3][4] Long-term studies have used doses around 5g, three times a day.[2][5]
-
Control Substance: An appropriate placebo is critical. Common choices include sucrose, maltodextrin, or a non-caloric sweetener like erythritol.[2][5]
-
Delivery Vehicle: this compound can be administered in beverages (e.g., tea) or with a standard meal.[2]
-
-
Duration: Study duration can range from acute (single-dose) studies to assess postprandial effects to long-term studies (e.g., 12 to 24 weeks) to evaluate chronic effects on weight and metabolic markers.[2][5]
Key Outcome Measures
A comprehensive assessment of this compound's effects requires a battery of well-defined outcome measures.
-
Primary Endpoints:
-
Secondary Endpoints:
-
Anthropometric Measures: Body weight, Body Mass Index (BMI), waist and hip circumference, and body fat percentage.[5]
-
Lipid Profile: Total cholesterol, high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides.[5]
-
Safety and Tolerability: Monitoring of adverse events, particularly gastrointestinal symptoms.[3]
-
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and validity of clinical trial data.
Protocol 1: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the postprandial glucose and insulin response to a standardized glucose load, with and without this compound co-administration.
Materials:
-
75g glucose beverage (standardized for clinical use).
-
This compound or placebo powder.
-
Blood collection tubes (containing sodium fluoride/potassium oxalate for glucose; serum separator tubes for insulin).
-
Centrifuge.
-
Equipment for plasma/serum separation and storage.
Procedure:
-
Participant Preparation: Participants should fast for at least 8-12 hours overnight prior to the test.
-
Baseline Blood Draw (Time 0): A fasting blood sample is collected.
-
Intervention Administration: The participant consumes the 75g glucose beverage mixed with the assigned dose of this compound or placebo within 5 minutes.
-
Post-load Blood Draws: Blood samples are collected at 30, 60, 90, and 120 minutes after consumption of the beverage.[2][4]
-
Sample Processing: Blood samples for glucose analysis should be collected in tubes containing a glycolytic inhibitor (e.g., sodium fluoride) and centrifuged promptly to separate plasma. Serum for insulin analysis should be allowed to clot before centrifugation. All samples should be stored at -80°C until analysis.
Protocol 2: Biochemical Analysis
Objective: To quantify key metabolic markers in blood samples.
-
Blood Glucose: Plasma glucose concentrations should be measured using a validated enzymatic method, such as the hexokinase or glucose oxidase method.[3]
-
Insulin: Serum insulin levels should be determined using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Hemoglobin A1c (HbA1c): Whole blood samples are required. Analysis should be performed using a method certified by the National Glycohemoglobin Standardization Program (NGSP), such as high-performance liquid chromatography (HPLC) or immunoassay.[7]
-
Lipid Profile: Serum or plasma samples can be used. Standard enzymatic colorimetric methods are typically employed for the analysis of total cholesterol, HDL-C, and triglycerides. LDL-C is often calculated using the Friedewald equation, unless triglycerides are elevated (>400 mg/dL), in which case a direct measurement is preferred.
Protocol 3: Anthropometric and Body Composition Measurements
Objective: To assess changes in body weight and composition.
-
Body Weight and Height: Measured using a calibrated scale and stadiometer, respectively. BMI is calculated as weight (kg) / height (m)².
-
Waist and Hip Circumference: Measured with a flexible, non-stretchable tape at standardized locations.
-
Body Composition: Can be assessed using methods such as bioelectrical impedance analysis (BIA) or dual-energy X-ray absorptiometry (DXA) for a more detailed analysis of fat mass and lean mass.[3]
Data Presentation
Clear and concise presentation of quantitative data is crucial for interpretation and comparison.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | Intervention Group (n=X) | Control Group (n=Y) | p-value |
|---|---|---|---|
| Age (years) | Mean ± SD | Mean ± SD | |
| Sex (Male/Female) | n (%) | n (%) | |
| BMI ( kg/m ²) | Mean ± SD | Mean ± SD | |
| Fasting Glucose (mg/dL) | Mean ± SD | Mean ± SD |
| HbA1c (%) | Mean ± SD | Mean ± SD | |
Table 2: Postprandial Glucose and Insulin Responses (Area Under the Curve - AUC)
| Parameter | Intervention Group | Control Group | p-value |
|---|---|---|---|
| Glucose AUC (0-120 min) | Mean ± SD | Mean ± SD |
| Insulin AUC (0-120 min) | Mean ± SD | Mean ± SD | |
Table 3: Changes in Anthropometric and Metabolic Parameters after X Weeks of Intervention
| Parameter | Intervention Group (Change from Baseline) | Control Group (Change from Baseline) | p-value |
|---|---|---|---|
| Body Weight (kg) | Mean ± SD | Mean ± SD | |
| BMI ( kg/m ²) | Mean ± SD | Mean ± SD | |
| HbA1c (%) | Mean ± SD | Mean ± SD | |
| Total Cholesterol (mg/dL) | Mean ± SD | Mean ± SD | |
| HDL-C (mg/dL) | Mean ± SD | Mean ± SD | |
| LDL-C (mg/dL) | Mean ± SD | Mean ± SD |
| Triglycerides (mg/dL) | Mean ± SD | Mean ± SD | |
Mandatory Visualizations
Caption: A typical workflow for a randomized controlled clinical trial investigating this compound.
References
- 1. RACGP - Oral glucose tolerance testing [racgp.org.au]
- 2. journals.physiology.org [journals.physiology.org]
- 3. METHODS FOR ESTIMATION OF BLOOD GLUCOSE : A COMPARATIVE EVALUATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood Glucose - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. REGULATION OF STRESS-ACTIVATED MAP KINASE PATHWAYS DURING CELL FATE DECISIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
Troubleshooting & Optimization
Technical Support Center: D-Psicose Enzymatic Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of D-Psicose (also known as D-Allulose).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic production of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound yield lower than the expected theoretical conversion rate?
Possible Causes:
-
Thermodynamic Equilibrium: The enzymatic epimerization of D-Fructose to this compound is a reversible reaction. The equilibrium often disfavors the formation of this compound, with conversion rates typically below 40%.[1][2][3][4]
-
Poor Enzyme Stability: The enzyme may be losing activity over the course of the reaction due to suboptimal conditions such as temperature or pH. Poor thermostability of D-ketose 3-epimerase enzymes can lead to a short half-life and increased production costs.[1][2][3]
-
Substrate or Product Inhibition: High concentrations of the substrate (D-Fructose) or the product (this compound) may be inhibiting the enzyme's activity.
-
Presence of Inhibitors: The reaction mixture may contain inhibitors, such as certain metal ions or byproducts from substrate preparation. For instance, Ethylenediaminetetraacetic acid (EDTA) has been shown to completely inhibit the activity of some this compound 3-epimerases.[5]
-
Incorrect Reaction Conditions: The pH, temperature, or cofactor concentrations may not be optimal for the specific enzyme being used.
Solutions:
-
Shift the Equilibrium:
-
Use of Borate: Borate can form a complex with this compound, effectively removing it from the reaction equilibrium and driving the conversion of D-Fructose towards this compound.[6][7] The addition of borate can increase the conversion yield significantly.[6]
-
Continuous Product Removal: Implementing a continuous separation method to remove this compound from the reaction mixture as it is formed can also shift the equilibrium towards product formation.[2]
-
-
Optimize Reaction Conditions:
-
pH and Temperature: Ensure the reaction is carried out at the optimal pH and temperature for your specific enzyme. The optimal pH for many D-ketose 3-epimerases is in the range of 7.5 to 9.0, and the optimal temperature is between 40°C and 70°C.[1][2]
-
Cofactors: Add the necessary cofactors. Many this compound 3-epimerases are metalloproteins and require metal ions like Co²⁺ or Mn²⁺ for maximal activity.[1][2][5]
-
-
Enzyme Immobilization: Immobilizing the enzyme can improve its stability, reusability, and tolerance to a wider range of pH and temperature.[1][8][9][10]
-
Enzyme Engineering: Using engineered enzymes with improved stability and catalytic activity can lead to higher yields.[11][12]
Q2: My enzyme seems to be losing activity quickly. How can I improve its stability?
Possible Causes:
-
Suboptimal Temperature: Operating at temperatures above the enzyme's optimal range can lead to rapid denaturation.
-
Suboptimal pH: Extreme pH values can irreversibly damage the enzyme's structure and function.
-
Proteolytic Degradation: If using a crude enzyme preparation or whole-cell system, proteases may be degrading the target enzyme.
Solutions:
-
Enzyme Immobilization: Immobilization is a highly effective strategy to enhance enzyme stability. Immobilized this compound 3-epimerase has shown significantly longer half-lives at elevated temperatures compared to the free enzyme.[8][10][13]
-
Optimize Temperature and pH: Operate the reaction at the enzyme's optimal temperature and pH to maximize its lifespan.
-
Use of Stabilizing Agents: The addition of certain metal ions, like Co²⁺, can enhance the thermostability of some this compound 3-epimerases.[14]
-
Protein Engineering: Employing enzymes that have been engineered for enhanced thermostability can provide a more robust biocatalyst.[3][11]
Q3: The final product solution is brown. What is causing this and how can I prevent it?
Possible Cause:
-
Non-Enzymatic Browning: The browning of the this compound solution is often due to the Maillard reaction or caramelization, which can occur at the high temperatures and alkaline pH conditions typically used for the enzymatic conversion.[1][3][10]
Solutions:
-
Optimize Reaction Conditions:
-
Lower pH: If possible, use an enzyme that is active at a more neutral or slightly acidic pH to minimize browning.[3]
-
Lower Temperature: Operating at the lower end of the enzyme's optimal temperature range can reduce the rate of browning reactions.
-
-
Use of Engineered Enzymes: Some engineered D-allulose 3-epimerases (DAEase) are designed to be more active and stable under acidic conditions, which can help mitigate browning.[3]
-
Minimize Reaction Time: Optimize the process to achieve the desired conversion in the shortest possible time to reduce the exposure of the sugars to browning conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes used for this compound production from D-Fructose?
The primary enzymes used for the epimerization of D-Fructose to this compound belong to the D-ketose 3-epimerase (DKEase) family.[1] This family includes:
These enzymes catalyze the reversible epimerization at the C-3 position of the keto-sugar.[1]
Q2: What are the typical optimal reaction conditions for enzymatic this compound production?
The optimal conditions can vary depending on the specific enzyme and its source. However, general ranges are:
Q3: How can the conversion yield of D-Fructose to this compound be improved?
Several strategies can be employed to enhance the yield:
-
Addition of Borate: Borate forms a complex with this compound, shifting the reaction equilibrium towards product formation and potentially doubling the conversion yield.[6][7]
-
Enzyme Immobilization: This technique improves enzyme stability and allows for continuous production in bioreactors, leading to higher overall productivity.[8][15]
-
Metabolic Engineering: Genetically modifying microorganisms to express the necessary enzymes and channel metabolic flux towards this compound can lead to high yields from various carbon sources like glucose.[1][17]
-
Redox-Driven Multi-Enzyme Cascade Systems: These innovative systems can overcome thermodynamic limitations and achieve conversion rates of up to 90%.[18]
Q4: What are the advantages of using immobilized enzymes for this compound production?
Immobilized enzymes offer several benefits over free enzymes:
-
Enhanced Stability: They exhibit greater resistance to changes in temperature and pH.[9]
-
Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, reducing overall costs.[8]
-
Continuous Production: They are well-suited for use in continuous packed-bed reactors, allowing for stable, long-term production.[13][15]
-
Improved Purity: The ease of separating the enzyme from the product simplifies downstream processing.
Q5: Can this compound be produced from substrates other than D-Fructose?
Yes, this compound can be produced from other, often cheaper, substrates through various biological methods:
-
D-Glucose: Microbial fermentation using genetically engineered E. coli or Bacillus subtilis can convert D-Glucose to this compound.[1][9][19] This often involves a multi-step intracellular pathway.[1][17]
-
Other Carbon Sources: Microbial fermentation can also utilize sucrose, starch, inulin, and lignocellulosic agricultural byproducts after their hydrolysis into monosaccharides.[2]
-
Allitol: A newly discovered NAD(P)-dependent alcohol dehydrogenase can convert allitol to D-allulose with very high yields.[20]
Data Presentation
Table 1: Comparison of Optimal Conditions for Various this compound 3-epimerases (DPEases)
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Required Cofactor(s) | Reference |
| Agrobacterium tumefaciens | 8.0 (without borate), 9.0 (with borate) | 50 | - | [6] |
| Clostridium bolteae | 7.0 | 55 | Co²⁺ | [5] |
| Sinorhizobium sp. | 8.5 | 40 | - | [21] |
| Rhodobacter sphaeroides | 9.0 | 40 | Mn²⁺ | [16] |
| Bacillus sp. KCTC 13219 | 6.0 | 60 | MnCl₂ | [22] |
| Clostridium cellulolyticum H10 | 6.5 - 8.5 | 65 | Co²⁺ | [23] |
Table 2: this compound Conversion Yields Under Different Conditions
| Substrate | Enzyme/Method | Key Conditions | Conversion Yield (%) | Reference |
| D-Fructose | A. tumefaciens DPEase with Borate | Borate-to-fructose molar ratio of 0.6 | 64 | [6] |
| D-Fructose | Immobilized D-tagatose 3-epimerase | Continuous bioreactor, 45°C, pH 7.0 | 25 | [15] |
| D-Fructose | C. bolteae DPEase | pH 6.5, 55°C | 28.8 | [5] |
| D-Glucose | Immobilized XI and DPEase | Multi-pot, two-step process | ~12.0 | [9] |
| D-Fructose | Redox-driven multi-enzyme cascade | Two-step biotransformation | up to 90 | [18] |
| Allitol | G. frateurii ADH | 50 mM allitol, with Co²⁺ | 97 | [20] |
| D-Glucose | Engineered E. coli | Test tube conditions | 62 | [17] |
Experimental Protocols
1. Standard Enzyme Activity Assay for this compound 3-epimerase (DPEase)
This protocol is a general guideline and may need to be adapted based on the specific enzyme.
-
Reaction Mixture Preparation:
-
Enzymatic Reaction:
-
In a reaction vessel, combine the buffered D-Fructose solution.
-
Pre-incubate the mixture at the optimal temperature (e.g., 50°C) for 5 minutes.[6]
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Incubate the reaction for a specific time (e.g., 10 minutes) at the optimal temperature.[23]
-
-
Reaction Termination:
-
Product Quantification:
-
Analyze the amount of this compound produced using High-Performance Liquid Chromatography (HPLC).[23]
-
-
Calculation of Enzyme Activity:
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme required to produce 1 µmol of this compound per minute under the specified conditions.[6]
-
2. General Protocol for Enzyme Immobilization on a Support
This is a generalized protocol; the choice of support and cross-linking agent will depend on the enzyme and application.
-
Support Preparation:
-
Enzyme Loading:
-
Dissolve the enzyme in a suitable buffer.
-
Incubate the enzyme solution with the prepared support material for a specified time to allow for adsorption or covalent binding.
-
-
Cross-linking (if applicable):
-
If using a cross-linking agent like glutaraldehyde, add it to the mixture after enzyme loading and incubate to form stable covalent bonds.[10]
-
-
Washing:
-
Wash the immobilized enzyme preparation thoroughly with buffer to remove any unbound enzyme.
-
-
Activity and Stability Testing:
-
Assay the activity of the immobilized enzyme using the standard protocol.
-
Evaluate the stability of the immobilized enzyme by incubating it at various temperatures and pH values and measuring the residual activity over time.[8]
-
Visualizations
Caption: Reversible enzymatic conversion of D-Fructose to this compound.
Caption: Troubleshooting workflow for improving this compound yield.
Caption: Metabolic pathway for this compound production from D-Glucose.
References
- 1. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 2. scirp.org [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A this compound 3-epimerase with neutral pH optimum from Clostridium bolteae for this compound production: cloning, expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion Shift of d-Fructose to this compound for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion shift of D-fructose to this compound for enzyme-catalyzed epimerization by addition of borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioconversion of D-glucose to this compound with immobilized D-xylose isomerase and this compound 3-epimerase on Saccharomyces cerevisiae spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Engineering, Expression, and Immobilization of Epimerases for D-allulose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly efficient production of rare sugars this compound and L-tagatose by two engineered D-tagatose epimerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mass production of this compound from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Awakening the natural capability of psicose production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced production of this compound from D-fructose by a redox-driven multi-enzyme cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN119552927A - A method for converting glucose or fructose syrup into this compound - Google Patents [patents.google.com]
- 20. Frontiers | D-Allulose (this compound) Biotransformation From Allitol by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Highly efficient production of Clostridium cellulolyticum H10 this compound 3-epimerase in Bacillus subtilis and use of these cells to produce this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Psicose Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of D-Psicose (D-Allulose). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the chemical synthesis of this rare sugar. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical methods for synthesizing this compound?
A1: The main chemical routes for this compound synthesis are the epimerization of D-fructose and a multi-step synthesis involving protected intermediates. The direct epimerization can be achieved using catalysts like molybdate ions or under alkaline conditions with reagents such as triethylamine in ethanol. The multi-step synthesis typically involves the protection of D-fructose, followed by oxidation and stereoselective reduction.
Q2: Why is the yield of this compound often low in chemical synthesis?
A2: Low yields in this compound chemical synthesis are a common challenge. In direct epimerization methods, the reaction often reaches an equilibrium containing a mixture of sugars, including D-fructose, this compound, and other epimers, limiting the conversion to this compound.[1][2] Side reactions, such as dehydration and fragmentation of the sugar backbone, can also occur under the reaction conditions, further reducing the yield of the desired product.
Q3: What are the major by-products to expect in this compound chemical synthesis?
A3: The by-products depend on the synthetic route. In the direct epimerization of D-fructose under alkaline or acidic conditions, you can expect other sugar isomers due to the Lobry de Bruyn-Alberda van Ekenstein transformation, which can lead to the formation of D-sorbose, D-tagatose, and others.[1] In the multi-step synthesis involving protected fructose, by-products can include the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose isomer and 3-O-methylthiomethyl derivatives from the oxidation step.
Q4: How can I purify this compound from the reaction mixture?
A4: Purification of this compound from a complex mixture of sugars is a significant challenge due to their similar physical properties. Column chromatography is the most common method. Techniques such as simulated moving bed (SMB) chromatography using cation-exchange resins (e.g., Ca2+ form) have proven effective for separating this compound from D-fructose.[3] HPLC with an aminopropyl silane stationary phase can also be used for both analytical monitoring and preparative separation.[4]
Q5: Is chemical synthesis or enzymatic synthesis better for producing this compound?
A5: While chemical synthesis is a valid approach for laboratory-scale production and derivatization, enzymatic synthesis is generally preferred for larger-scale and industrial production.[5] Enzymatic methods offer higher specificity, leading to fewer by-products and simpler purification processes. They are also considered more environmentally friendly.[5] However, chemical synthesis remains a valuable tool for researchers exploring novel analogs and derivatives of this compound.
Troubleshooting Guides
Problem 1: Low Conversion of D-Fructose in Molybdate-Catalyzed Epimerization
| Possible Cause | Suggested Solution |
| Suboptimal pH | The catalytic activity of molybdate ions is pH-dependent. Ensure the reaction mixture is sufficiently acidic to facilitate the formation of the active molybdate-carbohydrate complex. |
| Incorrect Temperature | High temperatures can lead to degradation of sugars. Optimize the reaction temperature to balance the rate of epimerization with the stability of the sugars. |
| Low Catalyst Concentration | The concentration of the molybdate catalyst is crucial. Ensure an adequate catalyst-to-substrate ratio to drive the reaction. |
| Reaction Equilibrium | The epimerization reaction is reversible and will reach equilibrium. Consider strategies to shift the equilibrium, such as the in-situ removal of this compound, although this is challenging in a homogenous chemical system. |
Problem 2: Formation of Multiple Sugar Isomers in Alkaline Epimerization
| Possible Cause | Suggested Solution |
| Lobry de Bruyn-Alberda van Ekenstein Transformation | The use of bases like triethylamine promotes the formation of an enediol intermediate, which can lead to a mixture of sugar isomers.[1][2] |
| - Minimize reaction time to favor the kinetic product. | |
| - Optimize the base concentration and temperature to improve selectivity. | |
| Prolonged Reaction Time | Longer reaction times allow for the formation of a more complex mixture of isomers as the reaction approaches thermodynamic equilibrium. Monitor the reaction progress closely and stop it once the optimal yield of this compound is achieved. |
Problem 3: Incomplete Reduction or Poor Stereoselectivity in the Multi-Step Synthesis
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | Ensure the sodium borohydride (NaBH4) is fresh and has been stored under dry conditions. |
| Suboptimal Temperature | The reduction should be carried out at a low temperature (e.g., 0 °C) to maximize stereoselectivity. |
| Impure Starting Ketone | Impurities in the 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose can interfere with the reduction. Purify the ketone by chromatography before the reduction step. |
| Choice of Reducing Agent | Sodium borohydride is reported to give high stereoselectivity (98.2%).[6] Other reducing agents like lithium aluminum hydride may result in lower stereoselectivity. |
Problem 4: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Co-elution of Sugar Isomers | The similar polarity of sugar isomers makes chromatographic separation challenging. |
| - Use specialized chromatography resins, such as cation-exchange resins in the calcium form.[3] | |
| - Employ advanced techniques like simulated moving bed (SMB) chromatography for large-scale purifications.[3] | |
| - Optimize the mobile phase and gradient for your HPLC or column chromatography system. | |
| Presence of Salts and Catalysts | Residual catalysts and salts from the reaction can interfere with purification and subsequent reactions. |
| - Perform a deashing step using ion-exchange resins before chromatographic purification. | |
| - Use appropriate work-up procedures to remove the majority of inorganic materials. |
Quantitative Data
Table 1: Comparison of this compound Chemical Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Typical Yield of this compound | Major By-products | Reference |
| Molybdate-Catalyzed Epimerization | D-Fructose | Molybdate ions | Variable, equilibrium-limited | Other sugar isomers (e.g., D-Sorbose, D-Tagatose) | [5] |
| Alkaline Epimerization | D-Fructose | Triethylamine, Ethanol | Low, equilibrium-limited | Other sugar isomers (Lobry de Bruyn-Alberda van Ekenstein products) | [5] |
| Multi-step Synthesis | D-Fructose | Acetone, 2,2-dimethoxypropane, oxidant (e.g., PCC, RuO4), NaBH4 | Moderate to Good | Isomeric protected fructose, oxidation by-products | [6][7] |
Table 2: Stereoselectivity of the Reduction of 1,2:4,5-di-O-isopropylidene-D-erythro-hex-3-ulopyranose
| Reducing Agent | Stereoselectivity (this compound derivative : D-Fructose derivative) | Reference |
| Sodium Borohydride (NaBH4) | 98.2 : 1.8 | [6] |
| Lithium Aluminium Hydride (LiAlH4) | 90 : 10 | [6] |
Experimental Protocols
Protocol 1: Multi-Step Synthesis of this compound from D-Fructose
Step 1: Synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranose
-
To a suspension of D-fructose (18.0 g, 100 mmol) in acetone (350 mL), add 2,2-dimethoxypropane (7.4 mL, 60 mmol).
-
Cool the mixture in an ice bath for 15 minutes.
-
Add 70% perchloric acid (4.3 mL) in one portion and stir the suspension at 0 °C for 6 hours. The suspension should become a clear solution after 1-2 hours.
-
Neutralize the reaction with concentrated ammonium hydroxide (4.8 mL).
-
Remove the solvent by rotary evaporation to obtain a white solid.
-
Dissolve the solid in dichloromethane (200 mL) and wash with two 50-mL portions of saturated sodium chloride solution.
-
Dry the organic layer over sodium sulfate, filter, and concentrate by rotary evaporation to a volume of about 40 mL.
-
Add boiling hexane (100 mL) and allow the solution to cool to room temperature to crystallize the product. Further crystallization can be achieved by cooling to -25 °C for 4 hours.
-
Isolate the white needles by vacuum filtration and wash with cold hexane to yield 13.4-13.6 g (51-52%) of the title compound.
Step 2: Oxidation to 1,2:4,5-Di-O-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose
-
In a round-bottomed flask, charge dichloromethane (130 mL), the alcohol from Step 1 (10.4 g, 40.0 mmol), and freshly powdered 3 Å molecular sieves (15 g).
-
Add pyridinium chlorochromate (PCC) (21.5 g, 100 mmol) portionwise over 10 minutes.
-
Stir the mixture at room temperature for 15 hours.
-
Slowly add ether (200 mL) with vigorous stirring.
-
Filter the solution through a pad of Celite and wash the pad with ether.
-
Concentrate the filtrate by rotary evaporation to yield the crude ketone. Purify by chromatography on silica gel if necessary.
Step 3: Reduction to 1,2:4,5-Di-O-isopropylidene-D-psicopyranose
-
Dissolve the ketone from Step 2 in a suitable solvent such as ethanol or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) in portions.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of acetic acid or acetone.
-
Remove the solvent by rotary evaporation.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography to obtain the protected this compound derivative.
Step 4: Deprotection to this compound
-
Dissolve the protected this compound derivative in an acidic aqueous solution (e.g., dilute HCl or trifluoroacetic acid).
-
Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Remove any organic solvent by rotary evaporation.
-
Purify the resulting this compound by column chromatography on silica gel or by crystallization.
Visualizations
Caption: Multi-step chemical synthesis workflow for this compound from D-fructose.
Caption: Pathway of D-fructose epimerization showing by-product formation.
Caption: Logical relationship between challenges in this compound synthesis.
References
- 1. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]
- 2. Lobry-de_Bruyn-van_Ekenstein_transformation [chemeurope.com]
- 3. Separation of this compound and D-fructose using simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: D-Psicose Analysis by HPLC-RID
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the optimization of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) parameters for the analysis of D-Psicose.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-RID analysis of this compound in a question-and-answer format.
Question: Why is my this compound peak tailing or fronting?
Answer: Poor peak shape, such as tailing or fronting, can be caused by several factors. Tailing peaks, which have a drawn-out right side, can result from interactions between this compound and the stationary phase, inappropriate mobile phase conditions, or an overloaded column.[1] Fronting peaks, characterized by a sharp front and a broad leading shoulder, may be due to issues with the injection volume.[1]
To troubleshoot, consider the following:
-
Column Health: The issue might stem from a deteriorated or contaminated column.[2] If you are using a guard column, remove it and re-run the analysis to see if the peak shape improves. If it does, the guard column needs replacement. Column deterioration can also manifest as a gap in the packing material at the column inlet, leading to shoulder or split peaks.[2]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape by influencing the interaction between the analyte and the stationary phase.[1]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
Column Overload: If you suspect column overload, try diluting your sample and injecting a smaller volume.[3]
Question: What is causing my this compound peak retention time to be inconsistent?
Answer: Fluctuations in retention time can compromise the reliability of your results.[4] Common causes for retention time variability include:
-
Temperature Fluctuations: Inconsistent column temperature is a primary cause of retention time drift. Even a variation of plus or minus one degree Celsius can lead to noticeable changes.[4] Ensure your column oven is functioning correctly and maintaining a stable temperature.
-
Mobile Phase Composition: Inaccurate or inconsistent mobile phase preparation can lead to significant retention time shifts.[5] For reversed-phase chromatography, a 1% error in the organic solvent concentration can alter retention times by 5-15%.[5] Always prepare your mobile phase carefully and consistently. With pre-mixed mobile phases, the more volatile organic component may evaporate over time, leading to a gradual drift in retention.[6]
-
Flow Rate Instability: Leaks in the HPLC system can cause changes in the mobile phase flow rate, leading to variable retention times.[6] Check for any visible leaks and ensure all fittings are secure.
-
Column Equilibration: Insufficient column equilibration between runs can also cause retention time shifts. Ensure the column is adequately equilibrated with the mobile phase before each injection.
Question: Why is my baseline drifting or noisy?
Answer: A stable baseline is crucial for accurate quantification. Baseline drift, a steady upward or downward trend, and noise can obscure peaks and affect data quality.[7][8]
Potential causes and solutions include:
-
Mobile Phase Issues: Contaminated or old solvents are a common cause of baseline noise.[8] Using fresh, high-quality solvents is essential. Some solvents, like trifluoroacetic acid (TFA), can degrade and cause the baseline to rise.[8] Air bubbles in the mobile phase can also lead to an upwardly drifting baseline.[7][8] Ensure your mobile phase is thoroughly degassed.
-
Detector Temperature: For RID detectors, temperature stability is critical. A temperature difference between the column and the detector can cause baseline drift.[8] It is often recommended to have the detector temperature the same as or slightly higher than the column temperature.[8]
-
System Contamination: Impurities from samples or the mobile phase can accumulate in the system and leach out, causing baseline disturbances.[9] Regularly flushing the system can help mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What are the optimal HPLC-RID parameters for this compound detection?
A1: The optimal parameters can vary depending on the specific column and system used. However, a common starting point for this compound analysis involves an amino-propyl silane or a specialized carbohydrate column with a mobile phase of acetonitrile and water. The ratio of acetonitrile to water is a critical parameter for achieving good separation from other sugars like fructose.
Q2: How can I improve the separation between this compound and D-Fructose?
A2: Achieving good resolution between this compound and its epimer D-Fructose is a common challenge. One study achieved a resolution of ≥ 4 within 8 minutes using a ZORBAX SIL column with a mobile phase of 80:20 acetonitrile:water at a flow rate of 1.0 mL/min.[10] Adjusting the acetonitrile/water ratio in the mobile phase can significantly impact the separation.[11]
Q3: What should I consider when preparing my this compound standards and samples?
A3: For accurate quantification, it is crucial to prepare standards and samples carefully. It is recommended to dissolve your standards and samples in the mobile phase to avoid solvent mismatch issues that can affect peak shape.[12] Ensure all solutions are filtered through a 0.45 µm or smaller filter to prevent particulates from clogging the system.
Q4: What are the typical linearity, LOD, and LOQ values I can expect for this compound analysis by HPLC-RID?
A4: A validated method for total sugars using an amino column reported a linearity with a regression coefficient of 0.9998 in the range of 0.05024 to 10.048 mg/mL.[11][13] For a method analyzing various sugars and polyols, the Limit of Detection (LOD) and Limit of Quantification (LOQ) were in the ranges of 0.01–0.17 mg/mL and 0.03–0.56 mg/mL, respectively.[14] Another study on apple juice reported LODs and LOQs for various sugars in the range of 7.56 to 57.86 mg/L and 25.21 to 192.88 mg/L, respectively.[15] Specific values for this compound will depend on the optimized method.
Data Presentation
Table 1: Summary of HPLC-RID Parameters for Sugar Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | This compound, D-Fructose | Sugars (Fructose, Glucose, Sucrose, Lactose) | Sugars and Polyols |
| Column | ZORBAX SIL (4.6 x 150 mm, 5 µm)[10] | Amino column[11][13] | Pb2+ Shodex Sugars SP0810[14] |
| Mobile Phase | 80:20 Acetonitrile:Water[10] | 75:25 (v/v) Acetonitrile:HPLC Water[11][13] | Distilled Water[14] |
| Flow Rate | 1.0 mL/min[10] | 0.9 mL/min[11][13] | 0.5 mL/min[14] |
| Column Temp. | Not specified | 35 °C[11][13] | 80 °C[14] |
| Detector Temp. | Not specified | 35 °C[11] | Not specified |
Experimental Protocols
Detailed Methodology for this compound Analysis using HPLC-RID
This protocol is a general guideline based on established methods and should be optimized for your specific instrumentation and sample matrix.
-
System Preparation:
-
Prepare the mobile phase, for example, an 80:20 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water.
-
Thoroughly degas the mobile phase using an inline degasser or by sonication under vacuum.
-
Set the column oven and RID detector to the desired temperatures (e.g., 35 °C). Allow sufficient time for temperatures to stabilize.
-
Equilibrate the column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations (e.g., 0.05% to 0.5%).[10]
-
-
Sample Preparation:
-
Dissolve or dilute the sample in the mobile phase to a concentration that falls within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject a fixed volume of each standard and sample onto the HPLC system.
-
Record the chromatograms and integrate the peak areas for this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for this compound analysis by HPLC-RID.
Caption: Troubleshooting decision tree for common HPLC-RID issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. bvchroma.com [bvchroma.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 8. labtech.tn [labtech.tn]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. separation of carbohydrates by HPLC using RID detector - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
Technical Support Center: Enhancing Resolution in Capillary Electrophoresis of Rare Sugars
Welcome to the technical support center for enhancing the resolution of rare sugars in capillary electrophoresis (CE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution between my rare sugar isomers?
A1: Poor resolution between sugar isomers is a common challenge in CE due to their similar charge-to-mass ratios. Several factors can contribute to this issue:
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Inappropriate Buffer System: The pH and composition of the background electrolyte (BGE) are critical for resolving isomers. For neutral sugars, derivatization or complexation is necessary to induce a charge.
-
Suboptimal Temperature: Temperature affects buffer viscosity and solute diffusivity, which in turn influences migration times and peak resolution.
-
Incorrect Voltage: The applied voltage impacts the velocity of the analytes. While higher voltages can shorten analysis time, excessive voltage can lead to Joule heating, causing band broadening and decreased resolution.
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Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks, making it difficult to resolve closely migrating species.
Q2: My peaks are tailing. What are the possible causes and solutions?
A2: Peak tailing can be caused by several factors:
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Analyte-Capillary Wall Interactions: Sugars can adsorb to the inner surface of the fused silica capillary.
-
Solution:
-
Use a coated capillary to minimize surface interactions.[1]
-
Increase the ionic strength of the buffer.
-
Adjust the pH of the BGE.
-
-
Mismatched Buffer Ionic Strength: A significant difference in ionic strength between the sample and the BGE can cause peak distortion.
-
Solution:
-
Ensure the sample is dissolved in a buffer with an ionic strength similar to or lower than the BGE.
-
-
Capillary Contamination: Residual sample or buffer components from previous runs can lead to peak tailing.
-
Solution:
-
Implement a rigorous capillary washing protocol between runs.[2]
-
Q3: How can I improve the sensitivity of my rare sugar analysis?
A3: Low sensitivity is a common limitation in CE. Here are some strategies to enhance it:
-
Derivatization with a Fluorophore: Pre-column derivatization with a fluorescent tag allows for highly sensitive laser-induced fluorescence (LIF) detection.[3][4]
-
On-line Concentration Techniques: Methods like field-amplified sample stacking (FASS) can be employed to concentrate the sample within the capillary before separation.[5][6]
-
Optimize Injection Parameters: Increasing the injection time or pressure can introduce more sample into the capillary, but this must be balanced against the risk of overloading.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the capillary electrophoresis of rare sugars.
Poor Resolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Buffer System | Optimize BGE pH and concentration. For neutral sugars, utilize borate complexation or derivatization. | Improved separation of sugar isomers. |
| Suboptimal Temperature | Adjust the capillary temperature. Start with a lower temperature and gradually increase. | Sharper peaks and better resolution. |
| Incorrect Applied Voltage | Optimize the applied voltage. Lower the voltage to reduce Joule heating. | Reduced band broadening and improved resolution. |
| Sample Overload | Reduce the sample concentration or injection time/pressure. | Symmetrical and narrower peaks. |
| Electroosmotic Flow (EOF) Issues | Use a coated capillary to suppress or reverse the EOF.[1] | Consistent migration times and improved resolution. |
Peak Shape Problems (Tailing, Broadening)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Analyte-Wall Interaction | Use a coated capillary. Adjust BGE pH or ionic strength. | Symmetrical peak shape. |
| Joule Heating | Decrease the applied voltage or use a larger diameter capillary. | Sharper peaks. |
| Sample Matrix Effects | Ensure the sample is dissolved in a buffer compatible with the BGE. | Improved peak symmetry. |
| Capillary Contamination | Implement a thorough capillary washing procedure between runs. | Consistent peak shapes. |
Inconsistent Migration Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Fluctuations in EOF | Use a coated capillary or add modifiers to the BGE to stabilize the EOF. | Reproducible migration times. |
| Temperature Variations | Ensure precise temperature control of the capillary. | Consistent migration times. |
| Buffer Depletion | Replace the buffer vials after a set number of runs. | Stable baseline and reproducible migration times. |
| Capillary Aging | Replace the capillary after a certain number of injections. | Restored performance and reproducibility. |
Experimental Protocols
Protocol 1: Borate Complexation for Enhanced Resolution of Underivatized Sugars
This method leverages the formation of charged complexes between borate ions and the diol groups of sugars, enabling their separation by CE.[7][8]
Materials:
-
Background Electrolyte (BGE): 50-150 mM sodium borate buffer, pH 7.0-10.5.[7][8]
-
Capillary: Uncoated fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., 50 cm total length, 40 cm effective length).
-
Sample: Rare sugars dissolved in deionized water or a low-ionic-strength buffer.
Method:
-
Capillary Conditioning:
-
Flush the new capillary with 1 M NaOH for 20 minutes.
-
Flush with deionized water for 10 minutes.
-
Flush with the BGE for 30 minutes.
-
-
Sample Injection:
-
Inject the sample hydrodynamically at 50 mbar for 5 seconds.
-
-
Separation:
-
Apply a voltage of 15-25 kV.
-
Maintain the capillary temperature at 20-25°C.
-
-
Detection:
-
Use indirect UV detection at a wavelength where the BGE has strong absorbance (e.g., 254 nm).
-
Protocol 2: Pre-column Derivatization with 8-aminopyrene-1,3,6-trisulfonic acid (APTS) for LIF Detection
This protocol describes the labeling of reducing sugars with APTS for highly sensitive analysis by CE-LIF.[3]
Materials:
-
Derivatization Reagent: 0.02 M APTS in 15% acetic acid.
-
Reducing Agent: 1 M sodium cyanoborohydride (Note: This is a toxic reagent and should be handled with care. A safer alternative is 2-picoline borane).[3]
-
Sample: Dried rare sugar sample.
-
BGE: 25 mM ammonium acetate with 0.3% polyethylene oxide (PEO), pH 4.5.[9]
Method:
-
Derivatization:
-
Dissolve the dried sugar sample in the APTS solution.
-
Add the reducing agent.
-
Incubate at 37-55°C for 2-4 hours.
-
Remove excess derivatization reagents if necessary to improve resolution.[3]
-
-
Capillary Conditioning:
-
Condition the capillary as described in Protocol 1.
-
-
Sample Injection:
-
Inject the derivatized sample hydrodynamically at 50 mbar for 2-5 seconds.
-
-
Separation:
-
Apply a voltage of -20 to -30 kV (reverse polarity).
-
Maintain the capillary temperature at 25°C.
-
-
Detection:
-
Use a LIF detector with an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm.
-
Protocol 3: Micellar Electrokinetic Chromatography (MEKC) for Separation of Derivatized Sugars
MEKC is a powerful technique for separating both neutral and charged molecules based on their partitioning between a micellar pseudo-stationary phase and the aqueous buffer.[10][11][12]
Materials:
-
BGE: 25 mM sodium tetraborate buffer containing 50 mM sodium dodecyl sulfate (SDS), pH 9.0.
-
Sample: Derivatized rare sugars (e.g., with 4-aminobenzonitrile).[13]
-
Capillary: Uncoated fused-silica capillary.
Method:
-
Capillary Conditioning:
-
Condition the capillary as described in Protocol 1.
-
-
Sample Injection:
-
Inject the sample hydrodynamically.
-
-
Separation:
-
Apply a voltage of 15-25 kV.
-
Maintain the capillary temperature at 25°C.
-
-
Detection:
-
Use UV detection at the appropriate wavelength for the derivatizing agent.
-
Visualizations
Caption: General workflow for rare sugar analysis by capillary electrophoresis.
Caption: Decision tree for troubleshooting poor resolution in CE.
Caption: Borate complexation of a neutral sugar for CE analysis.
References
- 1. Improving Peak Resolution when Using Capillary Electrophoresis [sciex.com]
- 2. agilent.com [agilent.com]
- 3. Simultaneous Determination of Reducing Sugars in Honey by Capillary Zone Electrophoresis with LIF Detection Using Low-Toxicity 2-Picoline Borane and APTS for Pre-Capillary Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of mono-, di- and oligosaccharides by CE using a two-stage derivatization method and LIF detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches to Enhancing the Sensitivity of Carbohydrate Separations in Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of electrophoretic behavior of sugar isomers by microchip electrophoresis coupled with videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of borate complexation on the electrophoretic behavior of 2-AA derivatized saccharides in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Borate complexation of flavonoid-O-glycosides in capillary electrophoresis. II. Separation of flavonoid-3-O-glycosides differing in their sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 11. Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations | Separation Science [sepscience.com]
- 12. longdom.org [longdom.org]
- 13. Capillary electrophoresis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting D-Psicose instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Psicose in solution.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound instability in aqueous solutions?
A1: The primary causes of this compound (also known as D-Allulose) instability in solution are non-enzymatic browning reactions, specifically the Maillard reaction and caramelization. The rates of these degradation pathways are significantly influenced by temperature and pH.[1][2] Under certain conditions, epimerization back to D-fructose can also occur.
Q2: How do temperature and pH affect the stability of this compound?
A2: this compound degradation increases with elevated temperatures and higher pH levels.[1][2] It is relatively stable at lower temperatures and in acidic to neutral conditions. Alkaline conditions, especially when combined with heat, can lead to significant degradation.
Q3: What is the Maillard reaction and how does it affect my this compound solution?
A3: The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar (like this compound) and the amino group of an amino acid, peptide, or protein.[3] This reaction can lead to a decrease in the concentration of this compound, the formation of brown pigments (browning), and the generation of various flavor and aroma compounds.[1][4] The rate of the Maillard reaction is influenced by temperature, pH, and the type of amino acids present.[4]
Q4: What is caramelization and how is it relevant to this compound solutions?
A4: Caramelization is the browning of sugar through pyrolysis, which occurs at high temperatures. Unlike the Maillard reaction, it does not require the presence of amino acids.[5] Heating this compound solutions to high temperatures can induce caramelization, leading to a decrease in its concentration, a drop in pH due to the formation of acidic products, and the development of a brown color.[2]
Q5: Can this compound revert to D-fructose in solution?
A5: Yes, the epimerization of D-fructose to this compound is a reversible reaction.[6] The equilibrium between this compound and D-fructose can be influenced by factors such as temperature and the presence of certain ions. For instance, the addition of borate can shift the equilibrium towards this compound by forming a complex with it.[7]
Q6: How should I store my this compound solutions to ensure stability?
A6: To maximize stability, this compound solutions should be stored at low temperatures (refrigerated or frozen) and in a tightly sealed container to prevent contamination. For long-term storage, it is advisable to prepare solutions in a buffer with a slightly acidic to neutral pH (around pH 4.0-7.0). Avoid high temperatures and alkaline conditions.
Troubleshooting Guide
Problem 1: My this compound solution is turning brown.
| Possible Cause | Solution |
| Maillard Reaction: Your solution may contain amino acids (e.g., from cell culture media, protein preparations) and is being stored at a temperature that promotes this reaction. | Store the solution at a lower temperature (2-8°C). If possible for your application, use a buffer with a pH below 7.0. Consider using components that are free of amino acids if not essential for your experiment. |
| Caramelization: The solution has been exposed to high temperatures. | Avoid heating the solution unless necessary for your protocol. If heating is required, use the lowest effective temperature for the shortest possible duration. |
| Contamination: Microbial growth can cause discoloration. | Filter-sterilize your this compound solution and handle it under aseptic conditions. |
Problem 2: The concentration of this compound in my solution is decreasing over time.
| Possible Cause | Solution |
| Degradation: As mentioned above, the Maillard reaction and caramelization are the primary degradation pathways. | Review your storage and experimental conditions. Refer to the data tables below to understand the expected stability under your specific pH and temperature. Lowering the temperature and pH (if possible) will slow down degradation. |
| Epimerization: this compound may be converting back to D-fructose. | While this is an equilibrium process, minimizing heat exposure can help maintain the desired concentration of this compound. |
| Incorrect Quantification: Your analytical method may not be accurately measuring the this compound concentration. | Calibrate your analytical instrument (e.g., HPLC) with a fresh, high-purity this compound standard. Ensure your method can adequately separate this compound from potential degradation products or its epimer, D-fructose. |
Problem 3: Crystals are forming in my this compound solution.
| Possible Cause | Solution |
| Supersaturation: The concentration of this compound is above its solubility limit at the storage temperature. | Gently warm the solution to redissolve the crystals. If the problem persists, you may need to work with a lower concentration of this compound. |
| Low Temperature Storage: Solubility decreases at lower temperatures. | If you need to store the solution at a low temperature, consider preparing a slightly less concentrated stock solution. |
| Nucleation Sites: The presence of impurities or scratches on the container can promote crystallization. | Use high-purity this compound and clean, smooth storage containers. Filtering the solution can also help remove potential nucleation sites. |
Data Presentation
Table 1: Effect of Temperature on the Stability of a 40% (w/w) this compound Solution during Caramelization (pH 6.5) over 24 hours. [2]
| Temperature (°C) | Residual this compound (%) |
| 60 | Largely unaltered |
| 80 | Gradual decrease |
| 100 | 84.1 |
Table 2: Effect of pH on the Stability of a 40% (w/w) this compound Solution during Caramelization at 100°C over 24 hours. [2]
| Initial pH | Residual this compound (%) after 8 hours |
| 4.0 | ~95 |
| 6.5 | ~90 |
| 9.0 | ~80 |
| 11.0 | ~60 |
Table 3: Effect of Temperature on the Stability of a 0.05 M this compound Solution with 0.05 M Glycine (Maillard Reaction) at pH 6.5 over 120 minutes. [2]
| Temperature (°C) | Residual this compound (%) |
| 60 | ~100 |
| 80 | ~95 |
| 100 | ~85 |
Table 4: Effect of pH on the Stability of a 0.05 M this compound Solution with 0.05 M Glycine (Maillard Reaction) at 100°C over 120 minutes. [2]
| Initial pH | Residual this compound (%) |
| 4.0 | ~90 |
| 6.5 | ~85 |
| 9.0 | ~70 |
| 11.0 | <10 |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This protocol is adapted from a method for monitoring the enzymatic conversion of D-fructose to this compound.
1. Instrumentation and Columns:
- HPLC system with a Refractive Index Detector (RID).
- Aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase:
- Acetonitrile and water (80:20 v/v).
- The mobile phase should be filtered and degassed before use.
3. Chromatographic Conditions:
- Flow rate: 1.0 mL/min.
- Injection volume: 10-20 µL.
- Column temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
- Detector temperature: Same as column temperature.
- Run time: Approximately 10 minutes (this compound typically elutes before D-fructose).
4. Standard and Sample Preparation:
- Prepare a stock solution of high-purity this compound in the mobile phase or a suitable solvent (e.g., water) at a known concentration (e.g., 1 mg/mL).
- Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05% to 0.5%.
- Dilute experimental samples to fall within the calibration range.
5. Analysis:
- Inject the standards to generate a calibration curve.
- Inject the experimental samples.
- Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. Navigating the Challenges of Stability Testing | Pharmacy Prof Dvpt [ce.pharmacy.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. separation-and-identification-of-forced-degradation-products-of-lofexidine-by-using-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 5. fda.gov [fda.gov]
- 6. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of Maillard Reaction Products on Growth of the Aerobic Marine Hyperthermophilic Archaeon Aeropyrum pernix - PMC [pmc.ncbi.nlm.nih.gov]
D-Psicose Crystallization Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during D-psicose crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the this compound solution for starting crystallization?
A1: To initiate crystallization, the this compound solution should be in a supersaturated state. A concentration of 70% to 85% (g/g) is generally recommended for effective crystal formation.[1]
Q2: What is the role of temperature in this compound crystallization?
A2: Temperature is a critical factor that is used to control the supersaturation of the this compound solution. Typically, the solution is concentrated at a higher temperature (around 60°C to 70°C) and then cooled to induce crystallization.[1] The cooling rate can significantly impact crystal size and yield.
Q3: Should I use seed crystals to initiate this compound crystallization?
A3: Yes, adding this compound seed crystals is a common practice to control the crystallization process. The addition of seeds in a supersaturated solution within the metastable zone promotes the growth of existing crystals rather than the formation of new, smaller crystals.[1][2] A typical amount of seed crystals to add is between 0.01% and 1% (g/g) based on the total amount of this compound in the solution.[1][3]
Q4: Why is the purity of the this compound solution important for crystallization?
A4: Impurities in the this compound solution can inhibit crystal growth and affect the final purity of the crystals. It is recommended to remove impurities through processes like decoloring and desalting using ion exchange resins before attempting crystallization.[1] For optimal results, the this compound content in the solution should be 90% to 95% or higher.[2]
Q5: What is the "metastable zone" and why is it important for this compound crystallization?
A5: The metastable zone is a range of supersaturation where spontaneous crystal nucleation does not occur, but existing crystals can grow.[1][2] Operating within this zone by carefully controlling temperature and concentration allows for the growth of larger, more uniform crystals.
Troubleshooting Guide
Issue 1: this compound solution fails to crystallize.
| Possible Cause | Troubleshooting Step |
| Insufficient supersaturation | Concentrate the this compound solution to a higher Brix level (80-85%).[2] |
| Solution is not in the metastable zone | Ensure the temperature and concentration are within the metastable range. This can be achieved by controlled cooling of the supersaturated solution.[1] |
| Absence of nucleation sites | Add this compound seed crystals (0.01% to 1% g/g) to induce crystallization.[1][3] |
| Presence of impurities | Purify the this compound solution using techniques like ion exchange chromatography to remove substances that may inhibit crystallization.[1] |
Issue 2: The resulting this compound crystals are too small.
| Possible Cause | Troubleshooting Step |
| Rapid cooling | Employ a slower cooling rate to allow for crystal growth rather than new nucleation. For example, a rate of 0.08°C to 0.31°C per hour has been used.[2] |
| High degree of supersaturation | Operate within the metastable zone to promote the growth of existing seed crystals instead of forming many new small crystals.[2] |
| Insufficient crystallization time | Allow for a longer crystallization period, for instance, 80 to 120 hours, to enable the crystals to grow larger.[2] |
Issue 3: Difficulty in separating this compound crystals from the mother liquor.
| Possible Cause | Troubleshooting Step |
| High viscosity of the mother liquor | This is often due to a high concentration of the solution. While a high concentration is needed for crystallization, optimizing the final temperature and crystal size can aid separation. |
| Fine crystal size | Larger crystals are easier to separate. Refer to the troubleshooting steps for small crystals to improve crystal size, which will facilitate easier separation by centrifugation.[2] |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
This protocol focuses on a slow cooling method to achieve high-purity this compound crystals.
-
Preparation of Purified this compound Solution:
-
Start with a this compound solution and pass it through a column with a cation exchange resin, followed by a column with an anion exchange resin to desalt the solution.[1]
-
For further purification, use chromatography with an ion exchange resin containing a calcium active group to achieve a purity of at least 95% (w/w).[1][2]
-
-
Concentration:
-
Crystallization:
-
Crystal Separation and Drying:
-
Separate the this compound crystals from the mother liquor using a centrifuge.
-
Dry the separated crystals.
-
Protocol 2: Rapid Cooling and Seeded Crystallization
This protocol utilizes a more rapid initial cooling followed by a seeded crystallization phase.
-
Preparation and Concentration:
-
Prepare and concentrate the this compound solution to 80-85 Brix (%) as described in Protocol 1.
-
-
Rapid Cooling:
-
Seeding and Crystallization:
-
Introduce the cooled solution into a crystallization device.
-
Add this compound seed crystals in an amount of 10 ppm to 100 ppm (v/v) based on the initial amount of this compound.[2]
-
Maintain the temperature between 30°C and 40°C for the duration of the crystallization, which can be between 80 and 120 hours.[2] To promote crystal growth, consider repeated heating and cooling cycles within this temperature range.[2]
-
-
Separation and Drying:
-
Separate and dry the crystals as described in Protocol 1.
-
Quantitative Data Summary
| Parameter | Protocol 1: Controlled Cooling[2] | Protocol 2: Rapid Cooling & Seeding[2][3] |
| Initial Purity | ≥ 95% (w/w) | ≥ 95% (w/w) |
| Concentration (Brix) | 82.5% | 80 - 85% |
| Initial Temperature | 50°C | N/A (Cooled before seeding) |
| Final Temperature | 35°C | 30 - 40°C |
| Cooling Rate | 0.08 - 0.30°C / hour | 5 - 20°C / hour (initial cooling) |
| Seed Amount | Not specified (can be used) | 10 - 100 ppm (v/v) |
| Crystallization Time | 50 - 200 hours | 80 - 120 hours |
| Resulting Purity | 97.9 - 98.9% (w/w) | ≥ 98% (w/w) |
| Yield | 17.2 - 24.5% | Not specified |
Visualizations
Caption: General experimental workflow for this compound crystallization.
Caption: Troubleshooting decision tree for this compound crystallization.
References
Technical Support Center: Scaling Up D-Psicose Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the production of D-Psicose (also known as D-Allulose) for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for scaling up this compound production?
A1: The most common and scalable method for this compound production is the enzymatic isomerization of D-fructose.[1][2][3] This is typically achieved using enzymes like this compound 3-epimerase (DPEase) or D-tagatose 3-epimerase (D-TE).[1][2][3] For larger scale and continuous production, using immobilized enzymes or whole-cell biocatalysts is recommended to enhance enzyme stability and reusability.[1][4][5] Microbial fermentation is an emerging method with high potential for future large-scale, cost-effective production, but it is still largely in the research and development phase.[1][2]
Q2: What is the typical conversion rate of D-fructose to this compound?
A2: The enzymatic conversion of D-fructose to this compound is a reversible reaction, and the equilibrium typically favors D-fructose, leading to conversion rates of around 25-40%.[1][2] However, various strategies can be employed to improve this yield.
Q3: How can I purify this compound from the reaction mixture?
A3: After the enzymatic reaction, the mixture will contain this compound, unreacted D-fructose, and the enzyme. Common purification methods include:
-
Chromatography: Ion-exchange chromatography is effective for separating this compound from D-fructose.[2]
-
Selective Fermentation: Using baker's yeast (Saccharomyces cerevisiae) can selectively remove the remaining D-fructose, as it is fermented by the yeast while this compound is not.[6]
-
Crystallization: After concentrating the purified solution, this compound can be crystallized, often with the addition of a solvent like ethanol.[6]
Q4: What analytical methods are suitable for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is a widely used and reliable method for the quantification of this compound.[7][8][9] Capillary Electrophoresis (CE) has also been shown to be an effective and sensitive method for separating and quantifying this compound in the presence of other sugars like D-fructose and D-glucose.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield (<25%) | Thermodynamic equilibrium of the isomerization reaction.[11] | - Increase Substrate Concentration: A higher initial D-fructose concentration can shift the equilibrium towards product formation. - Add Borate: Borate forms a complex with this compound, effectively removing it from the equilibrium and driving the reaction forward. This can significantly increase the conversion yield. - Consider a Multi-Enzyme Cascade System: A redox-driven, two-step biotransformation can achieve a much higher conversion rate (up to 90%) by overcoming the thermodynamic limitations of isomerization.[11] |
| Enzyme Instability/Loss of Activity | Suboptimal reaction conditions (pH, temperature). Proteolysis or denaturation of free enzyme. | - Optimize Reaction Conditions: Ensure the pH and temperature are at the optimal levels for the specific epimerase being used (e.g., pH 6.0-8.0, 50-60°C for many DPEases). - Immobilize the Enzyme: Immobilizing the enzyme on a solid support (e.g., alginate beads, resin) or using whole-cell biocatalysts significantly improves thermal and pH stability and allows for reuse.[4] - Add Metal Cofactors: Some epimerases require metal ions like Mn²⁺ or Co²⁺ for optimal activity and stability.[1] |
| Difficulty in Purifying this compound | Inefficient separation of this compound and D-fructose due to their structural similarity. | - Optimize Chromatography Conditions: Adjust the mobile phase composition, flow rate, and temperature of your chromatography system. - Employ Selective Fructose Removal: Use baker's yeast to selectively ferment and remove residual D-fructose before final purification steps.[6] - Enzymatic Fructose Removal: A system with immobilized glucose isomerase and glucose oxidase can convert fructose to gluconic acid, which is easily separated by anion exchange resin. |
| Inaccurate Quantification of this compound | Co-elution of sugars in HPLC. Inappropriate analytical method. | - Optimize HPLC Method: Use a suitable column (e.g., aminopropyl silane) and mobile phase (e.g., acetonitrile:water) to achieve good resolution between this compound and D-fructose.[7][9] - Use Capillary Electrophoresis (CE): CE can provide excellent resolution for sugar analysis and is a sensitive alternative to HPLC.[10] |
Quantitative Data Summary
Table 1: Comparison of this compound Production Methods
| Production Method | Substrate | Key Enzyme(s) | Typical Conversion Rate | Key Advantages | Key Disadvantages | References |
| Enzymatic Isomerization (Free Enzyme) | D-Fructose | This compound 3-epimerase (DPEase) / D-tagatose 3-epimerase (D-TE) | 25-40% | Simple setup | Low yield, enzyme instability, costly enzyme replacement | [1],[2] |
| Enzymatic Isomerization (Immobilized Enzyme) | D-Fructose | Immobilized DPEase / D-TE | 20-30% (single pass), higher with recycling | Enhanced enzyme stability and reusability, suitable for continuous production | Lower initial conversion rate compared to free cells, potential mass transfer limitations | ,[4], |
| Whole-Cell Biocatalysis | D-Fructose | Recombinant cells expressing DPEase (e.g., E. coli, B. subtilis) | ~29% | No need for enzyme purification, cost-effective | Lower conversion than free enzyme, potential for side reactions | [4] |
| Multi-Enzyme Cascade System | D-Fructose | DPEase, Ribitol 2-dehydrogenase, Formate dehydrogenase, NADH oxidase | Up to 90% | Overcomes thermodynamic equilibrium, high theoretical conversion | More complex system with multiple enzymes and cofactors | [11] |
| Microbial Fermentation | D-Glucose, D-Fructose, and other carbon sources | Genetically engineered E. coli | Under development | Potential for high yield and low cost from inexpensive substrates | Not yet at industrial production scale, requires extensive metabolic engineering | [1],[2] |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound using Immobilized this compound 3-epimerase (DPEase)
This protocol describes a general procedure for the production of this compound using an immobilized epimerase, a common method for enhancing enzyme stability and enabling continuous production.
1. Enzyme Immobilization:
-
Objective: To immobilize the DPEase onto a solid support.
-
Materials: Purified DPEase, sodium alginate solution (2% w/v), calcium chloride solution (0.2 M).
-
Procedure:
-
Mix the purified DPEase solution with the sodium alginate solution.
-
Extrude the mixture dropwise into the calcium chloride solution with gentle stirring.
-
Allow the resulting Ca-alginate beads containing the immobilized enzyme to harden for at least 1 hour.
-
Wash the beads with buffer (e.g., 50 mM Tris-HCl, pH 7.5) to remove excess calcium chloride and unbound enzyme.
-
2. Enzymatic Reaction:
-
Objective: To convert D-fructose to this compound using the immobilized enzyme.
-
Materials: Immobilized DPEase beads, D-fructose solution (e.g., 50% w/v in 50 mM Tris-HCl buffer, pH 7.5), 1 mM MnCl₂.
-
Procedure:
-
Pack the immobilized DPEase beads into a column.
-
Equilibrate the column by passing the reaction buffer through it.
-
Continuously pump the D-fructose substrate solution through the column at a controlled flow rate and temperature (e.g., 55°C).
-
Collect the effluent from the column, which will contain a mixture of this compound and unreacted D-fructose.
-
3. Product Analysis:
-
Objective: To quantify the amount of this compound produced.
-
Method: Analyze the collected effluent using HPLC with a refractive index detector (RID).
-
HPLC Conditions (Example):
Protocol 2: Purification of this compound using Selective Fermentation
This protocol outlines the removal of residual D-fructose from the reaction mixture using baker's yeast.
-
Objective: To selectively remove D-fructose from the product mixture.
-
Materials: Reaction mixture containing this compound and D-fructose, baker's yeast (Saccharomyces cerevisiae), sterile water.
-
Procedure:
-
Adjust the pH of the reaction mixture to a range suitable for yeast fermentation (e.g., pH 4.5-5.5).
-
Inoculate the mixture with an appropriate amount of baker's yeast.
-
Incubate the mixture under conditions that promote fermentation (e.g., 30°C) with gentle agitation.
-
Monitor the D-fructose concentration periodically using HPLC or a glucose/fructose assay kit.
-
Once the D-fructose is consumed, centrifuge the mixture to pellet the yeast cells.
-
Collect the supernatant containing the purified this compound.
-
The supernatant can then be further concentrated and crystallized.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways relevant to metabolic diseases, making it a molecule of interest for preclinical studies.
Caption: Key signaling pathways modulated by this compound in preclinical models.
Experimental Workflow for this compound Production and Purification
The following diagram illustrates a typical workflow for the production and purification of this compound for preclinical studies.
Caption: General experimental workflow for this compound production and purification.
References
- 1. Low-calorie sweetener this compound promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-allulose Ameliorates Metabolic Dysfunction in C57BL/KsJ-db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Allulose Ameliorates Dysregulated Macrophage Function and Mitochondrial NADH Homeostasis, Mitigating Obesity-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: D-psicose 3-epimerase Immobilization
Welcome to the technical support center for D-psicose 3-epimerase (DPEase) immobilization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of immobilized DPEase.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of immobilizing this compound 3-epimerase?
Immobilizing this compound 3-epimerase (DPEase) offers several key advantages over using the free enzyme in solution. Primarily, immobilization enhances the enzyme's stability, particularly its resistance to changes in temperature and pH.[1][2] This increased stability allows for reactions to be carried out under a wider range of conditions. Furthermore, immobilized enzymes can be easily separated from the reaction mixture, which simplifies the product purification process and allows for the enzyme to be reused across multiple reaction cycles.[1][3] This reusability can significantly lower production costs.[3] Some immobilization techniques have also been shown to enhance the catalytic activity of DPEase compared to its free form.[1][2]
Q2: Which immobilization techniques are commonly used for this compound 3-epimerase?
Several techniques have been successfully employed for the immobilization of this compound 3-epimerase. Common methods include:
-
Covalent Attachment: This method involves forming stable covalent bonds between the enzyme and a support material. One example is the use of amino-epoxide supports, which can involve a multi-step process of ion exchange, covalent binding, crosslinking with agents like glutaraldehyde, and a final blocking step.[4][5]
-
Biomineralization (Hybrid Nanoflowers): This technique involves the formation of hybrid organic-inorganic nanoflowers. DPEase acts as the organic component, and a metal phosphate, such as cobalt phosphate, serves as the inorganic component.[1][2]
-
Immobilization on Artificial Oil Bodies (AOBs): In this approach, DPEase is fused with oleosin, a structural protein found in seed oil bodies. This fusion protein is then reconstituted into artificial oil bodies, achieving simultaneous purification, refolding, and immobilization.[3]
-
Entrapment: Whole recombinant cells expressing DPEase can be immobilized by entrapment within a porous matrix, such as calcium alginate gel beads.[6]
-
Adsorption: DPEase can be physically adsorbed onto various carriers, such as Duolite A568 beads.[7]
Q3: How does immobilization affect the optimal pH and temperature of this compound 3-epimerase?
The process of immobilization can alter the optimal operating conditions for this compound 3-epimerase.
-
pH: The optimal pH can either increase or decrease depending on the immobilization method and the support material used. For instance, immobilization on artificial oil bodies has been shown to decrease the optimal pH of the enzyme.[3] Conversely, when immobilized on Duolite A568 beads in the presence of borate, the maximal activity was observed at a higher pH (pH 9.0) compared to the free enzyme.[7] Immobilization in the form of a nanoflower has been reported to shift the optimal pH to 8.5.[1][2]
-
Temperature: Generally, immobilization tends to increase the optimal temperature for DPEase activity. For example, immobilization on an amino-epoxide support increased the optimal reaction temperature by 5°C.[4] Similarly, immobilization on artificial oil bodies also resulted in an increased optimal temperature.[3] However, in some cases, such as with the DPEase-nanoflower, the optimal temperature remained the same as the free enzyme (60°C), but the immobilized enzyme exhibited significantly higher thermal stability over a broader temperature range.[1]
Q4: Can immobilized this compound 3-epimerase be reused?
Yes, a significant advantage of immobilization is the ability to reuse the enzyme. The reusability of immobilized DPEase has been demonstrated with various techniques:
-
DPEase-nanoflowers have been shown to retain about 90% of their initial activity after six reaction cycles.[1]
-
Artificial oil body-immobilized DPEase retained over 50% of its initial activity after five cycles.[3]
-
Whole recombinant Bacillus subtilis cells immobilized in Ca-alginate gel beads could be recycled for at least six batches.[6]
Troubleshooting Guides
Issue 1: Low Enzyme Activity After Immobilization
Possible Causes:
-
Enzyme Denaturation: The immobilization process itself, including the chemicals and conditions used, may have caused the enzyme to denature.
-
Incorrect Immobilization Conditions: Factors such as enzyme load, temperature, pH, and the concentration of crosslinking agents during immobilization can significantly impact the final activity.[4] For example, using an excessive concentration of glutaraldehyde for crosslinking can negatively affect enzyme activity.
-
Mass Transfer Limitations: The support material may hinder the substrate's access to the enzyme's active site or the product's diffusion away from it.
-
Suboptimal Assay Conditions: The optimal pH and temperature of the enzyme may have shifted after immobilization.[3][4] Using the assay conditions for the free enzyme may result in lower apparent activity.
Solutions:
-
Optimize Immobilization Parameters: Systematically vary the enzyme dosage, incubation time, temperature, and pH during the immobilization process to find the optimal conditions for activity recovery.[4]
-
Adjust Crosslinker Concentration: If using a crosslinking agent like glutaraldehyde, test a range of concentrations to find the balance between stable immobilization and retained enzyme activity.
-
Re-evaluate Optimal Reaction Conditions: Determine the new optimal pH and temperature for the immobilized enzyme by assaying its activity over a range of pH values and temperatures.[1][4]
-
Choose a Different Support Material: If mass transfer limitations are suspected, consider using a support with a larger pore size or a different surface chemistry.
Issue 2: Poor Reusability and Stability of Immobilized Enzyme
Possible Causes:
-
Enzyme Leaching: The enzyme may not be securely attached to the support and could be detaching during the reaction or washing steps. This is more common with physical adsorption methods.
-
Mechanical Instability of the Support: The support material itself may be degrading under the reaction or washing conditions.
-
Enzyme Inactivation Over Time: Even with enhanced stability, the immobilized enzyme can still be inactivated by prolonged exposure to harsh reaction conditions.
Solutions:
-
Strengthen Enzyme Attachment: If using covalent binding, ensure that the reaction conditions are optimal for bond formation. Consider adding a crosslinking step with an agent like glutaraldehyde to create more robust attachments.[4]
-
Select a Robust Support Material: Choose a support material that is chemically and mechanically stable under your experimental conditions.
-
Optimize Reaction and Storage Conditions: Even for immobilized enzymes, it is crucial to operate within their stable pH and temperature range to maximize their operational lifespan. Store the immobilized enzyme in an appropriate buffer and at a recommended temperature when not in use.
-
Consider a Different Immobilization Strategy: If leaching remains an issue, consider switching from physical adsorption to a covalent binding or entrapment method for a more permanent attachment.
Data Presentation
Table 1: Comparison of Free and Immobilized this compound 3-epimerase Properties
| Property | Free DPEase | Immobilized DPEase (Amino-Epoxide Support)[4] | Immobilized DPEase (Nanoflower)[1][2] | Immobilized DPEase (Artificial Oil Bodies)[3] | Immobilized DPEase (Duolite A568)[7] |
| Optimal pH | 7.5 - 8.0 | ~7.5 | 8.5 | Decreased from free enzyme | 9.0 (with borate) |
| Optimal Temperature | 50°C - 60°C | 55°C | 60°C | Increased from free enzyme | 55°C (with borate) |
| Thermal Stability | Residual activity of 12.5% after 2h at 60°C | Residual activity of 40.9-52.3% after 2h at 60°C | Enhanced thermal stability | Similar to free enzyme | Half-life increased 4.2-fold at 50°C (with borate) |
| Reusability | Not applicable | Not specified | ~90% activity after 6 cycles | >50% activity after 5 cycles | Not specified |
| Specific Activity | 5.0 U/mg | 103.5 - 138.8 U/g support | 36.2 U/mg | Not specified | Not specified |
Experimental Protocols
Protocol 1: Immobilization of this compound 3-epimerase on Amino-Epoxide Support [4]
This protocol is based on the method described for immobilization on ReliZyme HFA403/M.
-
Ion Exchange:
-
Suspend the amino-epoxide support in a buffer solution (e.g., 50 mM phosphate buffer, pH 7.5).
-
Add the DPEase solution to the support suspension. The optimal enzyme load should be determined experimentally (e.g., starting with 200 U/g of support).
-
Incubate at a controlled temperature (e.g., 20°C) with gentle agitation for a specified time (e.g., 8 hours) to allow for ionic binding of the enzyme to the support.
-
-
Covalent Binding:
-
Continue the incubation from the previous step for an extended period (e.g., an additional 12 hours) to facilitate the formation of covalent bonds between the enzyme and the epoxide groups on the support.
-
-
Glutaraldehyde Crosslinking:
-
After the covalent binding step, add glutaraldehyde to the suspension to a final concentration that has been optimized (e.g., 0.005-0.1%).
-
Incubate for a defined period (e.g., 1 hour) to crosslink the enzyme molecules, further stabilizing the immobilized preparation.
-
-
Blocking (Optional but Recommended):
-
To block any remaining reactive epoxy groups on the support, add a blocking agent such as glycine.
-
Incubate for an extended period (e.g., 16 hours).
-
-
Washing and Storage:
-
Wash the immobilized enzyme preparation thoroughly with buffer to remove any unbound enzyme and reagents.
-
Store the immobilized DPEase in an appropriate buffer at 4°C until use.
-
Protocol 2: this compound 3-epimerase Activity Assay [8][9][10]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM EPPS buffer, pH 8.0).
-
Prepare a substrate solution of D-fructose in the reaction buffer (e.g., 1.0% w/v).
-
If the enzyme requires a cofactor, add it to the reaction mixture (e.g., 1 mM Mn²⁺).
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at the optimal temperature for the specific DPEase being used (e.g., 50°C for the free enzyme, or the determined optimum for the immobilized form).
-
Add a known amount of free or immobilized DPEase to initiate the reaction.
-
Incubate the reaction for a specific time (e.g., 5-10 minutes), ensuring that the reaction is within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by boiling the mixture at 100°C for a few minutes to denature the enzyme.
-
-
Product Quantification:
-
Quantify the amount of this compound produced using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
One unit of DPEase activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified reaction conditions.
-
Visualizations
Caption: General workflow for the immobilization of this compound 3-epimerase.
Caption: Troubleshooting guide for low activity of immobilized this compound 3-epimerase.
References
- 1. Preparation of a Flower-Like Immobilized this compound 3-Epimerase with Enhanced Catalytic Performance [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Immobilization of Clostridium cellulolyticum this compound 3-epimerase on artificial oil bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improved Performance of this compound 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High production of this compound from d-fructose by immobilized whole recombinant Bacillus subtilis cells expressing this compound 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Thermostability of this compound 3-Epimerase from Clostridium bolteae through Rational Design and Engineering of New Disulfide Bridges [mdpi.com]
- 10. Improvement in the Thermostability of this compound 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Co-factor Regeneration in Enzymatic D-Psicose Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the enzymatic production of D-psicose.
Frequently Asked Questions (FAQs)
Q1: What co-factor is required for this compound 3-epimerase (DPEase) in the conversion of D-fructose to this compound?
A: A common point of clarification is that this compound 3-epimerase (DPEase), and its related enzyme D-tagatose 3-epimerase (DTEase), which are primarily used for the conversion of D-fructose to this compound, are cofactor-independent enzymes.[1] They do not require co-factors such as NAD+/NADH or NADP+/NADPH for their catalytic activity. However, some DPEases may require metal ions, such as Mn2+ or Co2+, for optimal activity and stability.[1][2][3]
Q2: If DPEase is co-factor independent, why is co-factor regeneration relevant in the context of this compound production?
A: While the direct epimerization of D-fructose to this compound does not require a co-factor, co-factor regeneration becomes crucial in multi-enzyme cascade reactions or when producing this compound from alternative substrates. For instance, if this compound production starts from D-glucose, it involves the action of enzymes like xylose isomerase.[2] In more complex biosynthetic pathways involving oxidoreductases to produce precursor sugars, co-factors like NAD(P)H are essential, and their regeneration is necessary for process efficiency and cost-effectiveness.[4][5]
Q3: What are the common methods for regenerating NAD(P)H in enzymatic reactions?
A: There are several established methods for in situ co-factor regeneration. The most common is the enzyme-coupled method, where a second enzyme-substrate system is used to regenerate the co-factor. A popular system is the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NADP+ to NADPH. Another example is formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide, reducing NAD+ to NADH.[6][7] Other methods include electrochemical, photochemical, and whole-cell regeneration systems.[6][8]
Q4: What is the typical conversion yield of D-fructose to this compound?
A: The enzymatic epimerization of D-fructose to this compound is a reversible reaction. The equilibrium ratio typically favors D-fructose. Conversion yields are generally in the range of 25-33% under optimal conditions.[1][9][10]
Q5: What factors can inhibit the activity of this compound 3-epimerase?
A: Enzyme activity can be inhibited by factors such as suboptimal pH and temperature. The presence of certain metal ions can also inhibit activity. Additionally, product inhibition may occur at high concentrations of this compound. For immobilized enzymes, mass transfer limitations can also reduce the apparent activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No this compound Production | Incorrect buffer pH or temperature. | Verify that the reaction pH and temperature are within the optimal range for the specific DPEase used (typically pH 7.5-9.0 and 40-70°C).[3] |
| Inactive enzyme due to improper storage or handling. | Ensure enzymes are stored at the recommended temperature and avoid repeated freeze-thaw cycles. Run a positive control with known active enzyme.[11][12] | |
| Absence of required metal ions. | Check the enzyme's specific requirements for metal ion co-factors (e.g., Co2+, Mn2+) and add them to the reaction buffer at the optimal concentration.[2][3] | |
| Substrate concentration is too high or too low. | Optimize the D-fructose concentration. Very high concentrations can sometimes lead to substrate inhibition. | |
| Reaction Stops Prematurely | Enzyme instability under reaction conditions. | The half-life of DPEase can decrease significantly at higher temperatures.[1] Consider using an immobilized enzyme for improved stability or operating at a slightly lower temperature for a longer duration. |
| Product inhibition. | As this compound is formed, it can inhibit the forward reaction. Consider downstream processing to remove this compound as it is formed in a continuous reactor setup. | |
| Inconsistent Results Between Batches | Inconsistent preparation of reagents. | Ensure all buffers, substrates, and enzyme solutions are prepared fresh and accurately. Use calibrated pipettes for all measurements.[13][14] |
| Evaporation in small-volume assays. | If using microplates, ensure they are properly sealed or use a temperature-controlled plate reader to minimize evaporation, especially in outer wells.[11] | |
| (For multi-enzyme systems) Low yield despite active DPEase | Inefficient co-factor regeneration. | If using a coupled enzyme system for co-factor regeneration, ensure the regeneration enzyme and its substrate are not limiting. Check the activity of the regeneration enzyme independently. |
| Co-factor degradation. | NAD(P)H can be unstable. Prepare co-factor solutions fresh and keep them on ice. Ensure the reaction pH is not detrimental to co-factor stability. | |
| Incompatibility between reaction conditions for different enzymes. | The optimal pH and temperature may differ between your primary and regeneration enzymes. Find a compromise condition or consider a whole-cell biocatalyst approach where the cellular environment can buffer these differences.[15] |
Quantitative Data
Table 1: Reaction Conditions and Yields for this compound Production
| Enzyme Source | Substrate | Temperature (°C) | pH | Metal Ion | Conversion Yield (%) | Reference |
| Agrobacterium tumefaciens DPEase | D-Fructose | 50 | 8.0 | Mn2+ | 32.9 | [1] |
| Sinorhizobium sp. (whole cells) | D-Fructose | 40 | 8.5 | - | ~5.3 (from 70% fructose) | [16] |
| Recombinant E. coli expressing A. tumefaciens DPEase | D-Fructose | 60 | 8.5 | - | 33 | [9] |
| Immobilized D-tagatose 3-epimerase | D-Fructose | 45 | 7.0 | - | 25 | [10] |
| Dual enzyme system (E. coli expressing xylose isomerase and DPEase) | D-Glucose | 50 | 7.5 | Co2+, Mg2+ | 10 (from D-glucose) | [2] |
Table 2: Comparison of Common Enzymatic NAD(P)H Regeneration Systems
| Regeneration Enzyme | Co-substrate | Product | Co-factor Regenerated | Advantages | Disadvantages |
| Glucose Dehydrogenase (GDH) | D-Glucose | Gluconolactone | NAD(P)H | High efficiency, readily available substrate. | Product can lower pH; potential for substrate/product interference. |
| Formate Dehydrogenase (FDH) | Formate | CO2 | NADH | Gaseous product is easily removed, driving the reaction forward. | FDH can have lower stability; only regenerates NADH. |
| Alcohol Dehydrogenase (ADH) | Isopropanol | Acetone | NAD(P)H | Inexpensive co-substrate. | Organic solvent may affect primary enzyme stability; product can be inhibitory. |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound from D-Fructose
-
Enzyme Preparation: Prepare a solution of this compound 3-epimerase (e.g., from A. tumefaciens) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The optimal enzyme concentration should be determined empirically.
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare the substrate solution containing D-fructose (e.g., 700 g/L) in the same buffer. If required by the specific enzyme, add the necessary metal ion co-factor (e.g., 1 mM MnCl2).
-
Initiate Reaction: Pre-heat the substrate solution to the optimal temperature (e.g., 50°C). Add the enzyme solution to the substrate mixture to initiate the reaction.
-
Incubation: Maintain the reaction at the optimal temperature and pH with gentle agitation.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture. Stop the enzymatic reaction in the samples (e.g., by boiling for 10 minutes). Analyze the samples for D-fructose and this compound content using High-Performance Liquid Chromatography (HPLC).
-
Termination and Product Recovery: Once the reaction reaches equilibrium (typically after 60-120 minutes), terminate the reaction by heat inactivation of the enzyme. The this compound can then be purified from the remaining D-fructose using chromatographic methods.
Protocol 2: General Protocol for a GDH-Coupled NADPH Regeneration System
-
Reaction Components:
-
Primary enzyme and its substrate.
-
Glucose Dehydrogenase (GDH).
-
NADP+ (catalytic amount, e.g., 0.1-1 mM).
-
D-Glucose (stoichiometric excess, e.g., 1.1 equivalents to the primary substrate).
-
Buffer at optimal pH for both enzymes.
-
-
Reaction Setup: In a reaction vessel, combine the buffer, primary substrate, D-glucose, and NADP+.
-
Initiation: Add both the primary enzyme and glucose dehydrogenase to the reaction mixture to start the conversion and regeneration cycle.
-
Monitoring: Monitor the consumption of the primary substrate and the formation of the final product via methods like HPLC or spectrophotometry. Simultaneously, the regeneration of NADPH can be monitored by measuring the absorbance at 340 nm.
-
Troubleshooting: If the primary reaction stalls, check the activity of GDH in a separate assay to ensure the regeneration system is functional. Also, verify that the pH is not dropping due to the formation of gluconolactone; adjust if necessary.
Visualizations
References
- 1. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound from d-glucose by co-expression of this compound 3-epimerase and xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Round, round we go – strategies for enzymatic cofactor regeneration - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Photoenzymatic NADH Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of this compound from d-fructose by whole recombinant cells with high-level expression of this compound 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass production of this compound from d-fructose by a continuous bioreactor system using immobilized D-tagatose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Frontiers | Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals [frontiersin.org]
- 16. researchgate.net [researchgate.net]
By-product formation in D-psicose synthesis and removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of D-psicose.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for this compound synthesis?
A1: The most common enzymes are this compound 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase).[1][2][3] These enzymes catalyze the reversible epimerization of D-fructose at the C-3 position to produce this compound (also known as D-allulose).[1][4][5]
Q2: What is the main by-product in this compound synthesis?
A2: The primary by-product is unreacted D-fructose. Due to the reversible nature of the enzymatic reaction, the final mixture is an equilibrium of D-fructose and this compound.[1][6]
Q3: Are there other potential by-products I should be aware of?
A3: Yes, other by-products can form through two main routes:
-
Enzymatic side reactions: Some epimerases have a broad substrate specificity and can convert D-fructose or this compound into other sugars like D-tagatose, D-sorbose, D-ribulose, and D-xylulose, though typically at a much lower rate.[1]
-
Non-enzymatic browning: At the optimal pH (often neutral to alkaline) and temperature for the enzymatic reaction, non-enzymatic browning (Maillard reaction) can occur, leading to the formation of colored compounds and a reduction in the yield of this compound.[7][8]
Q4: What methods can be used to remove D-fructose and other by-products?
A4: Several methods are available for the purification of this compound:
-
Simulated Moving Bed (SMB) Chromatography: This is a highly efficient method for separating this compound from D-fructose on an industrial scale, achieving high purity and yield.[9][10]
-
Ion-Exchange Chromatography: This method is also effective for separating the two sugars.[9][10]
-
Enzymatic Fructose Removal: This involves using other enzymes to convert the remaining D-fructose into a different compound that is easier to separate.
-
Crystallization: This can be used as a final step to obtain highly purified this compound.
Q5: How can I monitor the progress of my this compound synthesis reaction?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the reaction. It allows for the quantification of this compound, D-fructose, and other potential sugar by-products.[11]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Thermodynamic Equilibrium | The conversion of D-fructose to this compound is a reversible reaction that reaches an equilibrium, typically with a conversion rate of around 30-40%. To shift the equilibrium towards this compound, consider adding borate to the reaction mixture. Borate forms a complex with this compound, effectively removing it from the equilibrium and driving the reaction forward.[12] |
| Suboptimal Reaction Conditions | Ensure the pH, temperature, and concentration of metal cofactors (e.g., Mn²⁺ or Co²⁺ for some DPEases) are optimal for your specific enzyme.[1][13][14] Refer to the enzyme's specification sheet or relevant literature. |
| Enzyme Inactivation | The enzyme may have lost activity due to improper storage or handling. Verify the enzyme's activity with a standard assay. High temperatures or non-optimal pH can also lead to enzyme denaturation.[1][13][15] |
| Insufficient Reaction Time | The reaction may not have reached equilibrium. Monitor the reaction over time using HPLC to determine the optimal reaction duration. |
Issue 2: Presence of Unexpected Peaks in HPLC Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Enzyme Promiscuity | Your enzyme may have a broad substrate specificity, leading to the formation of other epimers. Check the literature for the known substrate specificity of your enzyme. If this is an issue, you may need to source a more specific enzyme or optimize your purification process to remove these by-products.[1] |
| Non-Enzymatic Browning | The presence of brown coloration in your sample and broad, poorly defined peaks in the later part of your chromatogram can indicate non-enzymatic browning. This is more likely to occur at higher pH and temperatures.[7][8] Consider running the reaction at a lower temperature or using an enzyme with a more acidic pH optimum if available.[16] |
| Contamination | Your substrate or buffer components may be contaminated. Ensure you are using high-purity reagents. |
Issue 3: Difficulty in Purifying this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Chromatographic Separation | Optimize your chromatography method. For SMB, adjust the flow rates and switching times.[9][10] For ion-exchange chromatography, optimize the gradient and resin type. |
| Co-elution of By-products | If minor by-products are co-eluting with this compound, a different chromatographic method or a multi-step purification strategy may be necessary. |
| Presence of Proteins and Salts | Before chromatographic separation, it is crucial to remove proteins and salts from the reaction mixture through a deashing process.[9][10] |
Quantitative Data Tables
Table 1: Kinetic Parameters of this compound 3-Epimerases (DPEases) from Various Sources
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Agrobacterium tumefaciens | D-fructose | - | - | - | [1] |
| This compound | 34 | 4,900 | 144 | [1] | |
| Iocasia fonsfrigidae | D-fructose | 21.31 | 12.82 | 0.60 | [17] |
| Pichia pastoris (recombinant) | D-fructose | - | - | 1.39 (mL s⁻¹ mg⁻¹) | [18] |
| Dorea sp. CAG317 | D-fructose | - | - | 199 (mM⁻¹ min⁻¹) | [16] |
| This compound | - | - | 412 (mM⁻¹ min⁻¹) | [16] |
Table 2: Optimal Reaction Conditions for this compound 3-Epimerases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Required Cofactor | Reference |
| Agrobacterium tumefaciens | 8.0 | 50 | Mn²⁺ | [1] |
| Clostridium cellulolyticum H10 | 8.0 | 55 | - | [17] |
| Clostridium bolteae | 6.5 | 55 | - | [17] |
| Rhodobacter sphaeroides | 9.0 | 40 | - | [17] |
| Dorea sp. CAG317 | 6.0 | 70 | Co²⁺ | [16] |
Table 3: Performance of this compound Purification Methods
| Method | Stationary Phase/Resin | Purity (%) | Yield (%) | Reference |
| Simulated Moving Bed (SMB) | Dowex 50WX4-Ca²⁺ | 99.36 | 97.46 | [9][10] |
Experimental Protocols
Protocol 1: Enzyme Assay for this compound 3-Epimerase
-
Prepare the reaction mixture: In a microcentrifuge tube, combine 50 mM EPPS buffer (pH 8.0), 1.0% (w/v) D-fructose, and 1 mM MnCl₂.[1]
-
Pre-incubate: Equilibrate the reaction mixture at 50°C for 5 minutes.
-
Initiate the reaction: Add the this compound 3-epimerase solution to the reaction mixture to a final concentration of 0.04 U/mL.
-
Incubate: Incubate the reaction at 50°C for 5 minutes.
-
Stop the reaction: Terminate the reaction by boiling the mixture at 100°C for 5 minutes.
-
Analyze the product: Centrifuge the sample to pellet the denatured enzyme. Analyze the supernatant for this compound concentration using HPLC.
-
Define one unit of activity: One unit (U) of this compound 3-epimerase activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified assay conditions.[1]
Protocol 2: HPLC Analysis of this compound and D-Fructose
-
HPLC System: An isocratic HPLC system equipped with a Refractive Index Detector (RID).
-
Column: Aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of acetonitrile and water (80:20 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Sample Preparation: Dilute the reaction samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Standard Curve: Prepare standard solutions of this compound and D-fructose at various concentrations (e.g., 0.05% to 0.5%) to generate a standard curve for quantification.[11]
Visual Diagrams
Caption: Overall workflow for this compound synthesis and purification.
References
- 1. Characterization of an Agrobacterium tumefaciens this compound 3-Epimerase That Converts d-Fructose to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biocatalytic Synthesis of D-Allulose Using Novel D-Tagatose 3-Epimerase From Christensenella minuta [frontiersin.org]
- 4. Improved Performance of this compound 3-Epimerase by Immobilisation on Amino-Epoxide Support with Intense Multipoint Attachment [mdpi.com]
- 5. A Novel this compound 3-Epimerase from Halophilic, Anaerobic Iocasia fonsfrigidae and Its Application in Coconut Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Awakening the natural capability of psicose production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Affecting Psicose Formation in Food Products during Cooking [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Separation of this compound and D-fructose using simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Novel this compound 3-Epimerase from Halophilic, Anaerobic Iocasia fonsfrigidae and Its Application in Coconut Water [mdpi.com]
- 18. Streamlined production of immobilized this compound 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial this compound production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing D-psicose 3-epimerase Thermostability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the thermostability of D-psicose 3-epimerase (DPEase). This compound, a low-calorie sugar substitute, is produced from D-fructose through the action of DPEase, but the enzyme's industrial application is often limited by its poor thermal stability.[1][2] This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data from successful thermostability enhancement studies.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for improving the thermostability of this compound 3-epimerase?
A1: The primary strategies for enhancing the thermostability of this compound 3-epimerase involve protein engineering techniques. These can be broadly categorized as:
-
Rational Design: This approach uses knowledge of the protein's structure and function to predict and introduce specific mutations that are expected to increase stability. A common rational design strategy is the introduction of new disulfide bridges to rigidify the protein structure.[1][3] Molecular dynamics simulations can help identify potential sites for these bridges.[1][3]
-
Directed Evolution (Random Mutagenesis): This method involves creating a large library of random mutations throughout the gene encoding the enzyme. Techniques like error-prone PCR are used for this purpose.[4][5] The resulting mutant library is then screened for variants with improved thermostability.[4]
-
Site-Directed Mutagenesis: This technique is used to create specific changes at defined positions in the amino acid sequence.[6] It is often used to combine beneficial mutations identified through random mutagenesis or to test hypotheses generated from rational design.[4][7]
Q2: Which specific mutations have been shown to increase the thermostability of this compound 3-epimerase?
A2: Several studies have identified specific single and multiple mutations that significantly enhance the thermostability of DPEase from different organisms. Notable examples include:
-
For DPEase from Agrobacterium tumefaciens: The single mutations I33L and S213C, and particularly the double mutant I33L/S213C, have shown substantial improvements in optimal temperature, half-life, and melting temperature (Tm).[4][7][8]
-
For DPEase from Clostridium bolteae: The introduction of disulfide bridges through mutations such as D90C-A93C, C175-A209C, and A207C-A243C has led to a significant increase in the enzyme's half-life at elevated temperatures.[1][2][3][9] Single mutations like Y68I and G109P have also been effective.[10]
Q3: How is the thermostability of this compound 3-epimerase measured and quantified?
A3: The thermostability of DPEase is typically assessed using several key parameters:
-
Optimal Temperature: This is the temperature at which the enzyme exhibits maximum activity. An increase in the optimal temperature is an indicator of improved thermostability.[1][4][10]
-
Half-life (t1/2): This is the time required for the enzyme to lose 50% of its initial activity when incubated at a specific, elevated temperature. A longer half-life indicates greater stability.[1][2][4]
-
Melting Temperature (Tm): This is the temperature at which 50% of the enzyme is unfolded. It is often determined using techniques like differential scanning fluorometry (DSF) or circular dichroism (CD) spectroscopy.[4][10][11] A higher Tm value signifies a more stable protein.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant improvement in thermostability after site-directed mutagenesis. | The selected mutation site may not be critical for thermostability. The introduced amino acid may not form stabilizing interactions. | Perform a more thorough structural analysis (if a 3D structure is available) to identify key regions for stabilization, such as the protein core, subunit interfaces, or flexible loops. Consider introducing proline residues in loops or creating salt bridges on the surface. |
| Loss of enzyme activity in the stabilized mutant. | The mutation, while stabilizing, may have negatively impacted the active site geometry or substrate binding. | Focus on mutations distant from the active site. If a stabilizing mutation near the active site is desired, choose amino acid substitutions with similar physicochemical properties to the original residue. Screen for both activity and stability simultaneously. |
| Low expression levels of the mutant protein. | The mutation may have led to protein misfolding or aggregation, impacting soluble expression. | Optimize expression conditions (e.g., lower temperature, different host strain, use of chaperones). Test different mutations at the same site with more conservative amino acid changes. |
| Inconsistent results in thermostability assays. | Inaccurate protein concentration determination. Presence of interfering substances in the enzyme preparation. Instability of the substrate at high temperatures. | Ensure accurate protein quantification using a reliable method (e.g., Bradford, BCA). Purify the enzyme to homogeneity. Run control experiments to check for substrate degradation at the assay temperature. |
Data on Thermostable this compound 3-epimerase Variants
The following tables summarize quantitative data from key studies on improving DPEase thermostability.
Table 1: Thermostability of this compound 3-epimerase Variants from Agrobacterium tumefaciens [4][7][8]
| Enzyme Variant | Optimal Temperature (°C) | Half-life at 50°C (min) | Melting Temperature (Tm) (°C) |
| Wild-Type | 50 | 63 | 55.4 |
| S213C | 52.5 | 208 | 58.5 |
| I33L | 55 | 454 | 59.7 |
| I33L/S213C | 57.5 | 1884 | 63.0 |
Table 2: Thermostability of this compound 3-epimerase Variants from Clostridium bolteae [1][2][9]
| Enzyme Variant | Optimal Temperature (°C) | Half-life at 55°C (hours) |
| Wild-Type | 55 | 0.37 |
| D90C-A93C | 65 | ~4.4 |
| C175-A209C | 65 | ~4.5 |
| A207C-A243C | 65 | ~4.0 |
Table 3: Kinetic Parameters of this compound 3-epimerase Variants from Clostridium bolteae (with 1 mM Co²⁺) [10]
| Enzyme Variant | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Wild-Type | 75.3 | 27.5 | 0.37 |
| Y68I | 48.7 | 30.2 | 0.62 |
| G109P | 84.1 | 24.8 | 0.29 |
| Y68I/G109P | 55.4 | 28.9 | 0.52 |
Experimental Protocols
Site-Directed Mutagenesis Workflow
This protocol outlines the general steps for creating specific mutations in the this compound 3-epimerase gene.
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type DPEase gene as the template and the designed mutagenic primers.
-
Template Digestion: Digest the parental, methylated, non-mutated plasmid DNA with a restriction enzyme like DpnI. DpnI specifically targets methylated and hemimethylated DNA.
-
Transformation: Transform the nicked, mutated plasmid DNA into a competent E. coli strain. The nicks in the plasmid will be repaired by the host cell's machinery.
-
Selection and Sequencing: Select for transformed colonies on an appropriate antibiotic plate. Isolate the plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.
Caption: Workflow for Site-Directed Mutagenesis.
Screening for Thermostable Variants
This protocol describes a common method for screening a mutant library for thermostable DPEase variants.[4]
-
Expression: In a 96-well plate format, cultivate E. coli transformants carrying the DPEase mutant library. Induce protein expression with IPTG.
-
Heat Treatment: Lyse the cells and subject the crude cell lysates to a heat treatment at a temperature that inactivates the wild-type enzyme but at which a thermostable variant would retain activity (e.g., 60°C for 5-10 minutes).
-
Activity Assay: Cool the plates and perform an enzyme activity assay in each well.
-
Selection: Identify the wells (mutants) that exhibit the highest residual activity after the heat treatment.
-
Rescreening: Streak the selected mutants onto agar plates, pick single colonies, and repeat the expression and screening process to confirm the enhanced thermostability.
Caption: High-throughput screening for thermostable variants.
This compound 3-epimerase Activity Assay
This protocol is a general method for determining the activity of DPEase.[4]
-
Enzyme Preparation: Prepare purified enzyme solutions of known concentrations in a suitable buffer (e.g., 50 mM EPPS, pH 8.0). If required, pre-incubate the enzyme with a cofactor like Mn²⁺.
-
Reaction Mixture: Prepare a reaction mixture containing the buffer, the substrate (D-fructose, e.g., 20 mM), and any necessary cofactors.
-
Initiate Reaction: Pre-warm the reaction mixture to the desired assay temperature (e.g., 50°C). Initiate the reaction by adding a specific amount of the enzyme.
-
Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) during which the reaction rate is linear.
-
Stop Reaction: Terminate the reaction by adding an acid, such as HCl, to a final concentration that denatures the enzyme (e.g., 200 mM).
-
Quantification: Quantify the amount of this compound produced using a suitable method, such as high-performance liquid chromatography (HPLC).
-
Calculate Activity: One unit of DPEase activity is typically defined as the amount of enzyme required to produce 1 µmol of this compound per minute under the specified conditions.
Half-life Determination
This protocol describes how to measure the thermal stability of an enzyme by determining its half-life at a specific temperature.[1][2]
-
Enzyme Incubation: Incubate aliquots of the purified enzyme solution at a constant, elevated temperature (e.g., 55°C).
-
Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the enzyme solution and immediately place it on ice to stop the thermal inactivation.
-
Residual Activity Measurement: Measure the residual enzymatic activity of each aliquot using the standard activity assay protocol. The activity of the sample at time zero is considered 100%.
-
Data Analysis: Plot the natural logarithm of the percentage of residual activity against the incubation time. The half-life (t1/2) can be calculated from the slope (k) of the linear regression, where t1/2 = ln(2)/k.
Caption: Logical relationship of protein engineering strategies.
References
- 1. Enhanced Thermostability of this compound 3-Epimerase from Clostridium bolteae through Rational Design and Engineering of New Disulfide Bridges [mdpi.com]
- 2. Enhanced Thermostability of this compound 3-Epimerase from <i>Clostridium bolteae</i> through Rational Design and Engineering of New Disulfide Bridges - ProQuest [proquest.com]
- 3. Enhanced Thermostability of this compound 3-Epimerase from Clostridium bolteae through Rational Design and Engineering of New Disulfide Bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement in the Thermostability of this compound 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. improvement-in-the-thermostability-of-d-psicose-3-epimerase-from-agrobacterium-tumefaciens-by-random-and-site-directed-mutagenesis - Ask this paper | Bohrium [bohrium.com]
- 6. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 7. Improvement in the thermostability of this compound 3-epimerase from Agrobacterium tumefaciens by random and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: D-Psicose (Allulose) Long-Term Stability Testing in Functional Foods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of D-Psicose (Allulose) in functional foods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental procedures.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent this compound Quantification | Inadequate sample preparation leading to interference from the food matrix. | Utilize solid-phase extraction (e.g., C18 Sep-pak) to clean up samples before analysis. Ultrasonic extraction can also aid in efficient recovery from complex matrices.[1][2] |
| Suboptimal analytical method for the specific food matrix. | For most food products, High-Performance Liquid Chromatography (HPLC) with a ligand exchange column and Pulsed Amperometric Detection (PAD) or a Refractive Index Detector (RID) is effective.[1][3] Capillary Electrophoresis (CE) is a sensitive alternative for quantifying this compound in the presence of other sugars like fructose and glucose.[3][4] | |
| Unexpected Browning of the Product | Maillard reaction between this compound (a reducing sugar) and amino acids.[5][6][7][8] | Monitor and control temperature and pH during processing and storage, as higher values accelerate the Maillard reaction.[9][10] Consider reformulating with less reactive amino acids if possible. The browning effect of this compound can be desirable in baked goods to achieve a golden-brown crust.[11][12] |
| Changes in Product Texture (e.g., softness, moisture) | This compound's humectant properties can affect water activity and moisture retention.[13] | Leverage this property to improve the freshness and shelf-life of products like baked goods.[14][15] Adjust the formulation to account for the increased moisture retention to achieve the desired texture. |
| Loss of Sweetness or Off-Flavor Development | Degradation of this compound into other compounds. | Investigate potential degradation pathways such as caramelization or acid-catalyzed degradation, especially in low pH beverages.[9][10][16] Control temperature and pH to minimize degradation. |
| Crystallization in Syrups or High-Solid Formulations | High concentration of this compound solids. | Maintain the total dry solids content of this compound syrups between 50-80% and control the pH between 2.5 and 6.0 to improve storage stability and prevent crystallization.[17] The addition of gums or pectin can also help suppress crystallization.[17] |
Frequently Asked Questions (FAQs)
1. What are the primary factors affecting the stability of this compound in functional foods?
The long-term stability of this compound is primarily influenced by temperature, pH, and the presence of other reactive ingredients, such as amino acids.[9][10] High temperatures and alkaline pH can accelerate degradation reactions like caramelization and the Maillard reaction.[9][10]
2. How stable is this compound under typical food processing conditions?
This compound is generally considered stable under a variety of food processing conditions.[18][19] It has good stability at higher temperatures, making it suitable for applications like baking.[18][19] In low pH systems, such as acidic beverages, this compound also demonstrates good processing stability, even under high-temperature processing conditions.[18][19]
3. What are the main degradation pathways for this compound?
The two primary non-enzymatic browning reactions that constitute the main degradation pathways for this compound are caramelization and the Maillard reaction.[9][10]
-
Maillard Reaction: A chemical reaction between the reducing keto group of this compound and amino acids, leading to browning and flavor development.[5][6][7][8]
-
Caramelization: The browning of sugar that occurs with heat, which can also lead to a decrease in this compound concentration.[9][10]
4. Can this compound be used in low-pH beverages, and what are the stability concerns?
Yes, this compound can be used in acidic beverages and generally shows good stability.[18][19] However, at very low pH and elevated temperatures over long-term storage, acid-catalyzed degradation can occur. It is crucial to conduct stability studies under the specific pH and storage conditions of the beverage to ensure product quality over its shelf life.
5. How does this compound affect the shelf life of baked goods?
This compound can improve the shelf life and freshness of baked goods.[12][14] Its humectant properties help to retain moisture, resulting in a softer crumb and delayed staling.[14][15]
Quantitative Data Summary
The following tables summarize quantitative data on this compound stability from various studies.
Table 1: Effect of Temperature and pH on this compound Degradation in Aqueous Solutions
| Temperature (°C) | Initial pH | Heating Time (h) | This compound Remaining (%) | Reference |
| 60 | 6.5 | 24 | ~100 | [10] |
| 80 | 6.5 | 24 | ~95 | [10] |
| 100 | 6.5 | 24 | 84.1 | [10] |
| 100 | 4.0 | 24 | ~95 | [10] |
| 100 | 9.0 | 24 | ~80 | [10] |
| 100 | 11.0 | 8 | ~50 | [10] |
Table 2: this compound Degradation in Different Food Products During Processing
| Food Product | Processing Conditions | This compound Degradation (%) | Reference |
| Fig Jam | Not specified | 3.3 | [9][10] |
| Sponge Cake | Not specified | 10.8 | [9][10] |
Experimental Protocols
1. Protocol for Quantification of this compound in a Functional Food using HPLC-PAD
This protocol is adapted from methodologies described for the analysis of psicose in food products.[1][2]
-
1. Sample Preparation:
-
Homogenize a known weight of the functional food sample.
-
Perform an ultrasonic extraction with deionized water.
-
Centrifuge the extract and filter the supernatant.
-
For complex matrices, pass the filtered extract through a C18 Sep-pak cartridge to remove interfering substances.
-
-
2. HPLC System and Conditions:
-
Column: A ligand exchange column suitable for sugar analysis (e.g., gel permeation column in ligand exchange mode).
-
Mobile Phase: Deionized water or a suitable aqueous buffer.
-
Flow Rate: As per column manufacturer's recommendation (e.g., 0.5 mL/min).
-
Column Temperature: Controlled, typically around 80-85°C.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold electrode.
-
Post-column Addition: For some systems, a high pH solution (e.g., NaOH) is added post-column to facilitate detection by PAD.
-
-
3. Calibration and Quantification:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample extract.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Potential degradation pathways of this compound in functional foods.
References
- 1. Psicose Contents in Various Food Products and its Origin [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive and high throughput method for the analysis of this compound by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maillard reaction - Wikipedia [en.wikipedia.org]
- 7. ntischool.com [ntischool.com]
- 8. ragus.co.uk [ragus.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Decrease in the this compound Content of Processed Foods Fortified with a Rare Sugar [jstage.jst.go.jp]
- 11. impactyourlife.co [impactyourlife.co]
- 12. th-owl.de [th-owl.de]
- 13. ingredion.com [ingredion.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-starch.com [bio-starch.com]
- 16. mdpi.com [mdpi.com]
- 17. xray.greyb.com [xray.greyb.com]
- 18. allulose.org [allulose.org]
- 19. allulose.org [allulose.org]
Validation & Comparative
D-Psicose and Allulose: A Comprehensive Scientific Comparison
An objective analysis for researchers and drug development professionals.
D-Psicose, also commercially known as allulose, is a rare sugar that has garnered significant attention in the scientific community for its potential as a sugar substitute with unique physiological properties. This guide provides a detailed comparison of its chemical identity, physicochemical properties, metabolic fate, and effects on key biological pathways, supported by experimental data. The terms this compound and allulose are used interchangeably throughout scientific literature to refer to the same monosaccharide.[1]
Chemical Identity: One and the Same
This compound and allulose are trivial names for the same chemical entity, a monosaccharide that is a C-3 epimer of D-fructose.[2] Its systematic name is D-ribo-2-hexulose.[2] The chemical formula for this compound/allulose is C6H12O6, identical to that of fructose and glucose, though its structural arrangement is different.[3][4][5] This structural variance is the primary reason for its distinct metabolic properties.[3]
Physicochemical Properties
This compound/allulose exhibits physical properties that make it a versatile ingredient in various applications.[2] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C6H12O6 | [3][4][5] |
| Molecular Weight | 180.16 g/mol | [5] |
| Sweetness (relative to sucrose) | ~70% | [4][6][7][8][9][10] |
| Caloric Value | 0.2–0.4 kcal/g | [2][3][4][6][9][11] |
| Glycemic Index | Near zero | [2][10][12] |
| Melting Point | 96°C | |
| Solubility in water at 20°C | ~67% | [12] |
| Solubility in water at 60°C | Nearly 100% | [12] |
Metabolic Fate and Physiological Effects
Unlike conventional sugars, this compound/allulose is minimally metabolized in the human body.[2][3] Approximately 70-86% of ingested allulose is absorbed in the small intestine and subsequently excreted in the urine without being used for energy.[3][9][13] The remaining portion passes to the large intestine, where it is largely unfermented.[13]
Key Metabolic Effects:
-
Negligible Impact on Blood Glucose and Insulin: Numerous studies have demonstrated that this compound/allulose does not raise blood glucose or insulin levels, making it a suitable sweetener for individuals with diabetes.[3][6][7][8][14]
-
Fat Metabolism: Research suggests that this compound/allulose may enhance fat oxidation.[15][16] Studies in animal models indicate it may reduce body fat accumulation.[17]
-
Anti-inflammatory Properties: Early research indicates that allulose may possess anti-inflammatory properties.[6]
Experimental Protocols
Study on Glycemic and Insulinemic Response
A prospective, randomized, double-blind, placebo-controlled, crossover study was conducted on 30 subjects without diabetes to assess the effects of D-allulose on glucose and insulin response to a sucrose load.[14]
-
Participants: 30 non-diabetic adults.[14]
-
Intervention: Participants were given a standard 50g oral sucrose load with either a placebo or escalating doses of D-allulose (2.5g, 5.0g, 7.5g, and 10.0g).[14]
-
Methodology: A washout period of 7-14 days separated the crossover treatments. Plasma glucose and insulin levels were measured at baseline and at 30, 60, 90, and 120 minutes post-ingestion.[14]
-
Key Findings: D-allulose resulted in a dose-dependent reduction in plasma glucose at 30 minutes, which was statistically significant at the 7.5g and 10g doses. A similar trend was observed for insulin levels, with a significant reduction at the 10g dose.[14]
Caption: Workflow of a crossover clinical trial investigating the effect of D-allulose on postprandial glucose and insulin levels.
Study on Fat Mass Reduction
A 12-week randomized, double-blind, placebo-controlled trial was conducted to evaluate the dose-dependent effect of D-allulose on fat mass in 121 overweight/obese Korean adults.[17]
-
Participants: 121 adults with a BMI ≥ 23 kg/m ².[17]
-
Intervention: Participants were divided into three groups: placebo (sucralose), low D-allulose (4g twice daily), and high D-allulose (7g twice daily).[17]
-
Methodology: Body composition, including body fat mass and percentage, was measured. Abdominal fat area was assessed using CT scans.[17]
-
Key Findings: The high D-allulose group showed a significant decrease in body fat percentage, body fat mass, BMI, and total abdominal and subcutaneous fat areas compared to the placebo group.[17]
Signaling Pathways
This compound/allulose has been shown to modulate several key signaling pathways involved in metabolism and inflammation.
-
PI3K/AKT Pathway: In animal models of type 2 diabetes, D-allulose supplementation upregulated the expression of genes involved in the PI3K/AKT signaling pathway, which is crucial for insulin-mediated glucose uptake.[18]
-
NF-κB Pathway: In vitro studies using adipocytes have demonstrated that D-allulose can inhibit the NF-κB pathway, a key regulator of inflammation.[19]
-
GLP-1 Secretion: D-allulose has been found to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes satiety.[3]
Caption: Overview of signaling pathways modulated by D-allulose.
Applications in Research and Industry
The unique properties of this compound/allulose make it a valuable tool for researchers studying metabolic pathways and a promising ingredient for the food and beverage industry.[20][21][22][23][24] Its ability to provide sweetness and bulk with minimal caloric contribution and no impact on glycemic control opens avenues for the development of healthier food products.[20][22] It has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration.[8][21]
Conclusion
References
- 1. bevi.co [bevi.co]
- 2. Psicose - Wikipedia [en.wikipedia.org]
- 3. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ific.org [ific.org]
- 5. whatsugar.com [whatsugar.com]
- 6. Allulose: What It Is, Benefits, Risks, and More [healthline.com]
- 7. health.clevelandclinic.org [health.clevelandclinic.org]
- 8. Is Allulose the Perfect Sweetener? | University Hospitals [uhhospitals.org]
- 9. Allulose: A Scientific Guide to Safety, Benefits, and Recipes [everydayhealth.com]
- 10. myacare.com [myacare.com]
- 11. Allulose sweetener Nutrition [snapcalorie.com]
- 12. D-Allulose Specifications: Powder and Syrup with High Purity [bshingredients.com]
- 13. allulose.org [allulose.org]
- 14. drc.bmj.com [drc.bmj.com]
- 15. D-allulose may enhance energy metabolism in healthy humans [nutraingredients.com]
- 16. levels.com [levels.com]
- 17. A Preliminary Study for Evaluating the Dose-Dependent Effect of d-Allulose for Fat Mass Reduction in Adult Humans: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-allulose Ameliorates Metabolic Dysfunction in C57BL/KsJ-db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. D-Allulose Reduces Hypertrophy and Endoplasmic Reticulum Stress Induced by Palmitic Acid in Murine 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ingredion.com [ingredion.com]
- 21. caloriecontrol.org [caloriecontrol.org]
- 22. arshinefood.com [arshinefood.com]
- 23. allulose.org [allulose.org]
- 24. codeage.com [codeage.com]
A Comparative Analysis of D-Psicose and D-Fructose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of D-Psicose (also known as D-allulose) and its C-3 epimer, D-fructose. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct physiological fates of these two monosaccharides.
Introduction
D-fructose is a common dietary sugar that is readily metabolized by the body for energy. In contrast, this compound is a rare sugar that is poorly metabolized and has gained attention as a potential low-calorie sugar substitute with various physiological benefits.[1][2][3] This guide will delve into the comparative metabolism of these two sugars, focusing on their absorption, phosphorylation, and subsequent metabolic pathways.
Data Presentation
The following tables summarize the key quantitative differences in the metabolism of this compound and D-fructose based on available experimental data.
Table 1: Comparative Absorption and Excretion in Rats
| Parameter | This compound | D-Fructose |
| Peak Blood Concentration (µg/g) | 48.5 ± 15.6 (at 60 min)[4] | Not directly comparable, but readily absorbed |
| Urinary Excretion (% of oral dose) | ~37% within 120 minutes[4] | Minimally excreted, largely metabolized |
| Fecal Excretion (% of oral dose) | 8-13% over 24 hours[5] | Negligible |
| Primary Absorption Transporter | GLUT5 (likely)[6] | GLUT5 |
Table 2: Comparative Effects on Blood Glucose and Insulin in Humans
| Parameter | This compound (D-allulose) | D-Fructose |
| Effect on Postprandial Blood Glucose | Dose-dependent reduction[7] | Can lead to hyperglycemia, especially when consumed in large amounts |
| Effect on Postprandial Insulin | Dose-dependent reduction[7] | Does not directly stimulate insulin secretion, but can contribute to insulin resistance long-term |
| Area Under the Curve (AUC) for Glucose | Significantly lower with 10g dose compared to placebo[7] | Higher compared to glucose alone in some studies[8] |
| Area Under the Curve (AUC) for Insulin | Significantly lower with 10g dose compared to placebo[7] | Does not significantly increase insulin AUC on its own |
Table 3: Comparative Effects on Hepatic Lipogenic Enzyme Activities in Rats
| Enzyme | Effect of this compound Diet | Effect of D-Fructose Diet |
| Fatty Acid Synthase (FAS) | Significantly lower activity | Significantly higher activity |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Significantly lower activity | Significantly higher activity |
Metabolic Pathways
The metabolic fates of this compound and D-fructose diverge significantly after ingestion.
D-Fructose Metabolism
D-fructose is primarily absorbed in the small intestine via the GLUT5 transporter. It is then transported to the liver, where it is rapidly phosphorylated by fructokinase (ketohexokinase) to fructose-1-phosphate. This intermediate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon molecules can then enter the glycolytic or gluconeogenic pathways. A key feature of fructose metabolism is that it bypasses the main rate-limiting step of glycolysis, which is catalyzed by phosphofructokinase-1. This can lead to a rapid influx of substrates for lipogenesis, potentially contributing to the accumulation of triglycerides in the liver.
This compound Metabolism
This compound is also absorbed in the small intestine, likely via the GLUT5 transporter.[6] However, unlike D-fructose, it is a poor substrate for fructokinase and is therefore not significantly phosphorylated or metabolized in the liver.[9] The majority of absorbed this compound is excreted unchanged in the urine.[4][5] This lack of metabolism is the primary reason for its low caloric value. Furthermore, some studies suggest that this compound can inhibit intestinal α-glucosidases, which may contribute to its observed effects on postprandial glucose levels.[10]
Mandatory Visualization
The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathway of D-fructose in the liver.
Caption: Simplified metabolic fate of this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To assess the in vivo response to an oral load of this compound or D-fructose.
Materials:
-
Rodents (e.g., Wistar rats)
-
This compound or D-fructose solution (e.g., 2 g/kg body weight)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
Procedure:
-
Fast rodents overnight for approximately 12 hours with free access to water.[10]
-
Record the baseline blood glucose level from a tail vein blood sample.
-
Administer the this compound or D-fructose solution orally via gavage.
-
Collect blood samples at specific time points (e.g., 30, 60, 90, and 120 minutes) after administration.[10]
-
Measure blood glucose concentrations at each time point.
-
(Optional) Collect plasma at each time point for insulin analysis.
-
Calculate the area under the curve (AUC) for glucose and insulin to quantify the glycemic and insulinemic responses.
In Vitro Fructokinase (Ketohexokinase) Activity Assay
Objective: To determine the enzymatic activity of fructokinase with D-fructose as a substrate. (Note: this compound is a very poor substrate, so activity is expected to be negligible).
Materials:
-
Liver tissue homogenate or purified fructokinase
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, KCl, ATP)
-
D-fructose solution
-
Coupled enzyme system (e.g., pyruvate kinase, lactate dehydrogenase)
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare liver tissue homogenates by homogenizing fresh or frozen liver tissue in a suitable buffer.
-
Centrifuge the homogenate to obtain the cytosolic fraction containing fructokinase.
-
Prepare a reaction mixture containing the assay buffer, ATP, the coupled enzyme system, and NADH.
-
Initiate the reaction by adding the D-fructose solution to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the rate of ADP production, which is directly related to the fructokinase activity.
-
Calculate the specific activity of fructokinase (e.g., in µmol/min/mg protein).
Hepatic Fatty Acid Synthase (FAS) and Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assays
Objective: To measure the activity of key lipogenic enzymes in liver tissue from animals fed diets containing this compound or D-fructose.
Materials:
-
Liver tissue from experimental animals
-
Homogenization buffer
-
Spectrophotometer
-
For FAS assay: Acetyl-CoA, Malonyl-CoA, NADPH
-
For G6PD assay: Glucose-6-phosphate, NADP+
Procedure:
-
Prepare liver cytosolic fractions as described for the fructokinase assay.
-
For FAS activity:
-
Prepare a reaction mixture containing buffer, acetyl-CoA, malonyl-CoA, and the liver cytosol.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
The rate of NADPH oxidation is proportional to FAS activity.
-
-
For G6PD activity:
-
Prepare a reaction mixture containing buffer, glucose-6-phosphate, and the liver cytosol.
-
Initiate the reaction by adding NADP+.
-
Monitor the increase in absorbance at 340 nm due to the reduction of NADP+ to NADPH.
-
The rate of NADPH formation is proportional to G6PD activity.
-
-
Calculate the specific activities of FAS and G6PD (e.g., in nmol/min/mg protein).
References
- 1. researchgate.net [researchgate.net]
- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drc.bmj.com [drc.bmj.com]
- 8. Plasma D-glucose, D-fructose and insulin responses after oral administration of D-glucose, D-fructose and sucrose to normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Diabetic Effects of D-Psicose and Metformin
For Immediate Release
In the landscape of therapeutic interventions for type 2 diabetes, the established first-line treatment, metformin, is now being compared with emerging functional ingredients like D-Psicose (also known as D-allulose). This guide provides a detailed, data-driven comparison of the anti-diabetic properties of this compound and metformin, tailored for researchers, scientists, and drug development professionals. The following sections objectively evaluate their respective mechanisms of action, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: A Tale of Two Pathways
This compound and metformin exert their anti-diabetic effects through distinct yet partially overlapping mechanisms. Metformin primarily acts systemically to reduce hepatic glucose production and improve insulin sensitivity in peripheral tissues. In contrast, this compound's effects are initiated in the gut and extend to the liver and pancreatic β-cells.
This compound: This rare sugar's primary mechanism involves the inhibition of intestinal α-glucosidase enzymes, such as sucrase and maltase.[1] This inhibition delays carbohydrate digestion and absorption, leading to a blunted postprandial glucose response.[1] Additionally, this compound has been shown to promote the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[2] This enhances hepatic glucose uptake and glycogen synthesis.[2] Evidence also suggests that this compound can protect pancreatic β-cells and improve insulin sensitivity in skeletal muscle.[3][4]
Metformin: The principal molecular mechanism of metformin involves the activation of AMP-activated protein kinase (AMPK).[5] AMPK is a crucial cellular energy sensor that, once activated, stimulates catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[5] This leads to reduced hepatic gluconeogenesis.[5] Metformin also enhances insulin sensitivity in peripheral tissues, increases glucose uptake by muscle cells, and has been shown to modulate the gut microbiome.[6]
Quantitative Comparison of Anti-Diabetic Effects
The following tables summarize the quantitative data from preclinical and clinical studies, offering a side-by-side comparison of the efficacy of this compound and metformin on key diabetic parameters.
Table 1: Comparative Effects on Glycemic Control in Preclinical Models
| Parameter | This compound (D-Allulose) | Metformin | Animal Model | Study Duration | Source |
| Fasting Blood Glucose | Maintained at 276-305 mg/dL (vs. 2-fold increase in control) | Significant reduction | db/db mice | 28 days | [7] |
| Oral Glucose Tolerance Test (OGTT) | Reduced blood glucose and insulin levels | Improved glucose tolerance | OLETF rats | 13 weeks | [2] |
| HbA1c | Decreased levels compared to control | Significant reduction | Prediabetic rats | 12 weeks | [8] |
| Plasma Insulin | Maintained levels, suggesting β-cell preservation | Lowered levels, indicating improved insulin sensitivity | OLETF rats | 60 weeks | [3] |
Table 2: Effects on Glycemic Control in Human Studies
| Parameter | This compound (D-Allulose) | Metformin | Study Population | Key Findings | Source |
| Postprandial Blood Glucose | Significantly lower at 30 and 60 min post-meal | N/A (in this study) | Borderline diabetic and healthy subjects | 5g of this compound with a meal suppressed postprandial glucose elevation. | [9] |
| HbA1c Reduction (from baseline) | N/A (in this study) | -1.12% (monotherapy vs. placebo) | Type 2 Diabetes patients | Metformin monotherapy leads to a clinically significant reduction in HbA1c. | [10] |
| Fasting Plasma Glucose Reduction (from baseline) | N/A (in this study) | -19 to -84 mg/dL (dose-dependent vs. placebo) | Type 2 Diabetes patients | Metformin effectively lowers fasting plasma glucose in a dose-responsive manner. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key comparative studies.
Long-term Effects of this compound in a Type 2 Diabetes Rat Model (OLETF Rats)
-
Animal Model: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, and Long-Evans Tokushima Otsuka (LETO) rats as a non-diabetic control.
-
Treatment: OLETF rats were administered 5% this compound in their drinking water for 60 weeks. Control OLETF and LETO rats received plain water.
-
Parameters Measured:
-
Body Weight and Food/Drink Intake: Measured weekly.
-
Blood Glucose and Plasma Insulin: Fasting and postprandial levels were measured periodically.
-
Oral Glucose Tolerance Test (OGTT): Performed at regular intervals to assess glucose tolerance.
-
Histological Analysis: Pancreas, liver, and adipose tissues were collected at the end of the study for staining to assess β-cell preservation and lipid accumulation.[12][13]
-
Comparative Study of D-Allulose and Metformin in Prediabetic Rats
-
Animal Model: Male Wistar rats.
-
Induction of Prediabetes: Rats were fed a high-fat diet (HFD) for 24 weeks to induce a prediabetic state. A control group received a normal diet (ND).
-
Treatment: After 12 weeks of HFD, the prediabetic rats were divided into three groups: HFD with plain water, HFD with D-allulose (1.9 g/kg/day), and HFD with metformin (300 mg/kg/day) for the subsequent 12 weeks.
-
Parameters Measured:
-
Metabolic Parameters: Body weight, visceral fat, plasma glucose, insulin, and HbA1c were measured.
-
Cognitive Function: Assessed using standard behavioral tests.
-
Biochemical Analysis: Brain tissue was analyzed for markers of oxidative stress, mitochondrial function, apoptosis, and insulin signaling.[5][8]
-
Dose-Response of Metformin in Type 2 Diabetes Patients
-
Study Design: A 14-week, multicenter, double-blind, placebo-controlled, dose-response trial.
-
Participants: 451 patients with type 2 diabetes and fasting plasma glucose levels of at least 180 mg/dL.
-
Procedure: Following a 3-week placebo washout period, patients were randomized to receive either placebo or metformin at daily doses of 500 mg, 1000 mg, 1500 mg, 2000 mg, or 2500 mg for 11 weeks.
-
Primary Endpoints: Changes from baseline in fasting plasma glucose and HbA1c at weeks 7 and 11.
-
Safety Assessment: Adverse events were monitored throughout the study.[11]
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are provided below using Graphviz.
References
- 1. Efficacy, dose-response relationship and safety of once-daily extended-release metformin (Glucophage XR) in type 2 diabetic patients with inadequate glycaemic control despite prior treatment with diet and exercise: results from two double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antidiabetic drug metformin activates the AMP-activated protein kinase cascade via an adenine nucleotide-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
A Comparative Analysis of D-Tagatose and D-Psicose as Sweetener Substitutes
For Researchers, Scientists, and Drug Development Professionals
The increasing global prevalence of metabolic disorders such as obesity and type 2 diabetes has intensified the search for safe and effective sucrose alternatives. Among the emerging class of "rare sugars," D-tagatose and D-psicose (also known as D-allulose) have garnered significant scientific interest. Both are monosaccharides with sweetening properties but possess distinct metabolic fates and physiological effects compared to traditional sugars. This guide provides an objective comparison of D-tagatose and this compound, supported by experimental data, to inform research and development in the food and pharmaceutical industries.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of D-tagatose and this compound based on available scientific literature.
Table 1: General Properties and Sweetness Profile
| Property | D-Tagatose | This compound (D-Allulose) | Sucrose (for reference) |
| Relative Sweetness | 90–92%[1][2][3][4][5][6] | 70%[5][7][8][9][10][11][12] | 100% |
| Caloric Value | ~1.5 kcal/g[2][3][10] | 0.39–0.4 kcal/g[8][10] | 4.0 kcal/g |
| Glycemic Index (GI) | 3[1][13] | Near zero[5][11][12] | 65-70 |
| Regulatory Status | GRAS (FDA, 2001)[1][2] | GRAS (FDA, 2012)[10] | GRAS |
Table 2: Physicochemical Characteristics
| Property | D-Tagatose | This compound (D-Allulose) |
| Common Name | D-tagatose | This compound, D-allulose[8][10] |
| Molecular Formula | C₆H₁₂O₆[3][10] | C₆H₁₂O₆[8][10] |
| Molecular Weight | 180.16 g/mol [3][10] | 180.16 g/mol [10] |
| Physical Form | White crystalline solid[3][10] | White powder[10] |
| Melting Point | 133–137°C[10] | ~96°C[10] |
| Water Solubility | 160 g/100 mL (at 20°C)[10] | Highly soluble[9][10] |
Metabolic and Physiological Effects
Both D-tagatose and this compound exert beneficial effects on glucose metabolism, but through different primary mechanisms.
D-Tagatose: Glycemic Control and Lipid Modulation
D-tagatose is a naturally occurring ketohexose, an isomer of fructose.[14] Only about 20-25% of ingested D-tagatose is absorbed in the small intestine, with the remainder fermented by gut bacteria in the large intestine.[14][15] Its primary mechanisms for glycemic control are believed to be the inhibition of intestinal disaccharidases and the modulation of hepatic glucose metabolism.[1][16]
Clinical studies have demonstrated that D-tagatose can significantly reduce postprandial hyperglycemia.[1] Furthermore, long-term administration has been shown to lower glycated hemoglobin (HbA1c) levels in individuals with type 2 diabetes.[1][2][17] Beyond glycemic control, D-tagatose has shown potential in improving lipid profiles by reducing total cholesterol and LDL-cholesterol while increasing HDL-cholesterol levels.[1][17]
This compound (D-Allulose): Potent Inhibitor of α-Glucosidases
This compound, a C-3 epimer of D-fructose, is found in trace amounts in nature.[8][18] It is minimally absorbed and provides virtually no energy.[7][19][20] Its primary antihyperglycemic effect stems from its ability to potently inhibit intestinal α-glucosidases, such as sucrase and maltase.[19] This inhibition delays and reduces the breakdown of disaccharides and other complex carbohydrates into absorbable monosaccharides like glucose.[19]
Animal studies have shown that co-administration of this compound with carbohydrates like sucrose or maltose significantly suppresses the subsequent rise in plasma glucose levels.[19] In addition to its effects on carbohydrate digestion, research indicates that this compound may favorably alter lipid metabolism by decreasing lipogenesis and increasing fatty acid oxidation, contributing to reductions in body fat accumulation.[5][12][18]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols derived from clinical trials investigating D-tagatose and this compound.
Protocol 1: Phase 3 Clinical Trial of D-Tagatose in Type 2 Diabetes
-
Objective : To evaluate the long-term efficacy and safety of D-tagatose on glycemic control in subjects with type 2 diabetes.[17]
-
Study Design : A multi-center, randomized, double-blind, placebo-controlled trial over a 10-month treatment period.[17]
-
Participants : Subjects diagnosed with type 2 diabetes. A phase 2 study estimated the effective dose using 161 diabetic patients, while a phase 3 study involved 494 patients.[1]
-
Intervention :
-
Primary Endpoint : Change in hemoglobin A1c (HbA1c) from baseline.[17]
-
Secondary Endpoints : Changes in fasting blood glucose, insulin levels, lipid profiles (total cholesterol, LDL, HDL, triglycerides), and Body Mass Index (BMI).[17]
-
Methodology : Blood samples were collected at baseline and at specified intervals throughout the 10-month study for analysis of primary and secondary endpoints. Safety was monitored through adverse event reporting.[17]
Protocol 2: Crossover Study of this compound on Postprandial Glycemia
-
Objective : To investigate the dose-response effects of this compound co-administered with sucrose on postprandial glucose and insulin levels in healthy or pre-diabetic subjects.[21][22]
-
Study Design : A prospective, randomized, double-blind, crossover trial.[21][22]
-
Participants : Healthy adult subjects or those with pre-diabetes.[21][22]
-
Intervention : Participants underwent five separate oral sucrose tolerance tests (OSTT) on different days, with at least a one-week washout period. The test beverages were:
-
50 g Sucrose (Control)
-
50 g Sucrose + 2.5 g this compound
-
50 g Sucrose + 5.0 g this compound
-
50 g Sucrose + 7.5 g this compound
-
50 g Sucrose + 10.0 g this compound[22]
-
-
Endpoints :
-
Primary : Area under the curve (AUC) for plasma glucose over a specified time period (e.g., 120-180 minutes).
-
Secondary : AUC for serum insulin.[21]
-
-
Methodology : Following an overnight fast, participants consumed one of the five randomized test beverages. Blood samples were collected at baseline (0 minutes) and at regular intervals (e.g., 30, 60, 90, 120, 180 minutes) post-ingestion to measure plasma glucose and insulin concentrations.
Conclusion
D-tagatose and this compound represent promising alternatives to sucrose, each with a unique profile of properties and physiological effects.
-
D-tagatose offers sweetness comparable to sucrose with a moderate caloric reduction. Its strength lies in its clinically demonstrated ability to improve long-term glycemic control (reduce HbA1c) and positively modulate lipid profiles, making it a strong candidate for functional foods targeting diabetic or dyslipidemic populations.
-
This compound provides a near-zero calorie sweetening option with a lower relative sweetness. Its primary advantage is the potent, acute suppression of postprandial glycemia by inhibiting carbohydrate-digesting enzymes. This makes it highly suitable for reducing the glycemic impact of sucrose- and maltose-containing foods and beverages.
The choice between D-tagatose and this compound will depend on the specific application, desired health benefit, and product formulation goals. For long-term metabolic management, D-tagatose has a robust evidence base. For immediate glycemic load reduction, this compound is a powerful tool. Further research into their long-term effects, synergistic potential, and applications in various food matrices is warranted.
References
- 1. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. Decrease in the this compound Content of Processed Foods Fortified with a Rare Sugar [jstage.jst.go.jp]
- 8. Psicose - Wikipedia [en.wikipedia.org]
- 9. This compound - American Chemical Society [acs.org]
- 10. iipseries.org [iipseries.org]
- 11. nacalai.com [nacalai.com]
- 12. Properties of Three rare Sugars this compound, D-allose, D-tagatose and Their Applications [jstage.jst.go.jp]
- 13. bonumose.com [bonumose.com]
- 14. What is D-tagatose used for? [synapse.patsnap.com]
- 15. foodstandards.gov.au [foodstandards.gov.au]
- 16. scispace.com [scispace.com]
- 17. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Metabolic effects of this compound in rats: studies on faecal and urinary excretion and caecal fermentation. | Semantic Scholar [semanticscholar.org]
- 21. Effects of D-allulose (Psicose) With Sucrose Beverage on Glucose Tolerance and Insulin Level [ctv.veeva.com]
- 22. Effects of D-allulose (Psicose) With Sucrose Beverage on Glucose Tolerance and Insulin Level | MedPath [trial.medpath.com]
Replicating a Sweet Success: A Comparative Guide to D-Psicose and Weight Management
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental findings on the rare sugar D-Psicose (also known as D-Allulose) and its promising role in weight management. By presenting quantitative data from key animal and human studies, detailing experimental protocols, and visualizing the underlying molecular pathways, this document aims to facilitate the replication and further exploration of these significant findings.
This compound, a C-3 epimer of D-fructose, has garnered considerable attention for its potential as a low-calorie sugar substitute with anti-obesity effects.[1][2][3] Unlike conventional sugars, this compound is minimally metabolized, offering sweetness without the caloric burden.[4][5] Extensive research in animal models has demonstrated its ability to reduce body weight gain, decrease fat accumulation, and favorably modulate lipid metabolism.[3][6][7] Emerging human clinical trials are now beginning to corroborate these preclinical findings, paving the way for its potential use in weight management strategies.[8][9]
This guide synthesizes the available data to provide a clear and objective comparison of the performance of this compound across various studies, offering a foundational resource for researchers seeking to build upon this body of work.
Quantitative Outcomes: A Comparative Analysis
The following tables summarize the key quantitative findings from pivotal animal and human studies investigating the effects of this compound on weight management and related metabolic parameters.
Animal Studies: Effects of this compound on Body Weight and Fat Mass
| Study (Model) | This compound Dose | Duration | Body Weight Change | Fat Mass Reduction | Key Findings |
| Chung et al. (2012) [1] (Sprague-Dawley Rats, High-Fat Diet-Induced Obesity) | 5% in diet | 8 weeks | Lower weight gain compared to sucrose and erythritol groups.[1] | Significant reduction in visceral fat mass.[1] | This compound inhibited the differentiation of mesenchymal stem cells into adipocytes.[1] |
| Nagata et al. (2015) [3] (Sprague-Dawley Rats) | 3% in diet | 4 weeks | Significantly lower body weight (389 ± 3 g vs 426 ± 6 g) compared to control.[3] | Not explicitly quantified, but adipose tissue weight was known to be lowered.[3] | Increased 24-hour energy expenditure and fat oxidation.[3] |
| Han et al. (2020) [2] (Wistar Rats) | 5% of carbohydrate in diet | 4 weeks | Minimal fat accumulation compared to glucose, fructose, and cellulose groups.[2][6] | Not explicitly quantified, but led to minimum fat accumulation.[2][6] | Regulated lipid metabolism by increasing enzymes for fatty acid oxidation and suppressing lipogenesis-related genes.[2][6] |
| Baek et al. (2010) [10] (C57BL/6J db/db Mice) | 200 mg/kg BW (oral) | 28 days | Sustained weight gain by about 10% compared to a 2-fold increase in other groups.[10] | Reversed hepatic triglyceride and total cholesterol concentrations.[10] | Improved glucose tolerance without affecting serum insulin.[10] |
| Hossain et al. (2015) [11] (Otsuka Long-Evans Tokushima Fatty Rats) | 5% in drinking water | 60 weeks | Decreased body weight gain.[11] | Significantly lower body fat accumulation.[11] | Prevented the progression of type 2 diabetes by preserving pancreatic β-cells.[11] |
Human Studies: Effects of this compound on Weight and Body Composition
| Study (Design) | This compound Dose | Duration | Body Weight Change | Body Fat Change | Key Findings |
| NCT02988999 [8] (Randomized, Controlled Trial) | 5g, 3 times/day | 24 weeks | Primary outcome: Change in body weight. | Primary outcome: Change in visceral, subcutaneous, and total fat area.[8] | Comparison of D-Allulose efficacy against erythritol on fat loss and insulin resistance in non-diabetic obese subjects.[8] |
| Undisclosed Study [12] (Interventional) | Not specified | Not specified | Primary outcome: Weight reduction in overweight subjects. | Not specified | To evaluate the efficacy of this compound on weight reduction.[12] |
Experimental Protocols
Replicating scientific findings requires a thorough understanding of the methodologies employed. Below are detailed protocols from key studies cited in this guide.
Animal Study Protocol: High-Fat Diet-Induced Obesity Model
-
Animal Model: Male Sprague-Dawley rats are made obese by feeding a high-fat diet for an initial period of 4 weeks.[1]
-
Grouping and Diet: Post-obesity induction, rats are assigned to different dietary groups:
-
Normal Diet Control
-
High-Fat Diet Control
-
High-Fat Diet + 5% this compound
-
High-Fat Diet + 5% Sucrose
-
High-Fat Diet + 5% Erythritol
-
-
Duration: The experimental diets are provided for 8 weeks.[1]
-
Key Measurements:
-
Body Weight and Food Intake: Measured regularly throughout the study.
-
Fat Mass: Visceral and subcutaneous fat pads are excised and weighed at the end of the study.
-
Serum Analysis: Blood samples are collected to measure lipid profiles (total cholesterol, HDL-C, LDL-C, triglycerides).
-
Gene Expression Analysis: Adipose and liver tissues are analyzed for the expression of genes related to lipogenesis and fatty acid oxidation via RT-PCR.[2][6]
-
Histopathology: Liver and adipose tissues are examined for morphological changes.[1]
-
Human Clinical Trial Protocol: Weight and Fat Loss in Non-Diabetic Obese Subjects
-
Study Design: A single-center, prospective, randomized, double-blind, controlled trial.[8]
-
Participants: Non-diabetic male or female subjects aged > 18 years with a BMI ≥ 25 kg/m ².[8]
-
Intervention:
-
Test Group: 5g of pure D-Allulose (Psicose) consumed 3 times a day before or right after meals.
-
Control Group: 5g of Erythritol consumed 3 times a day.
-
-
Duration: 24 weeks.[8]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Insulin resistance, fasting plasma glucose, HbA1c.
-
Adiponectin, leptin, and lipid profiles.
-
Waist and hip circumference.
-
-
Lifestyle Intervention: All subjects are instructed to follow a calorie-controlled diet (1200 kcal for women, 1500 kcal for men) and increase physical activity.[8]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms by which this compound exerts its effects, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
This compound and the Regulation of Lipid Metabolism
This compound appears to modulate lipid metabolism primarily in the liver by influencing the expression of key genes involved in both the synthesis and breakdown of fatty acids.
Caption: this compound signaling pathway in lipid metabolism.
Experimental Workflow for Animal Studies
The following diagram outlines a typical workflow for investigating the effects of this compound in a diet-induced obesity animal model.
Caption: A typical experimental workflow for this compound animal studies.
This guide provides a foundational overview for researchers. For complete and detailed protocols, it is imperative to consult the full-text versions of the cited literature. The promising results from these studies warrant further investigation to fully understand the potential of this compound as a tool for weight management.
References
- 1. Dietary this compound reduced visceral fat mass in high-fat diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-obesity potential of rare sugar this compound by regulating lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interesting: D-Allulose Promotes Fat Loss - Not Compared to Sugar, but Compared to Non-Caloric Sweeteners [suppversity.blogspot.com]
- 5. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Effects of D-allulose (Psicose) With Sucrose Beverage on Glucose Tolerance and Insulin Level | MedPath [trial.medpath.com]
- 10. This compound, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rare sugar this compound prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study to evaluate the efficacy of D-Ppsicose on weight reduction in overweight subjects | MedPath [trial.medpath.com]
D-Psicose's Impact on Gene Expression: A Comparative Guide to Validation Studies
D-Psicose, a rare sugar also known as Allulose, has garnered significant interest for its potential health benefits, including anti-obesity and anti-diabetic properties.[1][2] Its low-calorie nature and sucrose-like taste make it an attractive sugar substitute.[3] This guide provides a comparative analysis of validation studies investigating the impact of this compound on gene expression, with a focus on its effects compared to other sugars and in the context of metabolic diseases. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways.
Comparative Analysis of Gene Expression Changes
This compound has been shown to modulate the expression of genes involved in several key metabolic pathways. The following tables summarize the observed changes in gene expression in response to this compound supplementation in various experimental models, offering a comparison with controls such as high-fat diets (HFD), fructose, and glucose.
Hepatic Gene Expression: Lipid Metabolism
| Gene/Protein | Function | Effect of this compound | Comparison/Control | Study Model | Reference |
| Lipogenic Enzymes | |||||
| Fatty Acid Synthase (FAS) | Fatty acid synthesis | Activity Significantly Lowered | Higher in D-fructose and D-glucose fed rats | Wistar male rats | [4] |
| Acetyl-CoA Carboxylase alpha (ACCα) | Fatty acid synthesis | Expression Suppressed | - | - | [5] |
| Glucose 6-phosphate dehydrogenase | Pentose phosphate pathway, NADPH production for lipogenesis | Activity Significantly Lowered | Higher in D-fructose and D-glucose fed rats | Wistar male rats | [4] |
| Fatty Acid Oxidation | |||||
| Transcriptional modulator of fatty acid oxidation | Upregulates fatty acid breakdown | Expression Enhanced | - | Sprague-Dawley rats | [6][7] |
| AMP-activated protein kinase alpha 2 (AMPKα2) | Master regulator of metabolism, promotes catabolism | Expression Stimulated | - | - | [5] |
| Hormone-sensitive lipase (HSL) | Triglyceride hydrolysis | Expression Stimulated | - | - | [5] |
| Peroxisome proliferator activated receptor alpha (PPARα) | Regulator of lipid metabolism | Expression Stimulated | - | - | [5] |
| Cholesterol Metabolism | |||||
| Proprotein convertase subtilisin/kexin type 9 (PCSK9) | Regulates LDL receptor degradation | Serum Levels Decreased | - | Hamsters | [8][9] |
Hepatic Gene Expression: Glucose Metabolism
| Gene/Protein | Function | Effect of this compound | Comparison/Control | Study Model | Reference |
| GLUT2 | Glucose transporter in liver | mRNA Expression Markedly Enhanced | Higher than control diet | Rats | [10][11] |
| Glucokinase | Glucose phosphorylation, first step of glycolysis and glycogen synthesis | mRNA Expression Markedly Enhanced | Higher than control diet | Rats | [10][11] |
| Glucose-6-phosphatase (G6Pase) | Gluconeogenesis and glycogenolysis | Activity Decreased | - | - | [5] |
Gene Expression in Inflammatory Pathways
| Gene/Pathway | Effect of this compound | Comparison/Control | Study Model | Reference |
| Inflammatory Response Genes (Liver) | Downregulation of mRNA levels | Compared to High-Fat Diet (HFD) group | Diet-induced obese mice | [1][12] |
| Toll-like receptors (TLRs) | mRNA Expression Significantly Decreased | Compared to HFD group | Diet-induced obese mice | [12] |
| NF-kappa B | mRNA Expression Significantly Decreased | Compared to HFD group | Diet-induced obese mice | [12] |
| PI3K-AKT | mRNA Expression Significantly Decreased | Compared to HFD group | Diet-induced obese mice | [12] |
| Cytokines and Chemokines | mRNA Expression Significantly Decreased | Compared to HFD group | Diet-induced obese mice | [12] |
| IFN-γ | Suppressed | Compared to HFD-fed mice | Diet-induced obese mice | [13] |
| Chemokine Signaling | Restored | Compared to HFD-fed mice | Diet-induced obese mice | [13] |
Small Intestine Transcriptome Analysis
A study comparing the acute effects of intestinal perfusion of this compound, fructose, and glucose in rats revealed that this compound had a much greater impact on the intestinal transcriptome.[14][15]
| Comparison | Number of Upregulated Genes (>2.0-fold) | Number of Downregulated Genes (>2.0-fold) | Reference |
| Fructose vs. Glucose | 234 | 145 | [15] |
| This compound (Allulose) vs. Glucose | 1703 | 1836 | [15] |
This suggests that this compound extensively modulates gene expression in the small intestine, with pathway analysis indicating upregulation of nutrient transport, metabolism, and digestive system development.[14]
Experimental Protocols
Detailed experimental protocols are crucial for the validation and replication of scientific findings. Below are summaries of methodologies used in key studies investigating the effects of this compound on gene expression.
Animal Models and Diets
-
Study 1 (Lipid Metabolism): Sprague-Dawley rats were fed diets with or without 3% this compound for 4 weeks.[6][7]
-
Study 2 (Glucose Metabolism): Rats were fed a diet containing this compound for a long term to study the effects on glucose utilization.[10][11]
-
Study 3 (Inflammation and Obesity): C57BL/6J mice were divided into four groups: normal diet (ND), high-fat diet (HFD), HFD with 5% erythritol, and HFD with 5% allulose for 16 weeks in a pair-fed manner.[1][2][12]
-
Study 4 (Intestinal Transcriptome): The small intestines of rats were perfused with this compound, fructose, or glucose to determine acute effects on the transcriptome.[14][15]
Gene Expression Analysis
-
Quantitative Real-Time PCR (qPCR): Used to quantify the mRNA expression levels of specific genes. While the specific primers and detailed thermal cycling conditions are not provided in the abstracts, this is a standard technique for validating microarray or RNA-seq data.
-
DNA Microarray Analysis: Employed to analyze the global gene expression profile in the small intestine.[14][15] The Affymetrix Human Genome 133 Plus 2.0 Array was used in one study to profile gene expression.[16]
-
Gene Set Enrichment Analysis (GSEA): This computational method was used to determine whether a defined set of genes showed statistically significant, concordant differences between two biological states (e.g., HFD vs. HFD with allulose).[13][16]
Signaling Pathways and Experimental Workflows
The effects of this compound on gene expression are mediated through various signaling pathways. The following diagrams illustrate these pathways and the general workflow of the validation studies.
Caption: this compound regulates hepatic lipid metabolism.
Caption: this compound enhances hepatic glucose utilization.
Caption: General workflow for gene expression studies.
Conclusion and Future Directions
The compiled evidence from various validation studies strongly indicates that this compound significantly impacts gene expression, particularly in pathways related to lipid and glucose metabolism, as well as inflammation. Its effects are notably different from those of other sugars like fructose and glucose, often counteracting the detrimental changes induced by high-fat diets. The downregulation of lipogenic and inflammatory genes, coupled with the upregulation of genes involved in fatty acid oxidation and glucose uptake, provides a molecular basis for the observed anti-obesity and anti-diabetic properties of this compound.
While these studies provide valuable insights, further research is warranted. The majority of the cited studies have been conducted in animal models. Clinical trials with a focus on gene expression profiling in humans are needed to confirm these preclinical findings.[17] Furthermore, a deeper dive into the epigenetic modifications induced by this compound could elucidate the long-term effects of its consumption. The extensive modulation of the intestinal transcriptome by this compound also opens up new avenues for investigating its role in gut health and the microbiome. For drug development professionals, the specific molecular targets of this compound identified in these studies could serve as a basis for designing novel therapeutics for metabolic disorders.
References
- 1. Anti-Diabetic Effects of Allulose in Diet-Induced Obese Mice via Regulation of mRNA Expression and Alteration of the Microbiome Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (this compound) [scirp.org]
- 4. Dietary this compound, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose [frontiersin.org]
- 6. This compound, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes [mdpi.com]
- 10. tsijournals.com [tsijournals.com]
- 11. tsijournals.com [tsijournals.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Effects of Allulose, Fructose, and Glucose on the Small Intestine [ouci.dntb.gov.ua]
- 15. Comparative Effects of Allulose, Fructose, and Glucose on the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-Allulose Ameliorates Dysregulated Macrophage Function and Mitochondrial NADH Homeostasis, Mitigating Obesity-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of D-allulose (Psicose) With Sucrose Beverage on Glucose Tolerance and Insulin Level | MedPath [trial.medpath.com]
A Head-to-Head Comparison of D-Psicose and Other Rare Sugars for Researchers and Drug Development Professionals
An in-depth analysis of the biochemical properties, physiological effects, and metabolic pathways of D-Psicose (Allulose), D-Tagatose, and Sorbitol, supported by experimental data and protocols.
In the ever-evolving landscape of sugar substitutes, rare sugars are gaining significant attention from the scientific community for their potential health benefits and functional properties. This guide provides a comprehensive head-to-head comparison of this compound (also known as Allulose), D-Tagatose, and the sugar alcohol Sorbitol. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their performance with supporting experimental data, protocols, and pathway visualizations.
Quantitative Comparison of Physicochemical and Metabolic Properties
The following table summarizes the key quantitative data for this compound, D-Tagatose, and Sorbitol, offering a clear comparison of their fundamental properties.
| Property | This compound (Allulose) | D-Tagatose | Sorbitol | Sucrose (for reference) |
| Relative Sweetness | 70%[1][2][3] | 92%[3] | 60% | 100% |
| Caloric Value (kcal/g) | ~0.2 - 0.4[3][4] | ~1.5[3] | ~2.6 | ~4.0 |
| Glycemic Index (GI) | Very Low (~0)[5] | Low (~3) | Low (~9) | High (65) |
| Chemical Class | Monosaccharide (Ketohexose) | Monosaccharide (Ketohexose) | Polyol (Sugar Alcohol) | Disaccharide |
Physiological Effects and Mechanisms of Action
Recent studies have highlighted the diverse physiological effects of these sugar alternatives, particularly in the context of metabolic health.
Glycemic Control
Both this compound and D-Tagatose have demonstrated the ability to suppress postprandial blood glucose elevation.[1] A primary mechanism for this effect is the inhibition of intestinal α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] this compound has been shown to be a potent inhibitor of intestinal sucrase and maltase.
In a randomized, double-blind, placebo-controlled crossover study involving 26 subjects, the consumption of 5g of this compound in tea with a standard meal resulted in significantly lower blood glucose levels at 30 and 60 minutes post-meal.[1] Similarly, studies on D-Tagatose have shown its potential to blunt the glycemic response, with one proposed mechanism being the direct inhibition of glucose absorption by intestinal disaccharidases.[6][7]
Sorbitol, being a sugar alcohol, is slowly and incompletely absorbed in the small intestine, leading to a lower glycemic response compared to glucose.
Anti-Obesity Effects
This compound has shown promise in reducing abdominal fat accumulation. This is attributed to the suppression of lipogenic enzymes in the liver.[1] Animal studies have indicated that this compound supplementation can lead to minimal fat accumulation compared to other carbohydrates.[3]
D-Tagatose has also been investigated for its potential in weight management, with some studies suggesting it may contribute to weight loss.[8] The mechanisms are thought to involve interference with carbohydrate absorption, leading to increased satiety.[8]
Gut Microbiome and Other Effects
A significant portion of unabsorbed D-Tagatose and Sorbitol reaches the large intestine, where it is fermented by gut bacteria, leading to the production of short-chain fatty acids (SCFAs).[9] This can have beneficial effects on gut health. This compound, on the other hand, is largely absorbed in the small intestine and excreted in the urine, with minimal fermentation in the large intestine.[10]
This compound has also been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.[11][12][13] This effect is potent and appears to be selective for GLP-1 over glucose-dependent insulinotropic polypeptide (GIP).[12][13]
Metabolic Fate and Signaling Pathways
The distinct metabolic pathways of these sugars underpin their unique physiological effects.
Metabolic Pathways
This compound is minimally metabolized by the body.[14] It is primarily absorbed in the small intestine and then excreted largely unchanged in the urine.[10] This lack of metabolism is the primary reason for its near-zero caloric value.
D-Tagatose is only partially absorbed in the small intestine.[9] The absorbed portion is metabolized in the liver, but at a slower rate than fructose.[7] The unabsorbed portion undergoes fermentation in the large intestine.
Sorbitol is metabolized in the liver via the polyol pathway. It is first oxidized to fructose by sorbitol dehydrogenase.[15][16][17] This pathway is also implicated in diabetic complications when intracellular glucose levels are high.
Below is a diagram illustrating the simplified metabolic fates of these three sugar alternatives.
Signaling Pathways
The interaction of these rare sugars with cellular signaling pathways is a key area of research. For instance, the stimulation of GLP-1 secretion by this compound involves its interaction with enteroendocrine L-cells in the gut. The subsequent activation of the GLP-1 receptor can trigger downstream signaling cascades, including the insulin signaling pathway in pancreatic β-cells.
The following diagram illustrates a simplified overview of the insulin signaling pathway, which can be influenced by factors like GLP-1.
Experimental Protocols
For researchers aiming to replicate or build upon existing findings, detailed experimental protocols are crucial.
In Vitro α-Glucosidase Inhibition Assay
This assay is fundamental for assessing the potential of rare sugars to inhibit carbohydrate digestion.
Objective: To determine the inhibitory effect of a test compound on the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (this compound, D-Tagatose, Sorbitol) at various concentrations
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add a specific volume of the α-glucosidase solution to each well.
-
Add different concentrations of the test compounds or acarbose to the respective wells. A control well should contain only the buffer.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding a solution such as sodium carbonate (e.g., 0.1 M).
-
Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) for each compound.
Oral Glucose Tolerance Test (OGTT) in Human Subjects
This clinical trial protocol is essential for evaluating the in vivo effects of rare sugars on glycemic response.
Objective: To assess the impact of a test sugar on postprandial blood glucose and insulin levels after a glucose challenge.
Study Design: A randomized, double-blind, crossover design is often employed.
Participants: Healthy volunteers or individuals with prediabetes or type 2 diabetes.
Procedure:
-
Screening: Participants undergo a screening visit to ensure they meet the inclusion and exclusion criteria. This includes medical history, physical examination, and baseline blood tests.
-
Fasting: Participants are required to fast overnight (e.g., 10-12 hours) before each test day.
-
Baseline Sampling: On the morning of the test, a baseline blood sample is collected to measure fasting glucose and insulin levels.
-
Intervention: Participants consume a standardized beverage containing a specific amount of glucose (e.g., 75g) with or without the test sugar (e.g., this compound, D-Tagatose, or Sorbitol) or a placebo.
-
Post-Ingestion Blood Sampling: Blood samples are collected at regular intervals after consumption of the beverage (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Washout Period: A sufficient washout period (e.g., 1 week) is implemented between each test session in a crossover design to avoid carryover effects.
-
Data Analysis: Blood glucose and insulin concentrations are measured for each time point. The area under the curve (AUC) for glucose and insulin is calculated to assess the overall glycemic and insulinemic responses. Statistical analysis is performed to compare the effects of the different test sugars and the placebo.
The following diagram illustrates the typical workflow for an Oral Glucose Tolerance Test.
Clinical Trial Protocol for Evaluating Anti-Obesity Effects
Long-term studies are necessary to substantiate the anti-obesity claims of rare sugars.
Objective: To evaluate the long-term effects of a rare sugar on body weight, body composition, and metabolic parameters in overweight or obese individuals.
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
Participants: Overweight or obese individuals who meet specific BMI criteria.
Procedure:
-
Recruitment and Baseline Assessment: Participants are recruited and undergo a comprehensive baseline assessment, including anthropometric measurements (weight, height, waist circumference), body composition analysis (e.g., DEXA scan), and blood tests for metabolic markers (e.g., lipid profile, fasting glucose, HbA1c).
-
Randomization: Participants are randomly assigned to receive either the test rare sugar or a placebo daily for an extended period (e.g., 12-24 weeks).
-
Intervention: Participants consume the assigned product as part of their regular diet. Dietary intake and physical activity may be monitored throughout the study.
-
Follow-up Visits: Regular follow-up visits are scheduled (e.g., monthly) to monitor for adverse events, assess compliance, and repeat measurements.
-
End-of-Study Assessment: At the end of the intervention period, all baseline assessments are repeated.
-
Statistical Analysis: Changes in body weight, body composition, and metabolic parameters from baseline to the end of the study are compared between the intervention and placebo groups.
Conclusion
This compound, D-Tagatose, and Sorbitol each present a unique profile of properties and physiological effects. This compound stands out for its virtually zero-calorie content and its potent effects on glycemic control and GLP-1 secretion. D-Tagatose offers a higher sweetness level with a low caloric value and beneficial effects on blood glucose. Sorbitol, a well-established sugar alcohol, provides a moderate reduction in calories and a lower glycemic response.
For researchers and drug development professionals, the choice of a sugar substitute will depend on the specific application and desired health outcomes. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the promising field of rare sugars and their potential to address metabolic health challenges. Continued research, particularly long-term clinical trials, is essential to fully elucidate the benefits and mechanisms of action of these novel sweeteners.
References
- 1. researchgate.net [researchgate.net]
- 2. Properties of Three rare Sugars this compound, D-allose, D-tagatose and Their Applications [jstage.jst.go.jp]
- 3. iipseries.org [iipseries.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Rare sugars: metabolic impacts and mechanisms of action: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is D-tagatose used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Secretion of GLP-1 but not GIP is potently stimulated by luminal d-Allulose (this compound) in rats (Journal Article) | OSTI.GOV [osti.gov]
- 13. Secretion of GLP-1 but not GIP is potently stimulated by luminal d-Allulose (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Polyol pathway - Wikipedia [en.wikipedia.org]
- 16. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
D-Psicose and Glucose: A Comparative Analysis of Their Maillard Reaction Products
A comprehensive guide for researchers and drug development professionals on the differential outcomes of the Maillard reaction involving D-Psicose versus glucose, supported by experimental data.
The Maillard reaction, a non-enzymatic browning process between reducing sugars and amino acids, is a cornerstone of flavor and color development in thermally processed foods. However, this complex cascade of reactions also generates a diverse array of compounds, some of which have significant implications for human health. While glucose is the most common reducing sugar in biological systems and food, the rare sugar this compound (also known as D-allulose) is gaining attention for its potential health benefits and unique chemical properties. This guide provides an objective comparison of the Maillard reaction products (MRPs) derived from this compound and glucose, with a focus on their formation, antioxidant potential, and the generation of advanced glycation end-products (AGEs).
Comparative Analysis of Maillard Reaction Product Formation and Properties
Experimental evidence consistently demonstrates that this compound engages in the Maillard reaction more readily than glucose. This heightened reactivity leads to more pronounced browning and the formation of MRPs with distinct characteristics.
Table 1: Quantitative Comparison of Maillard Reaction Outcomes
| Parameter | This compound | D-Glucose | Key Findings |
| Browning Intensity (Absorbance at 420 nm) | Higher | Lower | This compound exhibits a faster rate of browning, indicating a greater propensity to undergo the Maillard reaction. The general order of reactivity is D-tagatose > this compound ≈ D-fructose > D-glucose > sucrose.[1] |
| Antioxidant Activity | Higher | Lower | MRPs derived from this compound demonstrate superior radical-scavenging activity and reducing power compared to those from fructose, a sugar more reactive than glucose.[2] This suggests a higher antioxidant potential for this compound MRPs. |
| Advanced Glycation End-product (AGE) Formation | Significantly Lower | Higher | In-vitro and in-vivo studies show that this compound (allulose) leads to substantially less formation of harmful AGEs compared to both glucose and fructose.[3] |
| Acrylamide and 5-Hydroxymethylfurfural (5-HMF) Formation | Data not available | Forms in the presence of asparagine and heat | Direct quantitative comparisons of acrylamide and 5-HMF formation from this compound versus glucose are currently limited in scientific literature. Both are known to be formed from reducing sugars during the Maillard reaction.[4][5][6][7][8] |
Experimental Protocols
The following methodologies are representative of the experimental setups used to compare the Maillard reactions of this compound and glucose.
Protocol 1: Evaluation of Browning Intensity
-
Preparation of Reaction Solutions: Equimolar solutions (e.g., 0.1 M) of this compound or D-glucose are mixed with an amino acid solution (e.g., 0.1 M glycine) in a phosphate buffer to maintain a constant pH.
-
Incubation: The reaction mixtures are heated at a controlled temperature (e.g., 70-100°C) for a specified duration (e.g., 5 hours).[1]
-
Measurement: The extent of browning is quantified by measuring the absorbance of the solutions at 420 nm using a spectrophotometer at regular intervals.
Protocol 2: Assessment of Antioxidant Activity
-
Preparation of MRPs: Model MRPs are generated by heating a solution of the sugar (this compound or D-glucose) and an amino acid (e.g., L-lysine) at a high temperature (e.g., 120°C) for several hours.[2]
-
DPPH Radical Scavenging Assay: The ability of the MRPs to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured. A decrease in the absorbance of the DPPH solution in the presence of the MRPs indicates antioxidant activity.
-
ABTS Radical Cation Scavenging Assay: The capacity of the MRPs to quench the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is determined spectrophotometrically.
-
Reducing Power Assay: The ability of the MRPs to reduce Fe³⁺ to Fe²⁺ is measured, typically by monitoring the formation of Prussian blue at 700 nm.
Protocol 3: Quantification of Advanced Glycation End-products (AGEs)
-
In Vitro Glycation: A protein solution (e.g., bovine serum albumin, BSA) is incubated with this compound or glucose under physiological conditions (e.g., 37°C) for an extended period (e.g., up to 14 days).[3]
-
AGEs Quantification: The amount of fluorescent AGEs formed is measured using a spectrofluorometer. Specific types of AGEs can be quantified using enzyme-linked immunosorbent assays (ELISAs) with AGE-specific antibodies.
Visualizing the Maillard Reaction and its Consequences
The following diagrams illustrate the experimental workflow for comparing Maillard reaction products and the signaling pathway associated with AGEs.
Caption: Experimental workflow for comparing the Maillard reaction products of this compound and D-Glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics and antioxidant activity of Maillard reaction products from psicose-lysine and fructose-lysine model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Rates of Glycation Following Exposure to Unique Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of 5-hydroxymethylfurfural formation in the sugar-amino acid model of Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Acrylamide and 5-Hydroxymethylfurfural Formation in Glucose-Asparagine-Linoleic Acid System With a Kinetic Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Acrylamide and 5-Hydroxymethylfurfural Formation in Glucose-Asparagine-Linoleic Acid System With a Kinetic Model Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Safety of D-Psicose (Allulose)
For researchers, scientists, and drug development professionals, understanding the long-term safety of novel food ingredients is paramount. This guide provides a comprehensive comparison of the clinical validation of D-Psicose's (also known as Allulose) safety in long-term use against other widely used low-calorie sweeteners. The information is presented through comparative data tables, detailed experimental protocols, and a visual workflow of a typical long-term safety assessment.
Comparative Safety Data of Low-Calorie Sweeteners
The following tables summarize key quantitative data from long-term clinical studies on this compound and its alternatives.
| Sweetener | Study Duration | Dosage | Key Safety Findings | Adverse Events |
| This compound (Allulose) | 48 weeks | 5g or 15g/day | No significant changes in total cholesterol, LDL-C, or other cardiovascular risk factors.[1] Significant improvements in hepatic enzyme activities and fatty liver score.[1] | No significant differences in the incidence of adverse events compared to placebo.[1] At high doses (0.5 g/kg body weight), some gastrointestinal symptoms like diarrhea were noted in a separate study.[1] |
| Erythritol | 3 years (observational) | Not specified (based on circulating levels) | Associated with incident (3-year) risk for major adverse cardiovascular events (MACE). | Further long-term safety studies are warranted. |
| Stevia | 12 weeks | Commercially available stevia drops (5 drops, twice daily) | Did not influence glucose homeostasis or insulin response in healthy adults.[2] | No serious adverse events reported in short-term studies. Long-term data is more limited. |
| Sucralose | 13 weeks | Ascending doses up to 500mg/day | No adverse clinical effects noted in blood chemistry, hematology, urinalysis, or electrocardiogram parameters. | No adverse events reported in the study. |
| Aspartame | 24 weeks | 75 mg/kg/day | No persistent changes in vital signs, body weight, or standard laboratory tests.[3] | No statistically significant differences in the number of subjects experiencing symptoms or in the number of symptoms per subject compared to placebo.[3] |
| Monk Fruit | N/A (limited long-term human data) | N/A | Short-term studies show no severe adverse effects and a reduction in postprandial glucose levels.[4] | Long-term clinical trials are needed to confirm safety and efficacy.[4] |
Experimental Protocols for Key Long-Term Safety Studies
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are the protocols for key long-term safety studies on this compound and a selection of its alternatives.
This compound (Allulose): 48-Week Safety Study in Subjects with High LDL Cholesterol
-
Study Design: A randomized, double-blind, placebo-controlled trial.[1]
-
Participants: 90 subjects with high LDL cholesterol levels.[1]
-
Intervention: Participants were randomly assigned to one of three groups:
-
High-dose D-Allulose: 15 g/day
-
Low-dose D-Allulose: 5 g/day
-
Placebo: 0 g/day The assigned beverage was consumed daily for 48 weeks.[1]
-
-
Data Collection: Clinical examinations were performed every eight weeks from the start of the intervention until week 52.[1]
-
Primary Outcome Measures:
-
Serum total cholesterol and LDL cholesterol levels.
-
-
Secondary Outcome Measures:
-
Other cardiovascular disease risk factors.
-
Hepatic enzyme activities.
-
Fatty liver score.
-
Glucose metabolism markers.
-
Incidence of adverse events.
-
Aspartame: 24-Week High-Dose Safety Study in Healthy Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Participants: 108 healthy male and female volunteers aged 18 to 62 years.[3]
-
Intervention: Subjects received either aspartame (75 mg/kg body weight per day) or a placebo in capsule form, administered three times daily for 24 weeks.[3]
-
Data Collection:
-
Vital signs and body weight were monitored throughout the study.
-
Standard laboratory tests were conducted.
-
Fasting blood levels of aspartic acid, phenylalanine, other amino acids, and methanol were measured.
-
Blood formate levels and 24-hour urinary excretion of formate were assessed.[3]
-
-
Primary Outcome Measures:
-
Changes in vital signs and body weight.
-
Alterations in standard clinical laboratory parameters.
-
Blood levels of aspartame's constituent amino acids and methanol.
-
-
Secondary Outcome Measures:
-
Incidence and number of reported symptoms.[3]
-
Visualizing the Research Process
To illustrate the typical workflow of a long-term safety assessment for a novel sweetener, the following diagram is provided.
References
- 1. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. The Study on Long-Term Toxicity of this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the postprandial blood glucose suppression effect of this compound in borderline diabetes and the safety of long-term ingestion by normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
D-Psicose (Allulose) Demonstrates Superior and Selective GLP-1 Stimulation Compared to Other Sweeteners
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals that D-psicose (also known as allulose), a rare sugar, exhibits a more potent and selective effect on the secretion of the critical incretin hormone glucagon-like peptide-1 (GLP-1) compared to traditional sugars and artificial sweeteners. Notably, this compound does not appear to stimulate the other primary incretin hormone, glucose-dependent insulinotropic polypeptide (GIP), distinguishing its physiological effects from those of caloric sweeteners like sucrose and fructose.
This comparison guide provides an objective analysis for researchers, scientists, and drug development professionals on the differential effects of various sweeteners on incretin hormone release, supported by experimental data and detailed methodologies.
Quantitative Comparison of Incretin Hormone Secretion
The following table summarizes the quantitative effects of this compound and other sweeteners on GLP-1 and GIP secretion based on available clinical and preclinical data.
| Sweetener | Subject | Dose | Peak Plasma GLP-1 Response | Peak Plasma GIP Response | Citation(s) |
| This compound (Allulose) | Healthy Humans | 25 g | Significant increase compared to water | No significant change | [1] |
| Rats | 0.5-2.0 g/kg | Higher than dextrin, fructose, or glucose; dose-dependent increase for >2 hours | No significant change | [2][3] | |
| Sucrose | Healthy Humans | 50 g in 500 ml | Marked increase, peaking at 15 minutes | Prompt and sustained increase | |
| Fructose | Rats | 2.0 g/kg | Lower than this compound | Not specified | [3] |
| Glucose | Rats | 2.0 g/kg | Lower than this compound | Not specified | [3] |
| Dextrin | Rats | 2.0 g/kg | Lower than this compound | Not specified | [3] |
| Sucralose | Healthy Humans | 80 mg and 800 mg in 500 ml | No significant change compared to saline | No significant change compared to saline | |
| Erythritol | Healthy Humans | 50 g | Significant increase compared to water | Not specified | [1] |
Experimental Protocols
Study 1: this compound and Erythritol Effects in Healthy Humans[1]
-
Objective: To investigate the effect of D-allulose and erythritol on gastrointestinal satiation hormone release.
-
Methodology: A randomized, controlled, double-blind, crossover study was conducted in 18 healthy participants. Participants received an intragastric administration of 25 g of D-allulose, 50 g of erythritol, or tap water on separate occasions. Blood samples were collected at fixed time intervals to measure hormone concentrations.
-
Hormone Analysis: Plasma concentrations of GLP-1 were determined using a specific immunoassay.
Study 2: Sucrose vs. Sucralose Effects in Healthy Humans
-
Objective: To compare the effects of sucrose and sucralose on incretin hormone release.
-
Methodology: Seven healthy subjects were studied on four separate days, receiving intragastric infusions of: 1) 50 g sucrose in 500 ml water, 2) 80 mg sucralose in 500 ml saline, 3) 800 mg sucralose in 500 ml saline, and 4) 500 ml saline (placebo). Blood samples were drawn at regular intervals for 240 minutes.
-
Hormone Analysis: Plasma GLP-1 and GIP concentrations were measured by radioimmunoassay.
Study 3: this compound vs. Other Sugars in Rats[2][3]
-
Objective: To compare the effect of oral administration of this compound, dextrin, fructose, and glucose on plasma GLP-1 levels.
-
Methodology: Male rats were orally administered solutions of this compound (0.5, 1.0, or 2.0 g/kg body weight), dextrin (2.0 g/kg), fructose (2.0 g/kg), or glucose (2.0 g/kg). Blood was collected from the portal vein at various time points up to 120 minutes.
-
Hormone Analysis: Plasma levels of total and active GLP-1, as well as GIP, were measured using specific enzyme-linked immunosorbent assays (ELISAs).
Signaling Pathways and Mechanisms of Action
The mechanisms by which these sweeteners stimulate incretin hormone secretion differ significantly.
This compound (Allulose): The primary mechanism for this compound-induced GLP-1 secretion is not believed to be mediated by the sweet taste receptor T1R2/T1R3[1]. Instead, evidence points towards two potential pathways:
-
Intestinal Distension: Due to its low absorbability, this compound can lead to increased volume in the intestinal lumen, causing physical distension that stimulates L-cells to release GLP-1[4].
-
Transporter-Mediated Uptake: Allulose-induced GLP-1 secretion is abolished in the presence of a glucose/fructose transport inhibitor (xanthohumol), suggesting that its transport into the L-cell, possibly via transporters like GLUT5, is a necessary step[2][3][5].
Glucose: Glucose is a well-established stimulator of both GLP-1 and GIP. Its mechanism involves:
-
SGLT1-Mediated Transport: Glucose is transported into the L-cell via the sodium-glucose cotransporter 1 (SGLT1).
-
Intracellular Signaling: This transport leads to depolarization of the cell membrane, an increase in intracellular ATP, and a subsequent rise in intracellular calcium, which triggers the exocytosis of GLP-1 and GIP-containing granules.
Artificial Sweeteners (e.g., Sucralose): While some in vitro studies suggested that artificial sweeteners might stimulate GLP-1 secretion through sweet taste receptors on L-cells, the majority of human studies have not shown a significant effect on incretin hormone release[5].
Visualizing the Pathways and Workflows
References
- 1. The Role of D-allulose and Erythritol on the Activity of the Gut Sweet Taste Receptor and Gastrointestinal Satiation Hormone Release in Humans: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secretion of GLP-1 but not GIP is potently stimulated by luminal d-Allulose (this compound) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal Distension Induced by Luminal D-allulose Promotes GLP-1 Secretion in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
D-Psicose and Metabolic Health: A Meta-Analysis of Clinical Trials
A comprehensive review of clinical evidence suggests that D-Psicose (Allulose), a rare sugar, holds promise in improving metabolic health. Meta-analyses of clinical trials indicate a significant impact on glycemic control, with potential benefits for body weight management and lipid profiles. This comparison guide synthesizes findings from key studies, presenting quantitative data, experimental methodologies, and an exploration of the underlying physiological mechanisms.
Performance Comparison: this compound vs. Alternatives
Clinical trials have consistently demonstrated the potential of this compound as a beneficial sugar substitute for metabolic health, particularly when compared to caloric sweeteners and even some non-caloric alternatives. The primary benefits are observed in the regulation of blood glucose levels.
A meta-analysis of six studies involving 126 participants with type 2 diabetes revealed that allulose significantly reduces the glucose area under the curve (AUC), a measure of total glucose exposure over time.[1] Another systematic review and meta-analysis focusing on healthy individuals also found that both 5g and 10g doses of D-Allulose significantly lowered the area under the curve for postprandial blood glucose.[2]
In terms of body composition, a randomized controlled trial with 121 overweight Korean subjects showed that supplementation with D-allulose led to a significant decrease in body fat percentage and body fat mass compared to a placebo group. The high-dose group also showed a significant reduction in Body Mass Index (BMI) and abdominal fat.[3] While some long-term studies have not reported clinically significant weight changes, the potential for this compound to aid in weight management is a key area of ongoing research.[4]
The effects on lipid profiles have been more variable in human studies. While some animal studies have shown promising results in reducing plasma and hepatic triglycerides and free fatty acids, the evidence in humans is not yet as robust.[5][6] A 48-week trial in subjects with high LDL cholesterol did not find significant changes in total or LDL cholesterol with D-allulose consumption.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses and key clinical trials on the effects of this compound on various metabolic health parameters.
Table 1: Effects of this compound on Glycemic Control
| Parameter | Population | Dosage | Duration | Outcome | Citation |
| Glucose AUC | Type 2 Diabetes | 5-10 g/meal | Acute | Significant reduction | [1] |
| Postprandial Glucose | Healthy Adults | 5-10 g | Acute | Significant reduction in AUC | [2] |
| Postprandial Glucose | Borderline Diabetes | 5 g with meal | Acute | Significantly lower at 30 & 60 min | [8][9] |
| Fasting Blood Glucose | Type 2 Diabetes | Not specified | Not specified | No significant impact | [1] |
| HbA1c | Type 2 Diabetes | Not specified | Not specified | No significant impact | [4] |
Table 2: Effects of this compound on Body Weight and Composition
| Parameter | Population | Dosage | Duration | Outcome | Citation |
| Body Weight | Overweight Adults | 4g or 7g twice daily | 12 weeks | Significant decrease | [3] |
| Body Fat Mass | Overweight Adults | 4g or 7g twice daily | 12 weeks | Significant decrease | [3] |
| Body Mass Index (BMI) | Overweight Adults | 7g twice daily | 12 weeks | Significant decrease | [3] |
| Abdominal Fat Area | Overweight Adults | 7g twice daily | 12 weeks | Significant decrease | [3] |
| Body Weight | Rats on High-Fat Diet | 5% of diet | 8 weeks | Lower weight gain | [10] |
| Visceral Fat Mass | Rats on High-Fat Diet | 5% of diet | 8 weeks | Lower fat accumulation | [10] |
Table 3: Effects of this compound on Lipid Profile
| Parameter | Population | Dosage | Duration | Outcome | Citation |
| Total Cholesterol | High LDL Cholesterol | 15 g/day | 48 weeks | No significant change | [7] |
| LDL Cholesterol | High LDL Cholesterol | 15 g/day | 48 weeks | No significant change | [7] |
| HDL Cholesterol | High LDL Cholesterol | 15 g/day | 48 weeks | Significant decrease | [11] |
| Triglycerides | Animal models | Not specified | Not specified | Reduction in plasma and hepatic levels | [5][6] |
| Plasma Lipid Profile | Overweight Adults | 4g or 7g twice daily | 12 weeks | No significant differences | [3] |
Experimental Protocols
The clinical trials included in these meta-analyses generally follow a randomized, double-blind, placebo-controlled design. Below is a generalized experimental workflow for a typical acute crossover study investigating the postprandial glycemic effects of this compound.
Key elements of the methodologies include:
-
Study Design: Most studies employ a randomized, double-blind, placebo-controlled crossover or parallel-group design to minimize bias.[12][13]
-
Participants: Studies have been conducted in healthy individuals, those with borderline diabetes (impaired glucose tolerance), and patients with type 2 diabetes.[1][2][8] Inclusion and exclusion criteria are clearly defined to ensure a homogenous study population.[12]
-
Intervention: this compound is typically administered in doses ranging from 5 to 15 grams, either dissolved in a beverage or incorporated into a test meal.[8][11] The placebo is often another non-caloric sweetener like sucralose or erythritol, or a non-sweetened control.[3][11]
-
Outcome Measures: The primary outcome for glycemic control studies is typically the change in postprandial blood glucose and insulin levels, often quantified as the area under the curve (AUC).[1][2] For longer-term studies, changes in HbA1c, body weight, body composition, and lipid profiles are assessed.[3][4]
-
Data Collection: Blood samples are collected at specific time points after the intervention to measure metabolic markers.[12] For body composition studies, methods like dual-energy X-ray absorptiometry (DXA) or computed tomography (CT) scans are used.[3]
Signaling Pathways
The metabolic benefits of this compound are believed to be mediated through several physiological mechanisms. One of the key proposed pathways involves the stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion.
This compound, upon reaching the small intestine, stimulates the L-cells to release GLP-1.[2][5] This hormone then exerts its effects on various organs:
-
Pancreas: GLP-1 enhances glucose-dependent insulin secretion from pancreatic β-cells, meaning it only stimulates insulin release when blood glucose levels are elevated.[2]
-
Stomach: It slows down gastric emptying, which leads to a more gradual absorption of nutrients and a blunted postprandial glucose spike.[14]
-
Brain: GLP-1 acts on the hypothalamus to increase feelings of satiety, which may contribute to reduced food intake and weight management.[5][14]
-
Liver and Muscle: Increased insulin levels promote glucose uptake by the liver and skeletal muscles, helping to lower blood glucose levels.
Beyond GLP-1 stimulation, other proposed mechanisms for this compound's metabolic effects include the inhibition of intestinal α-glucosidase, an enzyme that breaks down carbohydrates, which would further delay glucose absorption.[2][15] Some animal studies also suggest that this compound may favorably alter lipid metabolism by suppressing lipogenic enzymes in the liver.[5][16]
References
- 1. Impact of allulose on blood glucose in type 2 diabetes: A meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allulose for the attenuation of postprandial blood glucose levels in healthy humans: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 3. A Preliminary Study for Evaluating the Dose-Dependent Effect of d-Allulose for Fat Mass Reduction in Adult Humans: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of a 48-week long-term ingestion of D-allulose in subjects with high LDL cholesterol levels [jstage.jst.go.jp]
- 8. Study on the postprandial blood glucose suppression effect of this compound in borderline diabetes and the safety of long-term ingestion by normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dietary this compound reduced visceral fat mass in high-fat diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of long-term ingestion of D-allulose in hypercholesterolemia patients under statin therapy [jstage.jst.go.jp]
- 12. Effects of D-allulose (Psicose) With Sucrose Beverage on Glucose Tolerance and Insulin Level | MedPath [trial.medpath.com]
- 13. Effects of D-allulose (Psicose) With Sucrose Beverage on Glucose Tolerance and Insulin Level [ctv.veeva.com]
- 14. twospoons.com [twospoons.com]
- 15. This compound Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interesting: D-Allulose Promotes Fat Loss - Not Compared to Sugar, but Compared to Non-Caloric Sweeteners [suppversity.blogspot.com]
Safety Operating Guide
Guiding Your Research: Proper Disposal Procedures for D-Psicose
For researchers, scientists, and drug development professionals, adherence to proper laboratory safety and chemical handling protocols is paramount. This guide provides essential, step-by-step logistical information for the safe disposal of D-Psicose (also known as D-Allulose), ensuring compliance and environmental stewardship.
Executive Summary: Is this compound a Hazardous Waste?
This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals or by OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1] Furthermore, it is designated as "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food ingredient.[2][3][4] This low-hazard profile is the primary factor governing its disposal. However, disposal methods must always comply with local and institutional regulations.
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound depends on whether it is contaminated with other hazardous chemicals.
Protocol 1: Disposal of Pure, Uncontaminated this compound
The critical first step is to consult your institution's Environmental Health & Safety (EHS) guidelines and local wastewater regulations. Some institutions permit the drain disposal of non-hazardous, water-soluble materials like sugars, while others may prohibit it.[5][6]
If Sanitary Sewer Disposal is Permitted for Non-Hazardous Sugars:
-
For Small Laboratory Quantities (Solid): Dissolve the this compound in a moderate amount of water.
-
Pour into Drain: Pour the solution into the sanitary sewer.
-
Flush with Water: Flush the drain with a copious amount of cold water to ensure it is fully diluted and cleared from the laboratory's plumbing system.
If Sanitary Sewer Disposal is Prohibited or for Bulk Quantities:
-
Containment: Place the solid this compound waste into a sealed, durable, and clearly labeled container.
-
Labeling: Label the container as "this compound" or "D-Allulose" for disposal.
-
Arrange Pickup: Manage the container as non-hazardous solid waste and arrange for disposal through your institution's chemical or laboratory waste program.
Protocol 2: Disposal of this compound Contaminated with Hazardous Materials
If this compound is mixed with or contaminated by a hazardous substance (e.g., solvents, heavy metals, toxic compounds), the entire mixture is considered hazardous waste.
-
Do Not Dispose Down the Drain: This waste mixture must never be disposed of via the sanitary sewer.[7]
-
Containment: Collect the waste in a container compatible with all chemical constituents. The container must be in good condition and have a secure, threaded cap.[8]
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical names and approximate percentages of all components, including this compound.[9]
-
Storage: Store the container in a designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.[7]
-
Arrange Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.
Accidental Spill Response
In the event of a spill of this compound powder:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Respiratory protection is generally not required under normal use conditions but should be considered if large amounts of dust are generated.[1]
-
Containment: Prevent the powder from spreading.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, sealed container for disposal. Avoid actions that create dust.
-
Final Cleaning: After the solid is removed, wipe the area with a damp cloth.
-
Disposal: Dispose of the collected material and cleaning supplies according to the appropriate protocol for uncontaminated or contaminated waste, as described above.
Chemical and Physical Properties Data
The following table summarizes key quantitative data for this compound, which informs its handling and disposal.
| Property | Value | Source(s) |
| CAS Number | 551-68-8 | |
| Synonyms | D-Allulose | |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | White crystalline powder or solid | |
| Melting Point | 109 °C / 228.2 °F | |
| Solubility | Water soluble | [6] |
| GHS Hazard Class | Not classified as a hazardous substance | [1] |
| Transport Regulation | Not regulated or classified as dangerous |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the correct disposal procedure for this compound waste in a laboratory setting.
Caption: Decision workflow for the proper laboratory disposal of this compound.
References
- 1. ingredion-stage65.adobecqms.net [ingredion-stage65.adobecqms.net]
- 2. Psicose - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling D-Psicose
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Psicose (also known as D-Allulose), a rare sugar with growing interest in various research and development applications. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
This compound is a C3 epimer of D-fructose and is generally recognized as safe (GRAS) for use in food products by the U.S. Food and Drug Administration.[1][2] While it is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper laboratory hygiene and safety practices are essential to prevent any potential risks.[3]
Personal Protective Equipment (PPE) for this compound Handling
While this compound has low toxicity, the use of appropriate personal protective equipment is a fundamental aspect of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound in a powdered form to prevent irritation and minimize exposure.
| Protection Type | Specific Recommendations | Standards | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5] | To prevent eye contact with this compound dust. |
| Skin Protection | Chemical impermeable gloves and appropriate protective clothing to prevent skin exposure.[4][5] | To avoid direct contact with the skin. | |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[5] If dust formation is significant or exposure limits are exceeded, a full-face respirator is recommended.[4] | To prevent inhalation of airborne particles. | |
| Hand Protection | Wear suitable protective gloves. | To prevent direct contact with hands. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling, storing, and disposing of this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Keep the container away from incompatible materials such as strong oxidizing agents.[5]
-
It is recommended to keep this compound refrigerated.[5]
Handling:
-
Handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[4]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Practice good industrial hygiene; wash hands thoroughly after handling.[5]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not let the chemical enter drains to avoid environmental discharge.[4]
-
Collect and arrange for disposal in suitable and closed containers.[4]
Experimental Protocol: this compound Spill Cleanup
In the event of a this compound spill, a swift and organized response is necessary to mitigate any potential hazards.
Materials:
-
Personal Protective Equipment (PPE) as outlined above.
-
Spill kit containing absorbent materials (e.g., inert absorbent material, sand, or earth).
-
Broom and dustpan or a vacuum cleaner with a HEPA filter.
-
Sealable plastic bags for waste disposal.
-
Warning signs.
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. Cordon off the affected area to prevent unauthorized entry.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the necessary personal protective equipment, including safety goggles, gloves, and a lab coat. If the spill has generated a significant amount of dust, respiratory protection may be required.
-
Contain the Spill: For larger spills, use absorbent materials to create a dike around the spill to prevent it from spreading.
-
Clean Up the Spill:
-
For small spills, carefully sweep up the powdered this compound and place it into a sealable plastic bag.[5] Avoid creating dust.
-
For larger spills, cover the spill with an inert absorbent material. Once the this compound has been absorbed, sweep or scoop the material into a designated waste container.
-
-
Decontaminate the Area: Wipe down the spill area with a damp cloth.
-
Dispose of Waste: Seal the waste bags and dispose of them as non-hazardous waste, following your institution's specific guidelines.
-
Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
This compound Spill Response Workflow
The following diagram illustrates the step-by-step workflow for responding to a this compound spill in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
